(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Description
Properties
IUPAC Name |
(2-amino-5-methoxyphenyl)-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-11-6-7-13(16)12(8-11)14(17)9-2-4-10(15)5-3-9/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUXYBYLZSOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601228059 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91713-54-1 | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91713-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601228059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a substituted benzophenone derivative with a molecular structure that holds significant interest for medicinal chemistry and drug discovery. The benzophenone scaffold is a "privileged structure" known to be a versatile core in a wide array of pharmacologically active agents.[1] This guide provides a comprehensive overview of the known and predicted properties of this specific molecule, its synthesis, and its potential applications based on the activities of structurally related compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 91713-54-1 | [2] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [2] |
| Molecular Weight | 261.70 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(4-Chlorobenzoyl)-4-methoxyaniline | [3] |
| Melting Point | 73-75.5 °C | [3] |
| Boiling Point | 457.3 ± 45.0 °C (Predicted) | [3] |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | Likely a crystalline solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMF and DMSO | N/A |
Synthesis and Purification
Proposed Synthetic Workflow
Step-by-Step Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add an anhydrous solvent such as dichloromethane.
-
Catalyst Addition: Under a nitrogen atmosphere, add a Lewis acid catalyst (e.g., anhydrous zinc chloride or aluminum chloride) to the solvent.
-
Reactant Addition: Slowly add 4-chlorobenzoyl chloride to the stirred suspension. Subsequently, add 4-methoxyaniline dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
Spectral Analysis (Predicted)
Detailed experimental spectral data for this compound is not currently published. However, based on the known spectral characteristics of substituted benzophenones and the functional groups present in the molecule, the following spectral features can be predicted.[5][6][7]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy group protons, and the amine protons. The aromatic region will likely be complex due to the substitution patterns.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show signals for all 14 carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (typically in the range of 190-200 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with their chemical shifts influenced by the electron-donating amino and methoxy groups and the electron-withdrawing chloro and carbonyl groups. The methoxy carbon will appear as a distinct signal around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.[8][9][10]
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Peaks slightly below 3000 cm⁻¹ for the methoxy group.
-
C=O Stretching: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of a diaryl ketone. The conjugation with the aromatic rings and the intramolecular hydrogen bonding with the ortho-amino group will likely shift this peak to a lower wavenumber.
-
C=C Stretching (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A peak in the 1250-1350 cm⁻¹ region.
-
C-O Stretching (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.
-
C-Cl Stretching: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z 261. The isotopic peak at M+2 (m/z 263) with approximately one-third the intensity of the M⁺ peak will be characteristic of the presence of a single chlorine atom.[11][12]
Predicted Fragmentation Pathway
Potential Applications in Drug Development
While specific biological activity data for this compound is not available, the broader class of aminobenzophenone derivatives has shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potential of 2-aminobenzophenone derivatives as anticancer agents.[2][13][14] Their mechanism of action often involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][13] The structural features of the title compound, particularly the substituted phenyl rings, make it a candidate for investigation as a potential antimitotic agent.
Antimicrobial Activity
Derivatives of aminobenzophenones have also been explored for their antimicrobial properties.[15][16][17] They have shown activity against both Gram-positive and Gram-negative bacteria. The specific combination of substituents on the title compound could confer unique antimicrobial properties that warrant further investigation.
Safety and Handling
Detailed toxicological data for this compound are not available. However, based on safety data for structurally related compounds, the following precautions should be observed:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Conclusion
This compound is a substituted benzophenone with physicochemical properties that make it an interesting candidate for further research in medicinal chemistry. Based on the known activities of related compounds, it holds potential for development as an anticancer or antimicrobial agent. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted spectral characteristics to aid researchers in their exploration of this promising molecule. Further experimental validation is necessary to fully elucidate its biological activity and therapeutic potential.
References
- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
- Synthesis and Structure−Activity Relationship of 2-Aminobenzophenone Derivatives as Antimitotic Agents. Journal of Medicinal Chemistry.
- Cortez-Maya, S., et al. Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online. 2012.
- Singh, R. K., et al. Synthesis and Antimicrobial Evaluation of 2-Aminobenzophenone Linked 1,4-Dihydropyridine Derivatives.
- Suzuki, T., et al. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin. 1987, 98(1), 1-10.
-
NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. Available from: [Link]
- Noldin, V. F., et al. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry. 2008, 46(6), 579-584.
-
Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. Chemical Suppliers. Available from: [Link]
- Antimicrobial Activity of Some Diaminobenzophenone Derivatives.
-
3-Aminobenzophenone. NIST WebBook. Available from: [Link]
-
Benzophenone 1H-NMR, 13C-NMR and IR Spectra. Scribd. Available from: [Link]
-
I can't understand a fragment in the Mass-Spectrum of Benzophenone. Chemistry Stack Exchange. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. 2022, 27(19), 6599.
- Iinuma, M., et al. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin. 1996, 19(2), 311-314.
-
Interpreting IR Spectra. Chemistry Steps. Available from: [Link]
-
¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate. Available from: [Link]
-
2-Aminobenzophenone. NIST WebBook. Available from: [Link]
-
2-Amino-5-chlorobenzophenone. Wikipedia. Available from: [Link]
- An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances. 2017, 7(74), 46963-46969.
-
Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]
-
Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. Available from: [Link]
-
Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride. ResearchGate. Available from: [Link]
- Method of friedel-crafts acylation of anilides. Google Patents.
- Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. 2021, 9, 706825.
- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry. 2018, 14, 2194-2200.
- United States Patent Office. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interpreting IR Spectra [chemistrysteps.com]
- 9. 2-Aminobenzophenone [webbook.nist.gov]
- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 11. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone from p-chloroaniline
An In-depth Technical Guide to the Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone from p-Chloroaniline
Abstract
This whitepaper provides a comprehensive, in-depth technical guide for the multi-step synthesis of this compound, a valuable chemical intermediate in the development of various bioactive compounds, including anti-inflammatory agents.[1] The synthetic strategy detailed herein begins with p-chloroaniline, a readily available starting material, and proceeds through the formation of a key 4-chlorobenzoyl chloride intermediate via diazotization and a Sandmeyer reaction. This intermediate is subsequently used in a regioselective Friedel-Crafts acylation with 4-nitroanisole to construct the core benzophenone structure. The final step involves the selective reduction of a nitro group to yield the target molecule. This guide is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also elucidating the mechanistic principles and strategic considerations behind each synthetic transformation.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of a complex molecule like this compound requires a robust and logical strategy. A retrosynthetic approach is employed to deconstruct the target molecule into simpler, commercially available precursors.
The key carbon-carbon bond formation in the target molecule is the one connecting the carbonyl group to the 2-amino-5-methoxyphenyl ring. This disconnection strongly suggests a Friedel-Crafts acylation as the primary bond-forming reaction. This leads to two key synthons: an electrophilic 4-chlorobenzoyl species and a nucleophilic 5-methoxy-2-aminophenyl species.
However, performing a Friedel-Crafts acylation on an aniline derivative is problematic due to the Lewis basicity of the amino group, which complexes with the Lewis acid catalyst and deactivates the ring. Therefore, a more effective strategy is to introduce the amino group in a protected form, such as a nitro group, which can be reduced in the final step.
The refined strategy is as follows:
-
Synthesize the electrophile, 4-chlorobenzoyl chloride , starting from p-chloroaniline.
-
Perform a Friedel-Crafts acylation between 4-chlorobenzoyl chloride and a suitable nucleophile, 4-nitroanisole , to form the benzophenone core. The directing effects of the methoxy and nitro groups are critical for achieving the correct regiochemistry.
-
Reduce the nitro group on the resulting benzophenone intermediate to afford the final product.
This strategic pathway is visualized in the workflow diagram below.
Caption: Overall synthetic workflow from p-chloroaniline.
Part 2: Synthesis of Key Intermediate: 4-Chlorobenzoyl Chloride
This phase transforms the starting material, p-chloroaniline, into the activated acylating agent required for the subsequent Friedel-Crafts reaction.
Step 2.1: Diazotization of p-Chloroaniline
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone of aromatic chemistry. The reaction is performed in cold aqueous acid with sodium nitrite, which generates the reactive nitrosating agent, the nitrosonium ion (NO⁺).[2] The amine's nucleophilic nitrogen attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the diazonium salt.[2] Maintaining a low temperature (0–5 °C) is critical to prevent the unstable diazonium salt from decomposing.[3]
Caption: Simplified mechanism of diazotization.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, prepare a solution of concentrated hydrochloric acid (e.g., 3 equivalents) in water.
-
Cool the acid solution to 0 °C in an ice-salt bath.
-
Slowly add p-chloroaniline (1 equivalent) to the cold acid solution with vigorous stirring to form a fine slurry of the hydrochloride salt.
-
In a separate beaker, dissolve sodium nitrite (e.g., 1.05 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the p-chloroaniline slurry, ensuring the temperature is strictly maintained between 0 and 5 °C.
-
After the addition is complete, stir the resulting clear diazonium salt solution for an additional 15-20 minutes in the ice bath. The solution is now ready for the subsequent Sandmeyer reaction.
Step 2.2: Sandmeyer Cyanation
The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a nucleophile, such as a halide or cyanide, using a copper(I) salt as a catalyst.[4][5] The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium ion, which releases nitrogen gas and forms an aryl radical.[4] This radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst.
Experimental Protocol:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN, e.g., 1.2 equivalents) and sodium cyanide (NaCN, e.g., 1.2 equivalents) in water. Gently warm the mixture to ensure complete dissolution, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution prepared in Step 2.1 to the copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture (e.g., to 50-60 °C) for approximately one hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The product, 4-chlorobenzonitrile, will often separate as an oil or solid.
-
Extract the product into an organic solvent (e.g., dichloromethane or toluene), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2.3 & 2.4: Hydrolysis and Conversion to 4-Chlorobenzoyl Chloride
The nitrile group is readily hydrolyzed to a carboxylic acid under acidic conditions. The resulting 4-chlorobenzoic acid is then converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), a standard and efficient procedure.
Experimental Protocol (Hydrolysis):
-
Combine the crude 4-chlorobenzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture under reflux for several hours until the nitrile is fully converted.
-
Cool the reaction mixture and pour it onto crushed ice. The 4-chlorobenzoic acid will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Experimental Protocol (Acyl Chloride Formation):
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), place the dried 4-chlorobenzoic acid.
-
Add an excess of thionyl chloride (SOCl₂, e.g., 2-3 equivalents), along with a catalytic amount of dimethylformamide (DMF).
-
Gently heat the mixture under reflux until the evolution of gas ceases and the solid has completely dissolved.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chlorobenzoyl chloride as an oil or low-melting solid, which can be used directly in the next step.
Part 3: Friedel-Crafts Acylation for Benzophenone Core Synthesis
This step constitutes the key bond-forming reaction, where the two aromatic components are joined to create the central benzophenone structure.
Step 3.1: Regioselective Acylation of 4-Nitroanisole
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[6] The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.[7]
The regioselectivity of this reaction is paramount. In 4-nitroanisole, we have two competing directing groups:
-
Methoxy (-OCH₃) group: A powerful activating, ortho, para-director.
-
Nitro (-NO₂) group: A strong deactivating, meta-director.
The activating methoxy group's directing effect dominates. It directs the incoming electrophile to the positions ortho to it (C2 and C6). The nitro group directs to the same positions (which are meta relative to the nitro group). Therefore, the acylation occurs selectively at the C2 position, yielding the desired (5-methoxy-2-nitrophenyl)(4-chlorophenyl)methanone skeleton.
Caption: Mechanism of the Friedel-Crafts acylation.
Experimental Protocol:
-
In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, e.g., 2.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane.
-
Cool the suspension in an ice bath.
-
Slowly add the 4-chlorobenzoyl chloride (1 equivalent) to the suspension.
-
Add a solution of 4-nitroanisole (1 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates completion.
-
Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.
Part 4: Final Step: Synthesis and Purification
Step 4.1: Reduction of the Aromatic Nitro Group
The final transformation is the selective reduction of the nitro group to a primary amine. While catalytic hydrogenation over palladium on carbon is a clean and effective method[8][9], a more classical and cost-effective approach for industrial applications is the use of a metal in acidic medium, such as iron powder in acetic or hydrochloric acid.
Experimental Protocol (Fe/HCl Reduction):
-
In a round-bottom flask, suspend the (5-methoxy-2-nitrophenyl)(4-chlorophenyl)methanone (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (e.g., 3-4 equivalents) and a small amount of concentrated hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium carbonate or sodium hydroxide. This neutralizes the acid and precipitates iron hydroxides.
-
Filter the hot solution through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol, and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude final product.
Step 4.2: Purification and Characterization
The final product, this compound, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ligroin.[10]
Expected Characterization Data:
-
Appearance: Crystalline solid.
-
Melting Point: 73-75.5 °C.[10]
-
¹H NMR: Expect characteristic signals for the aromatic protons, a singlet for the methoxy group (~3.8 ppm), and a broad singlet for the amine protons.
-
IR Spectroscopy: Expect characteristic stretches for N-H bonds (~3300-3500 cm⁻¹), a C=O bond (~1650 cm⁻¹), and C-O ether bonds.
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated exact mass of the product (C₁₄H₁₂ClNO₂).[10]
Data Summary
| Step | Reaction | Key Reagents | Limiting Reagent | Product | Expected M.p. (°C) |
| 1 | Diazotization | p-Chloroaniline, NaNO₂, HCl | p-Chloroaniline | 4-Chlorobenzenediazonium Chloride | N/A (in situ) |
| 2 | Sandmeyer | Diazonium Salt, CuCN | Diazonium Salt | 4-Chlorobenzonitrile | 91-93 |
| 3 | Hydrolysis | 4-Chlorobenzonitrile, H₂SO₄ | 4-Chlorobenzonitrile | 4-Chlorobenzoic Acid | 239-242 |
| 4 | Chlorination | 4-Chlorobenzoic Acid, SOCl₂ | 4-Chlorobenzoic Acid | 4-Chlorobenzoyl Chloride | 13-15 |
| 5 | Friedel-Crafts | 4-Chlorobenzoyl Chloride, 4-Nitroanisole, AlCl₃ | 4-Nitroanisole | (5-Methoxy-2-nitrophenyl)(4-chlorophenyl)methanone | ~130-135 |
| 6 | Reduction | Nitro-benzophenone, Fe, HCl | Nitro-benzophenone | This compound | 73-75.5 [10] |
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Eureka | Patsnap. (n.d.).
- ChemicalBook. (2023). 4-Chloro-3-nitroanisole | 10298-80-3.
- Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitroanisole 98 | 10298-80-3.
- Borui Enterprise. (n.d.). The Role of 4-Chloro-3-nitroanisole in Advanced Organic Synthesis.
- Brainly.in. (2018). P-nitro aniline, aniline, p-chloroaniline which is easily diazotised.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Brainly.in. (2021).
- Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- PharmD Guru. (n.d.). 32. SANDMEYERS REACTION.
- BenchChem. (n.d.). Synthesis routes of 2-Amino-5-methoxybenzoic acid.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
- Master Organic Chemistry. (2018).
- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride.
- Britannica. (n.d.).
- Chemguide. (n.d.).
- University of Liverpool. (n.d.).
- Professor Dave Explains. (2018).
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
- PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol.
-
Echemi. (n.d.). methanone.
- ResearchGate. (n.d.). Proposed mechanism for synthesis of 2‐amino benzophenone.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- ChemicalBook. (2024). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone.
- Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1.
-
ChemicalBook. (2023). methanone | 91713-54-1.
- Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone.
- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
Sources
- 1. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. echemi.com [echemi.com]
Physical and chemical properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key intermediate in various synthetic pathways. This document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's characteristics, including its structural features, physicochemical parameters, spectral data, and reactivity profile. The guide also includes a detailed synthetic protocol and established analytical methods for characterization and quality control, underpinned by a commitment to scientific integrity and supported by authoritative references.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound, a member of the aminobenzophenone class of compounds, holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzophenone core substituted with an amino group, a methoxy group, and a chlorine atom, imparts a distinct reactivity profile, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Aminobenzophenones, in general, are pivotal intermediates in the synthesis of pharmaceuticals, including benzodiazepines, and are explored for their potential as anticancer and anti-inflammatory agents. This guide aims to provide a detailed exposition of the essential physical and chemical properties of this compound, empowering researchers to leverage its full potential in their scientific endeavors.
Molecular Structure and Identification
A thorough understanding of the molecular structure is fundamental to elucidating the properties and reactivity of any chemical compound. The structural and identifying information for this compound is summarized below.
Chemical Structure
Caption: Generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocol
Disclaimer: This is a representative protocol based on established methods for the synthesis of aminobenzophenones. Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: Cool the suspension in an ice bath and add 4-chlorobenzoyl chloride dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
Addition of Substrate: After the addition is complete, add a solution of 4-methoxyaniline in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice containing concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While experimental spectra for this specific molecule are not publicly available, the following sections describe the expected spectral features based on its structure and data from closely related aminobenzophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the amino group. The aromatic region will display complex splitting patterns due to the substitution on both rings. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amino protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon will be observed downfield, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon attached to the methoxy group being significantly shielded. The methoxy carbon will appear as a sharp signal around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1630-1680 cm⁻¹ for the benzophenone carbonyl group.
-
C-O stretching: Bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) for the aryl ether.
-
C-Cl stretching: A band in the region of 1000-1100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (261.70 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.
-
Fragmentation Pattern: Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.
Analytical Methods for Purity Determination
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are suitable methods for assessing the purity of this compound.
Representative HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for improved peak shape).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
Representative GC-MS Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless injection.
-
Detection: Mass spectrometry in electron ionization (EI) mode.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and analytical characterization. By understanding these fundamental aspects, researchers can effectively and safely utilize this compound to advance their research and development goals.
References
- Benchchem. (n.d.). Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Aminobenzophenone and Its Derivatives.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76080, 2-Aminobenzophenone. Retrieved from [Link]
-
Sci-Hub. (2014). Investigation of the crystal structure and NLO properties of 4-aminobenzophenone derivatives. Retrieved from [Link]
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003).
A Technical Guide to the Friedel-Crafts Acylation Mechanism for Substituted Benzophenone Synthesis
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. Friedel-Crafts Acylation [www1.udel.edu]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of Substituted Benzophenones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Architecture of Benzophenones
Benzophenone, a deceptively simple aromatic ketone, serves as a foundational scaffold in a vast array of applications, from industrial photoinitiators and dermatological sunscreens to complex pharmaceutical agents.[1][2] Its utility is not merely a function of its constituent atoms but is profoundly dictated by its three-dimensional architecture—the specific spatial arrangement of its two phenyl rings relative to the central carbonyl group. This guide delves into the nuanced world of substituted benzophenones, exploring the subtle yet powerful interplay of steric and electronic forces that govern their molecular conformation. Understanding this conformational landscape is paramount, as it directly influences the molecule's photochemical reactivity, biological activity, and material properties.[3][4]
The core of the benzophenone molecule is inherently non-planar. A delicate balance is struck between the stabilizing effect of π-conjugation, which favors a flat, coplanar arrangement of the rings and the carbonyl group, and the destabilizing steric hindrance between the ortho-hydrogens on the two phenyl rings, which forces them to twist out of plane.[5] This results in a characteristic "propeller" shape, defined by the dihedral (or torsional) angles of the rings. The introduction of substituents onto this scaffold dramatically alters this equilibrium, providing a powerful toolkit for tuning the molecule's shape and, consequently, its function.
Part 1: Methodologies for Elucidating Conformation
To rigorously define the structure of substituted benzophenones, a synergistic approach combining experimental techniques and computational modeling is essential. Each method provides a unique and complementary piece of the puzzle, creating a self-validating system for conformational analysis.
Experimental Determination: Capturing the Ground Truth
1.1.1 Single-Crystal X-ray Diffraction: The Solid-State Benchmark
-
Expertise & Causality: X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[6] It provides high-precision data on bond lengths, bond angles, and, most critically for benzophenones, the torsional angles that define the ring twists.[7] This technique is indispensable for establishing a definitive, static picture of the lowest-energy conformation, which serves as a crucial validation point for other methods. However, it is vital to recognize that crystal packing forces can sometimes influence the observed conformation, which may not perfectly mirror the molecule's preferred geometry in solution.[6]
-
Protocol: Single-Crystal X-ray Diffraction Workflow
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified benzophenone derivative. This is typically achieved through slow evaporation of a suitable solvent (e.g., ethanol, acetone, or hexane mixtures) at a constant temperature. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[8] As the crystal is rotated, a detector collects the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group.[9][10] Initial phases for the structure factors are determined using direct methods or Patterson techniques, which generates an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[8] The final refined structure yields precise atomic coordinates, from which all geometric parameters, including dihedral angles, can be calculated.[11]
-
1.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights from Solution
-
Expertise & Causality: While X-ray crystallography provides a static snapshot, NMR spectroscopy reveals the time-averaged conformation of molecules in the solution phase, which is often more relevant to chemical reactions and biological interactions.[12] Techniques like ¹H and ¹³C NMR can provide initial clues. For instance, the chemical shift of the carbonyl carbon can be correlated with the degree of conjugation and, by extension, the torsional angles.[12] More advanced 2D NMR techniques, such as COSY and HSQC, are used to assign all proton and carbon signals definitively.[13]
-
Protocol: Conformational Analysis via 2D NMR
-
Sample Preparation: A solution of the benzophenone derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration typically ranging from 5-20 mg/mL.
-
1D Spectra Acquisition: Standard ¹H and ¹³C spectra are acquired to identify all unique proton and carbon environments in the molecule.[14]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically 2-3 bonds apart). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of spin systems within each aromatic ring.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary tool for assigning protonated carbons.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is crucial for identifying quaternary (non-protonated) carbons and for linking different fragments of the molecule together, confirming the overall connectivity.
-
Computational Modeling: The Predictive and Explanatory Engine
-
Expertise & Causality: Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that complements experimental data.[15][16] DFT calculations can accurately predict minimum-energy conformations, calculate the energy barriers for phenyl ring rotation, and provide insights into the electronic structure (e.g., orbital energies, charge distribution) that underpins the observed geometry.[17][18] This is especially valuable for studying transient species or molecules that are difficult to crystallize.
-
Protocol: DFT Geometry Optimization Workflow
-
Initial Structure Construction: A 3D model of the substituted benzophenone is built using molecular modeling software.
-
Geometry Optimization: A DFT calculation is performed to find the lowest-energy arrangement of the atoms. A common and reliable method is the B3LYP functional combined with a basis set like 6-311++G(d,p).[15][19] The software iteratively adjusts the geometry to minimize the total electronic energy of the molecule.
-
Frequency Calculation: After optimization, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state.
-
Potential Energy Surface Scan (Optional): To understand the flexibility of the molecule, a relaxed potential energy surface scan can be performed. This involves systematically rotating one of the phenyl rings (i.e., changing a specific dihedral angle) and re-optimizing the rest of the structure at each step. The resulting plot of energy versus dihedral angle reveals the rotational energy barrier.
-
Workflow for Comprehensive Conformational Analysis
Caption: Integrated workflow for benzophenone conformational analysis.
Part 2: The Decisive Impact of Substituents
The conformation of a benzophenone derivative is ultimately a tug-of-war between steric and electronic effects. The position and nature of substituents dictate the outcome of this contest.
Ortho-Substitution: The Dominance of Steric Hindrance
Placing a substituent at an ortho-position (C2, C6, C2', or C6') introduces significant steric repulsion with either the carbonyl oxygen or the adjacent phenyl ring.[20] This steric clash is the dominant force, compelling the substituted ring to twist to a much larger dihedral angle to alleviate the strain.[21] The bulkier the ortho-substituent, the greater the resulting twist. For example, the introduction of even a single methyl group at the ortho-position significantly increases the dihedral angle compared to the parent benzophenone. A dramatic example is 2-amino-2',5-dichlorobenzophenone, which exhibits a very large ring twist of 83.72° to accommodate the bulky ortho-substituents.[6][7]
Meta- and Para-Substitution: The Role of Electronic Effects
When substituents are placed at meta- or para-positions, direct steric hindrance with the core of the molecule is minimal. Here, electronic effects come to the forefront.[15]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) can donate electron density into the phenyl ring through resonance. This can increase the double-bond character of the bond connecting the phenyl ring to the carbonyl carbon, which favors planarity to maximize conjugation.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) pull electron density from the ring. The effect on conformation is often more subtle and can depend on the interplay with the other ring.
The following table, compiled from crystallographic data, illustrates how different substitution patterns influence the overall ring twist angle.
| Compound | Substitution Pattern | Ring Twist Dihedral Angle (°) | Key Influence |
| Benzophenone (orthorhombic) | Unsubstituted | 54.0° | Baseline Steric/Electronic Balance[6] |
| 3-Hydroxybenzophenone | Meta-OH | 51.61° | Minimal change; primarily electronic[6][7] |
| 4,4'-Bis(diethylamino)benzophenone | Para-EDG | 49.83° | Electronic; slight planarization[6][7] |
| 4-Chloro-4'-hydroxybenzophenone | Para-EWG/EDG | 64.66° | Complex electronic interplay[6][7] |
| 2-Amino-2',5-dichlorobenzophenone | Ortho-substituents | 83.72° | Dominant Steric Hindrance[6][7] |
| 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone | Ortho-OH (H-Bonding) | 37.85° | Intramolecular H-Bonding[6][7] |
Logical Flow of Substituent Effects on Conformation
Caption: Influence of substituent position on benzophenone conformation.
Intramolecular Hydrogen Bonding: A Conformation-Locking Mechanism
A particularly powerful conformational control element is the introduction of a substituent capable of forming an intramolecular hydrogen bond with the carbonyl oxygen. The classic example is 2-hydroxybenzophenone.[19] The hydroxyl proton forms a strong hydrogen bond with the carbonyl oxygen, creating a stable, planar, six-membered pseudo-ring.[22][23] This interaction effectively locks the conformation of that phenyl ring, holding it nearly coplanar with the carbonyl group. This enforced planarity is the cornerstone of the photostability of many benzophenone-based UV absorbers.[24][25]
Part 3: From Conformation to Function
The precise 3D shape of a substituted benzophenone is inextricably linked to its function. Two key examples highlight this structure-activity relationship.
Photostability and UV Absorption: The ESIPT Mechanism
Many 2-hydroxybenzophenone derivatives are used as UV stabilizers in plastics and sunscreens. Their function relies on a process called Excited-State Intramolecular Proton Transfer (ESIPT).[24][25]
-
UV Absorption: The molecule absorbs a high-energy UV photon, promoting it to an excited electronic state (Enol*).
-
Proton Transfer: In this excited state, the phenolic proton rapidly transfers to the carbonyl oxygen, forming an excited keto tautomer (Keto*).[26] This transfer is facilitated by the pre-organized, planar geometry enforced by the intramolecular hydrogen bond.[24]
-
Energy Dissipation: The Keto* tautomer quickly returns to its ground state, releasing the absorbed energy as harmless heat.
-
Reverse Transfer: The proton then transfers back to its original position, regenerating the ground-state enol form, ready to absorb another UV photon.
This ultrafast, cyclical process allows the molecule to efficiently dissipate damaging UV radiation without undergoing chemical degradation. The conformational lock provided by the hydrogen bond is absolutely critical for the efficiency of this mechanism.[27]
Simplified ESIPT Pathway in 2-Hydroxybenzophenone
Caption: The photoprotective ESIPT cycle in 2-hydroxybenzophenones.
Drug Development: The Key to Receptor Binding
In medicinal chemistry, the benzophenone scaffold appears in numerous drugs, including antibacterial and antiviral agents.[3][4] The principle of molecular recognition, often described as a "lock and key" model, dictates that a drug molecule must have a specific 3D shape (conformation) to fit snugly into the binding site of its target protein or enzyme.
The conformation of a substituted benzophenone dictates the spatial orientation of its functional groups. A change in a substituent can alter the dihedral angles, shifting the positions of other groups by several angstroms. This can be the difference between a potent inhibitor that binds tightly and an inactive compound that cannot fit into the binding pocket. For example, extensive structure-activity relationship (SAR) studies on benzophenone-based HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that subtle changes to the substitution pattern, which in turn modify the molecule's preferred conformation, can lead to orders-of-magnitude differences in antiviral potency.[3] Therefore, controlling the molecular conformation through targeted substitution is a cornerstone of rational drug design.[28]
Conclusion
The molecular structure of substituted benzophenones is a dynamic and tunable feature governed by a sophisticated balance of steric repulsion, electronic interactions, and specific intramolecular forces like hydrogen bonding. A multi-faceted approach, leveraging the precision of X-ray crystallography, the solution-phase insights of NMR spectroscopy, and the predictive power of DFT calculations, is crucial for a comprehensive understanding. This knowledge is not merely academic; it is the foundation upon which we can design and engineer benzophenone derivatives with tailored properties—from highly efficient UV absorbers that protect materials and skin, to precisely shaped drug candidates that combat disease. The ability to predict and control the conformation of this versatile scaffold will continue to drive innovation across the scientific disciplines.
References
-
Wang, Y., Xiao, L., Xie, Y., Sun, X., Zhang, H., Wang, L., & Huang, W. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 766179. [Link][25][26]
-
Zahedi-Tabrizi, M., Tayyari, S. F., Badalkhani-Khamseh, F., Ghomi, R., & Afshar-Ghahremani, F. (2014). Molecular structure and intramolecular hydrogen bonding in 2-hydroxybenzophenones: A theoretical study. Journal of Chemical Sciences, 126(4), 919–929. [Link]
-
Wang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. PubMed Central. [Link][24][29]
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. Acta Crystallographica Section B: Structural Science, 64(2), 206-216. [Link]
-
Faucher, H., et al. (1973). Conformational Preferences of ortho-Substituted Benzophenones. Correlations Between Carbon-13 Nuclear Magnetic Resonance Shieldings. Canadian Journal of Chemistry, 51(7), 1053-1060. [Link]
-
Schlemper, E. O. (1982). Intramolecular hydrogen bonding in 2,2',4,4'-tetrahydroxybenzophenone. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(2), 554-559. [Link]
-
Li, Y., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Molecules, 28(13), 5092. [Link]
-
Johns, B. A., et al. (2006). Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. Journal of Medicinal Chemistry, 49(26), 7732-7745. [Link][3][30]
-
Wang, Z., et al. (2018). Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary. Chemical Communications, 54(56), 7793-7796. [Link]
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. ResearchGate. [Link][7]
-
Cox, P. J., et al. (2008). Conformations of substituted benzophenones. ResearchGate. [Link][11]
-
Melander, R. J., et al. (2009). Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents. Journal of Medicinal Chemistry, 52(18), 5774-5784. [Link]
-
Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A, 114(39), 10712-10716. [Link]
-
Al-Amiery, A. A., et al. (2024). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]
-
Smith, M. J., & Bucher, G. (2010). Quenching of Triplet Benzophenone by Benzene and Diphenyl Ether: A DFT Study. Sci-Hub. [Link]
-
Bhatia, M. (2024). Chemical Reactivity Parameters of Benzophenones using DFT. Indian Journal of Advances in Chemical Science, 12(1). [Link]
-
Ecker, G. F., et al. (2011). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry, 54(11), 3821-3831. [Link]
-
Ibeji, C. U., et al. (2017). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
-
Johns, B. A., et al. (2006). Structure−Activity Relationship Studies of Novel Benzophenones Leading to the Discovery of a Potent, Next Generation HIV Nonnucleoside Reverse Transcriptase Inhibitor. ResearchGate. [Link]
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Oregon State University. [Link]
-
Deota, P., et al. (2025). Pathway for energy dissipation in o-hydroxybenzophenones via ESIPT. ResearchGate. [Link]
-
D'Auria, M. (2014). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). Benzophenone 13C NMR Spectrum. HMDB. [Link]
-
Arulchakkaravarthi, A., et al. (2013). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. International Journal of ChemTech Research, 5(2), 723-729. [Link]
-
Kusakawa, T., et al. (2024). Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). Molecules, 29(13), 3020. [Link]
-
Weissbuch, I., et al. (2023). Figure S7.2 Powder X-ray diffraction patterns of benzophenone samples... ResearchGate. [Link]
-
Wang, Y., et al. (2021). 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission. PubMed. [Link]
-
Rekker, R. F., & Nauta, W. Th. (1961). Steric effects on the electronic spectra of substituted benzophenones. V. Some alkyl‐substituted benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 80(7), 747-756. [Link]
-
Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. [Link]
-
Wang, Y., et al. (2021). (PDF) 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. ResearchGate. [Link]
-
Kutzke, H., et al. (2000). Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. ResearchGate. [Link]
-
Rekker, R. F., & Nauta, W. Th. (1954). Steric effects in the electronic spectra of substituted benzophenones. I: Symmetrically substituted methyl‐benzophenones. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969-979. [Link]
-
Gryko, D. T., et al. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. [Link]
-
Zuccaccia, C., & Macchioni, A. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Molecules, 28(9), 3749. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of benzophenone-based tetraamides as novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Conformations of substituted benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt) | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 14. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 15. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]
- 16. Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sci-hub.box [sci-hub.box]
- 18. scialert.net [scialert.net]
- 19. sci-hub.se [sci-hub.se]
- 20. sci-hub.st [sci-hub.st]
- 21. sci-hub.ru [sci-hub.ru]
- 22. sci-hub.se [sci-hub.se]
- 23. Intramolecular hydrogen-bond activation for the addition of nucleophilic imines: 2-hydroxybenzophenone as a chemical auxiliary - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]
- 26. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy-Dependent Emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
Spectroscopic Profile of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone: A Technical Guide for Researchers
Introduction
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a substituted benzophenone with the CAS Number 91713-54-1, represents a core structural motif in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials necessitates a comprehensive understanding of its physicochemical properties.[3] Spectroscopic analysis is fundamental to confirming the identity, purity, and structural integrity of this compound. This in-depth technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust, predictive analysis. The insights herein are designed to guide researchers in the characterization of this and similar molecules.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is paramount to interpreting its spectroscopic data. The structure, presented below, features a benzophenone core with an amino and a methoxy group on one aromatic ring and a chlorine atom on the other. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectral characteristics.
Figure 2: Predicted key fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy
-
Sample Preparation :
-
KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum (of the empty sample compartment or the clean ATR crystal).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Use Electron Ionization (EI) with a standard electron energy of 70 eV.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions and generate a mass spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of its structural features and comparison with analogous compounds, serve as a valuable resource for researchers engaged in the synthesis and characterization of this and related molecules. The experimental protocols outlined provide a solid foundation for obtaining high-quality spectroscopic data. As with any analytical endeavor, careful experimental design and data interpretation are crucial for unambiguous structural confirmation.
References
-
Chemical-Suppliers.com. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. [Link]
-
World Scientific News. Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [Link]
-
Chemsrc. methanone. [Link]
-
Pharmaffiliates. methanone. [Link]
-
ChemWhat. Metanan, (2-aMino-5-Metoksifenil)(4-klorofenil)- CAS#: 91713-54-1. [Link]
-
NIST WebBook. Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. [Link]
-
Coompo. methanone | 91713-54-1. [Link]
Sources
Introduction: The Aminobenzophenone Scaffold as a Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of Aminobenzophenone Derivatives
The aminobenzophenone framework, characterized by a benzophenone structure bearing an amino group, represents a "privileged structure" in modern pharmacology. This versatile core is not merely a synthetic intermediate for complex heterocyclic compounds like benzodiazepines but also a pharmacophore in its own right, capable of direct and potent interactions with a variety of biological targets. The position of the amino substituent, particularly at the ortho-position, has been shown to be integral to enhancing the biological effects of these compounds.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the diverse pharmacological activities of aminobenzophenone derivatives. We will delve into the molecular mechanisms, present key structure-activity relationship (SAR) data, and provide detailed, field-proven experimental protocols for evaluating their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.
Anticancer Activity: Disruption of Microtubule Dynamics
A significant body of research has established a prominent class of 2-aminobenzophenone derivatives as potent antimitotic agents. Their primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.
Mechanism of Action: Tubulin Polymerization Inhibition
2-Aminobenzophenone derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for mitotic spindle formation. The failure to form a functional spindle leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Structure-activity relationship (SAR) studies have revealed that the introduction of an amino group at the ortho position of the benzophenone ring is crucial for this enhanced growth inhibition. Furthermore, the substitution pattern on the phenyl rings significantly influences cytotoxic activity; for instance, a methoxy group at the C-4 or C-5 position can maximize growth inhibitory effects. Certain 2-aminobenzophenone derivatives have demonstrated 50- to 100-fold lower IC₅₀ values than the well-known antimitotic agent combretastatin A-4 against several human cancer cell lines.
Caption: Inhibition of the p38 MAP kinase pathway by 4-aminobenzophenones.
Data Presentation: In Vitro Anti-inflammatory Activity
The following table summarizes the in vitro inhibitory activity of a lead 4-aminobenzophenone derivative against cytokine release and p38 MAP kinase.
| Compound ID | Cytokine Inhibition (IC₅₀) | p38 MAP Kinase Inhibition (IC₅₀) |
| IL-1β Release | TNF-α Release | |
| Compound 45 | 14 nM | 6 nM |
| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone) |
Experimental Protocols
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimate the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the aminobenzophenone derivative. Administer the test compounds and standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Induce acute inflammation by injecting 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. Determine the percentage of inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Antimicrobial Activity
Aminobenzophenone derivatives have also demonstrated promising activity against various microbial pathogens. Research has shown efficacy against both Gram-positive and Gram-negative bacteria.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Derivative | Bacterial Strain | MIC (µg/mL) |
| 2,2′,4-Trihydroxybenzophenone | Staphylococcus aureus | 62.5 - 125 |
| 2,2′,4-Trihydroxybenzophenone | Escherichia coli | 125 - 250 |
| Aminobenzophenone-DHP Hybrid 5b | Staphylococcus aureus | > 100 |
| Aminobenzophenone-DHP Hybrid 5c | Escherichia coli | > 100 |
| Data synthesized from multiple sources. |
Experimental Protocols
This method is a gold standard for determining the quantitative susceptibility of microorganisms to antimicrobial agents.
-
Media Preparation: Prepare Mueller-Hinton Broth (MHB) or another appropriate broth medium.
-
Compound Preparation: Dissolve the aminobenzophenone derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Prepare serial two-fold dilutions of the compound in the broth medium directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add 50 or 100 µL of the standardized bacterial inoculum to each well of the plate, bringing the final volume to 100 or 200 µL. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Conclusion
The aminobenzophenone scaffold is a remarkably fruitful starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant and varied biological activities, including potent anticancer effects through tubulin polymerization inhibition, anti-inflammatory properties via p38 MAP kinase inhibition, and promising antimicrobial and anticonvulsant potential. The structure-activity relationship studies highlighted throughout this guide provide invaluable insights for the rational design of more potent, selective, and effective drug candidates. The validated protocols presented herein offer a robust framework for the continued evaluation and advancement of this versatile class of compounds from the laboratory to potential clinical applications.
References
- Ottosen, E. R., Sørensen, M. D., Björkling, F., Skak-Nielsen, T., Fjording, M. S., Aaes, H., & Binderup, L. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP
An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzophenones are a critical class of chemical intermediates, serving as foundational building blocks for a vast array of heterocyclic compounds with significant pharmacological applications.[1][2][3] Their molecular architecture, featuring both an amino and a carbonyl group in an ortho position, provides a versatile scaffold for the synthesis of numerous bioactive molecules, including quinolines, acridones, quinazolines, and most notably, the benzodiazepine class of drugs.[4][5][6][7] The inherent therapeutic potential of these derivatives, which include anti-inflammatory, antimitotic, antitumor, and skeletal muscle relaxant agents, has driven extensive research into efficient and scalable synthetic methodologies for 2-aminobenzophenones.[4][8][9] This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic strategies for this pivotal scaffold, offering field-proven insights and detailed protocols for key transformations.
Historical Perspective and Early Synthetic Endeavors
The journey to synthesize 2-aminobenzophenone is intertwined with the development of fundamental organic reactions. Early methods were often multi-step processes, relying on classical reactions that, while groundbreaking for their time, presented challenges in terms of yield, purity, and scalability.
One of the earliest and most enduring approaches is the Friedel-Crafts acylation .[1][8] This reaction, in its various forms, has been a cornerstone of 2-aminobenzophenone synthesis. However, the direct acylation of aniline is problematic due to the deactivation of the aromatic ring by the Lewis acid catalyst complexing with the amino group. This necessitated the use of protecting groups, adding extra steps to the synthetic sequence.[10]
Another classical approach involves the Hofmann or Curtius rearrangement of the amide derived from o-benzoylbenzoic acid.[1][11] While capable of producing good yields, this method is often limited by the availability of the substituted phthalic anhydride starting materials.[1]
The reduction of 2-nitrobenzophenone, itself prepared by the Friedel-Crafts reaction of 2-nitrobenzoyl chloride, also provided a viable route.[1][11] However, 2-nitrobenzoyl chlorides are not ideal substrates for Friedel-Crafts reactions due to the deactivating effect of the nitro group.[1]
These early methods, while foundational, paved the way for the development of more refined and efficient synthetic strategies, driven by the increasing demand for 2-aminobenzophenone as a key pharmaceutical intermediate.
Classical Synthetic Methodologies: A Detailed Examination
The classical routes to 2-aminobenzophenone, while sometimes superseded by modern techniques, remain relevant and instructive. They highlight the fundamental challenges of synthesizing this bifunctional molecule and showcase the ingenuity of early organic chemists.
The Friedel-Crafts Acylation Approach
The Friedel-Crafts acylation is a versatile and widely used method for the synthesis of aryl ketones. In the context of 2-aminobenzophenones, several strategies have been developed to overcome the challenges posed by the amino group.[12]
Synthesis from Anthranilic Acid Derivatives
A well-established and reliable method involves the protection of the amino group of anthranilic acid, followed by Friedel-Crafts acylation and subsequent deprotection.[12][13] The use of a p-toluenesulfonyl (tosyl) protecting group is a common strategy.[11][12]
Experimental Protocol: Synthesis of 2-Aminobenzophenone from Anthranilic Acid [11][12][14]
Step 1: Protection of Anthranilic Acid (Synthesis of p-Toluenesulfonylanthranilic Acid)
-
Dissolve anthranilic acid (1.0 mole) and sodium carbonate (2.4 moles) in warm water.
-
Add p-toluenesulfonyl chloride (1.2 moles) in portions while maintaining the temperature at 60-70°C.
-
After the addition is complete, continue heating for an additional 20 minutes.
-
Precipitate the product by the addition of hydrochloric acid.
-
Filter the reaction mixture, wash the solid with dilute HCl and water, and dry the product.
Step 2: Friedel-Crafts Acylation
-
Suspend the dried p-toluenesulfonylanthranilic acid (0.5 mole) in thiophene-free benzene (1.5 L).
-
Add phosphorus pentachloride (0.57 mole) and heat the mixture to approximately 50°C for 30 minutes to form the acid chloride in situ.
-
Cool the mixture and add anhydrous aluminum chloride (2.2 moles) in portions.
-
Heat the reaction mixture to 80-90°C for 4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
Step 3: Hydrolysis and Isolation (Deprotection)
-
Hydrolyze the intermediate sulfonamide by warming with concentrated sulfuric acid.
-
Cool the solution and pour it onto ice.
-
Precipitate the 2-aminobenzophenone by neutralization with ammonium hydroxide.
-
Collect the crude product by filtration.
-
Purify the final product by recrystallization from an ethanol-water mixture.
Causality Behind Experimental Choices:
-
Protection of the Amino Group: The tosyl group is an effective protecting group for the amino functionality. It is stable to the acidic conditions of the Friedel-Crafts reaction and can be removed under strong acidic conditions.
-
In Situ Formation of the Acid Chloride: The use of phosphorus pentachloride to convert the carboxylic acid to the acid chloride in situ avoids the need to isolate the often-unstable acid chloride.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively catalyzes the electrophilic aromatic substitution reaction.
-
Hydrolysis: Concentrated sulfuric acid is used for the deprotection step, as it is strong enough to cleave the sulfonamide bond.
Synthesis from Substituted Anilines
An alternative Friedel-Crafts approach involves the acylation of anilines that are substituted at the para-position.[8] This strategy directs the incoming acyl group to the ortho position. The amino group is typically protected as an acetanilide to reduce its basicity and prevent unwanted side reactions.[2]
Logical Workflow for Synthesis from Substituted Anilines
Caption: Workflow for the synthesis of 2-aminobenzophenone from a substituted aniline.
The Hurtley Reaction
While not a direct synthesis of 2-aminobenzophenone itself, the Hurtley reaction is a historically significant method for the synthesis of related compounds and demonstrates the reactivity of ortho-halobenzoic acids. The reaction involves the condensation of an ortho-halobenzoic acid with a compound containing an active methylene group in the presence of a copper catalyst and a base.
Modern Synthetic Methodologies
The quest for more efficient, versatile, and environmentally benign methods has led to the development of numerous modern synthetic strategies for 2-aminobenzophenones. These approaches often utilize transition metal catalysis and novel reaction pathways.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the synthesis of 2-aminobenzophenones has been particularly fruitful.
Suzuki Coupling
The Suzuki coupling reaction, which involves the coupling of an organoboron compound with an organohalide, has been adapted for the synthesis of 2-aminobenzophenones. One approach involves the palladium-catalyzed addition of arylboronic acids to 2-aminobenzonitriles.[4][15]
Experimental Protocol: Palladium-Catalyzed Addition of Phenylboronic Acid to 2-Aminobenzonitrile [16]
-
To a sealed reaction tube, add 2-aminobenzonitrile, phenylboronic acid, a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., bipyridine), and a base (e.g., Cs₂CO₃).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add a suitable solvent system (e.g., THF/H₂O) via syringe.
-
Seal the tube and place it in a preheated oil bath at the appropriate temperature (e.g., 80°C).
-
Stir the reaction mixture for the specified time (e.g., 48 hours).
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling reaction.
-
Ligand: The ligand (e.g., bipyridine) stabilizes the palladium catalyst and modulates its reactivity.
-
Base: The base is required to activate the organoboron species.
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation of the palladium catalyst.
Other Modern Approaches
A variety of other modern methods have been developed, each with its own advantages and limitations. These include:
-
Reaction of 2-aminobenzaldehydes with aryl Grignard reagents followed by oxidation. [4]
-
Palladium-catalyzed C-H bond coupling of ortho-directed anilines. [4]
-
Aryl insertion into the C-N bond of amides or imides. [4]
-
Transformation of acyl hydrazides via an aryne-based molecular rearrangement. [4][7]
-
Houben-Hoesch reaction of aminonitriles with benzene in the presence of a strong acid like triflic acid. [17]
Comparative Analysis of Synthetic Methods
| Synthetic Route | Starting Materials | Catalyst/Reagents | Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Friedel-Crafts Acylation (from Anthranilic Acid) | Anthranilic Acid Derivative | Lewis Acid (e.g., AlCl₃) | Vigorous | 40-60[1][15] | Low-cost starting materials, reliable. | Requires protection/deprotection, harsh conditions.[1][12] |
| Friedel-Crafts Acylation (from Anilines) | Substituted Aniline | Lewis Acid (e.g., AlCl₃) | Not Specified | Moderate to Good[2] | Direct acylation approach. | Requires para-substitution, protection often needed. |
| Suzuki Coupling | 2-Aminobenzonitrile, Arylboronic Acid | Palladium Catalyst, Base | 80-140°C | Excellent[15] | High yields, broad substrate scope, milder conditions. | Cost of palladium catalyst, potential for catalyst poisoning. |
| Grignard Reaction | 2-Aminobenzaldehyde, Aryl Grignard Reagent | - | Low Temperature | Good | Direct C-C bond formation. | Requires anhydrous conditions, sensitive to functional groups. |
| From Acyl Hydrazides | Acyl Hydrazide, Aryne Precursor | TBAT | 50°C | Good to Excellent[7] | Tolerant of various functional groups. | Multi-step process.[7] |
Conclusion
The synthesis of 2-aminobenzophenone has evolved significantly from its early beginnings. While classical methods like the Friedel-Crafts acylation remain valuable, modern catalytic approaches, particularly those utilizing palladium, offer greater efficiency, milder reaction conditions, and broader substrate scope. The continued development of novel synthetic strategies is crucial for advancing the discovery and production of new pharmaceuticals derived from this versatile and important chemical scaffold. The choice of a particular synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule.
References
- Cortez-Maya, S., Cortes Cortes, E., Hernández-Ortega, S., Ramirez Apan, T., & Martínez-García, M. (n.d.). Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
- 2-aminobenzophenone. (n.d.). Organic Syntheses.
- (n.d.). Synthesis of 2-aminobenzophenones. Asian Journal of Organic & Medicinal Chemistry.
- (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PMC - PubMed Central.
- (2025, August 9). A mild and practical procedure for synthesis of substituted 2-aminobenzophenones.
- 2-Aminobenzophenone synthesis. (n.d.). ChemicalBook.
- (n.d.). A Comparative Guide to Catalytic Systems for 2-Aminobenzophenone Synthesis. Benchchem.
- (n.d.). A Comparative Yield Analysis: Friedel-Crafts Acylation vs. Suzuki Coupling for the Synthesis of 2-Aminobenzophenones. Benchchem.
- (2024, August 12). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.
- (n.d.). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. ResearchGate.
- (n.d.). Application Notes and Protocols for the Synthesis of 2-Aminobenzophenone via Friedel-Crafts Acylation. Benchchem.
- (n.d.). New synthetic approaches for the construction of 2-aminophenoxazinone architectures.
- (n.d.). Reproducibility of published synthesis methods for 2-Aminobenzophenone. Benchchem.
- (2019, December 17). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega.
- US5053543A - Synthesis of 2-aminobenzophenones. (n.d.). Google Patents.
- (2024, December 16). Unveiling the Marvels of 2-Amino-5-chlorobenzophenone. ChemicalBook.
- (n.d.). synthesis of2-aminobenzophenone from isatoicanhyderide using diacetoxy iodo benzene as a green catalyst. Jetir.Org.
- (n.d.). A Comparative Guide to 2-Aminobenzophenone and 2-Aminobenzamide as Synthetic Precursors. Benchchem.
- Niementowski quinoline synthesis. (n.d.). Wikipedia.
- US3213139A - Method for the preparation of 2-aminobenzophenones. (n.d.). Google Patents.
- Niementowski quinazoline synthesis. (n.d.). Wikipedia.
- (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
- (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Benchchem.
- Niementowski quinazoline synthesis. (n.d.). chemeurope.com.
- PROCESS FOR PRODUCING 2-AMINOBENZOPHENONE COMPOUND. (2004, February 11). European Patent Office.
- (n.d.). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). ResearchGate.
- (n.d.). Full article: Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity.
- US5136085A - Synthesis of 2-aminobenzophenones. (n.d.). Google Patents.
- (n.d.). optimizing reaction conditions for the synthesis of 2-Amino-5-chlorobenzophenone. Benchchem.
- (2025). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Semantic Scholar.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. data.epo.org [data.epo.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Aminobenzophenone synthesis - chemicalbook [chemicalbook.com]
Solubility of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone in common organic solvents
An In-Depth Technical Guide for the Solubility Characterization of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Abstract
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in various stages of research and development, from chemical synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for characterizing the solubility of this compound (CAS No. 91713-54-1) in common organic solvents. Recognizing the scarcity of published data for this specific molecule, this document emphasizes a foundational approach, combining theoretical prediction with robust experimental methodology. We delve into molecular structure analysis, introduce predictive models like Hansen Solubility Parameters (HSP), and provide detailed, self-validating protocols for the gold-standard shake-flask method coupled with modern analytical quantification techniques such as UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide is designed to empower researchers to generate reliable and reproducible solubility data, enabling informed decisions in their scientific endeavors.
Introduction: The Critical Need for Solubility Data
This compound is a substituted benzophenone derivative. Benzophenones are a class of compounds known for their use as photoinitiators, UV blockers, and as intermediates in organic synthesis.[1][2] The specific properties of this molecule are detailed below:
| Property | Value | Source |
| CAS Number | 91713-54-1 | [3][4] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 261.70 g/mol | [3] |
| Melting Point | 73-75.5 °C | [3] |
| Calculated XLogP3 | 3.743 | [3] |
The high calculated XLogP3 value suggests that the compound is significantly lipophilic, predicting poor aqueous solubility but favorable solubility in organic solvents.[3] Such data is pivotal in drug development for several reasons: it governs the choice of solvents for reaction chemistry and crystallization, impacts the design of formulations for preclinical and clinical studies, and is a key determinant of a drug's absorption and bioavailability.[5][6][7]
This guide will provide the theoretical and practical tools necessary to systematically determine the solubility profile of this compound.
Theoretical & Predictive Framework
Before embarking on experimental work, a theoretical assessment can guide solvent selection and streamline the experimental process. The principle that "like dissolves like" is the cornerstone of solubility, where a solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.[5][8]
Molecular Structure and Solubility Implications
The structure of this compound offers several clues to its solubility behavior:
-
Benzophenone Core: The two aromatic rings and the ketone group create a large, relatively non-polar backbone.
-
Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor.
-
Methoxy Group (-OCH₃): The ether linkage is polar and the oxygen can act as a hydrogen bond acceptor.
-
Chloro Group (-Cl): This group adds to the molecular weight and is weakly polar.
The presence of both non-polar (aromatic rings) and polar/hydrogen-bonding groups (amino, methoxy, ketone) suggests that the compound will have intermediate polarity. It will likely be most soluble in solvents that can engage in these specific interactions.
Predictive Modeling with Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more quantitative method for predicting solubility by breaking down the total Hildebrand solubility parameter into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be described by a point in this three-dimensional "Hansen space." The principle is that substances with closer HSP values are more likely to be miscible.[9][10] The distance (Ra) between two substances (1 and 2) in Hansen space is calculated as:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility. By calculating or estimating the HSP values for our target compound, we can screen for promising solvents in silico.[11]
Below is a table of common solvents and their respective HSP values, which can be used to pre-select candidates for experimental testing.
| Solvent | Class | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| Hexane | Non-polar | 14.9 | 0.0 | 0.0 |
| Toluene | Non-polar | 18.0 | 1.4 | 2.0 |
| Chloroform | Non-polar | 17.8 | 3.1 | 5.7 |
| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 |
| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 |
| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 |
| Methanol | Polar Protic | 14.7 | 12.3 | 22.3 |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 |
Experimental Determination of Thermodynamic Solubility
While predictive models are useful, experimental determination is required for definitive data. The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[12][13][14] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.
Workflow for Solubility Determination
The overall process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved compound.
Detailed Protocol: Shake-Flask Method
This protocol is designed as a self-validating system to ensure equilibrium is reached.
Materials:
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringes and syringe filters (e.g., 0.45 µm PTFE) or a centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial (e.g., add 10-20 mg to 2 mL of the chosen solvent). The key is to ensure undissolved solid remains visible at the end of the experiment.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration to reach equilibrium. A time course study (e.g., sampling at 24, 48, and 72 hours) is required to confirm that the measured concentration is no longer changing.[15]
-
Phase Separation: After equilibration, remove the vials and allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant. Separate any remaining microscopic particles by either:
-
Filtration: Pass the supernatant through a 0.45 µm syringe filter. Discard the first portion of the filtrate to avoid errors from filter adsorption.[16]
-
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 rpm) for 10-15 minutes.
-
-
Dilution: Immediately make a precise, quantitative dilution of the clear supernatant into a volumetric flask using the appropriate solvent. This prevents precipitation due to temperature changes or solvent evaporation.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (detailed in Section 3.3).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility. Perform at least three replicate experiments for each solvent.[17][18]
Analytical Quantification Techniques
Accurate quantification of the dissolved compound is essential. The choice of method depends on the compound's properties and the required specificity.
-
Principle: Based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[19] Benzophenone derivatives have strong UV absorbance due to their conjugated aromatic system, making this a suitable technique.[20][21]
-
Protocol:
-
Determine the wavelength of maximum absorbance (λ_max) by scanning a dilute solution of the compound.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λ_max.
-
Create a calibration curve by plotting absorbance versus concentration. The relationship should be linear (R² > 0.99).[22]
-
Measure the absorbance of the diluted sample from the solubility experiment and determine its concentration using the calibration curve.[23]
-
-
Causality: This method is rapid and simple. However, it is non-specific; any impurity or degradation product that absorbs at the same wavelength will interfere with the measurement.[13] Therefore, sample purity is critical.
-
Principle: HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[24][25] A detector (typically UV) then quantifies each separated component.
-
Advantages: HPLC is highly specific and can separate the parent compound from impurities or degradants, making it the preferred method for regulatory-compliant studies.[13][16]
-
Protocol Outline:
-
Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides a sharp, symmetrical peak for the compound with a reasonable retention time. The mobile phase will likely be a mixture of an organic solvent (like acetonitrile or methanol) and water.[26][27][28]
-
Calibration: Inject a series of standard solutions of known concentrations to create a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.
-
Data Presentation and Interpretation
Organizing solubility data in a clear, structured format is crucial for analysis and comparison.
Quantitative Solubility Data
The final experimental data should be summarized in a table.
| Solvent | Solvent Class | Experimental Solubility (mg/mL) at 25°C | Experimental Solubility (mol/L) at 25°C |
| e.g., Dichloromethane | Polar Aprotic | Data | Data |
| e.g., Ethanol | Polar Protic | Data | Data |
| e.g., Acetone | Polar Aprotic | Data | Data |
| e.g., Toluene | Non-polar | Data | Data |
| e.g., Hexane | Non-polar | Data | Data |
Bridging Theory and Practice
The experimentally determined solubility should be correlated with the theoretical predictions.
By comparing the experimental results with the solvent HSP values, a solubility sphere for this compound can be empirically determined. This provides a powerful, validated model to predict its solubility in other untested solvents or solvent mixtures, significantly accelerating future formulation and process development activities.
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Thakuria, R., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Tanimowo, I. O., & Osemwengie, O. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. Retrieved from [Link]
-
Attia, L. J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]
-
Prajapati, R., & Tekade, A. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]
-
Martinez, F., & Gomez, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Retrieved from [Link]
-
Hrokholskyi, O. A., et al. (2021). Using of Hansen solubility parameters as a prescreening method in the development of dosage form formulations. Farmatsevtychnyi zhurnal. Retrieved from [Link]
-
Taylor, L. T., & Combs, M. T. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Retrieved from [Link]
-
Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
Al-Hamdani, S. K. A., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. PubMed. Retrieved from [Link]
-
Borysov, A. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Pion Inc. (2023). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. Retrieved from [Link]
-
Gonzalez-Montero, E., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. Retrieved from [Link]
-
ResearchGate. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]
-
Roots Press. (2023). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Retrieved from [Link]
-
Verevkin, S. P., et al. (2019). Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. PubMed Central. Retrieved from [Link]
-
Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. Retrieved from [Link]
-
Deshmukh, A. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
Lab-Training. (2023). Choosing the Right Solvents for HPLC Applications in Analytical Chemistry. Retrieved from [Link]
-
Avdeef, A. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Retrieved from [Link]
-
Admescope. (2024). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
-
International Council for Harmonisation. (2019). ICH M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
-
Food and Drug Administration, Taiwan. (n.d.). ICH M9 Guideline. Retrieved from [Link]
-
ResearchGate. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). BENZOPHENONE. Retrieved from [Link]
-
Adeleke, B. B., et al. (2017). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Retrieved from [Link]
-
Avena Lab. (n.d.). Benzophenone-3 TDS ENG. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. Retrieved from [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avenalab.com [avenalab.com]
- 3. echemi.com [echemi.com]
- 4. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]
- 11. science.rsu.lv [science.rsu.lv]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. who.int [who.int]
- 16. scispace.com [scispace.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]
- 20. researchgate.net [researchgate.net]
- 21. scialert.net [scialert.net]
- 22. researchgate.net [researchgate.net]
- 23. rootspress.org [rootspress.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Choosing the Right Solvents for HPLC Applications in Analytical Chemistry [tengerchemical.com]
- 28. pharmaguru.co [pharmaguru.co]
Methodological & Application
Protocol for the synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
An Application Note and Protocol for the Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Introduction: The Strategic Synthesis of a Benzophenone Core
This compound, a substituted aminobenzophenone, represents a key structural motif in medicinal chemistry and materials science. Its architecture is foundational for the development of various pharmaceutical agents, including anti-inflammatory drugs and other biologically active compounds.[1] The synthesis of such diaryl ketones is most effectively achieved through the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry.[2][3]
This application note provides a detailed, field-tested protocol for the synthesis of this target molecule. The chosen strategy employs a Friedel-Crafts acylation reaction between 4-methoxyaniline and 4-chlorobenzoyl chloride, catalyzed by aluminum chloride (AlCl₃). We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step experimental procedure, and address critical safety and handling considerations. The logic behind each procedural step is explained to empower researchers to not only replicate the synthesis but also to adapt it based on a sound understanding of the underlying chemical principles.
Reaction Mechanism: Electrophilic Aromatic Substitution in Action
The synthesis proceeds via a classic Friedel-Crafts acylation, a type of electrophilic aromatic substitution (EAS). The reaction can be dissected into three primary stages:
-
Generation of the Electrophile: The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with 4-chlorobenzoyl chloride. The highly electron-deficient aluminum atom coordinates to the chlorine of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly reactive and resonance-stabilized acylium ion, which serves as the potent electrophile.[4][5]
-
Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich aromatic ring of 4-methoxyaniline acts as the nucleophile. The π-electrons of the ring attack the electrophilic carbon of the acylium ion. The amino (-NH₂) group is a more potent activating group than the methoxy (-OCH₃) group, directing the substitution primarily to the ortho position, which is sterically accessible. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6]
-
Deprotonation and Catalyst Complexation: A weak base, AlCl₄⁻ (formed in the first step), abstracts a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity to the ring and yielding the ketone product.[4] However, the reaction does not end here. Both the nitrogen of the amino group and the carbonyl oxygen of the newly formed ketone are Lewis basic and form a stable complex with the AlCl₃ catalyst.[2] This complexation deactivates the product, preventing further acylation (polyacylation), but necessitates the use of a stoichiometric amount, rather than a catalytic amount, of AlCl₃.[2] The final product is liberated from this complex during the aqueous work-up.
Materials and Equipment
Chemicals & Reagents
| Reagent | Formula | MW ( g/mol ) | Required Purity | Notes |
| 4-Methoxyaniline (p-Anisidine) | C₇H₉NO | 123.15 | ≥98% | |
| 4-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | ≥98% | Lachrymatory, handle in fume hood. |
| Aluminum chloride, anhydrous | AlCl₃ | 133.34 | ≥99% | Highly hygroscopic; reacts violently with water. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.5% | Reaction solvent. |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M aqueous solution | For work-up. |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent grade | Extraction solvent. |
| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | For washing. |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated aqueous solution | For washing. |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | Granular | For drying. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser and drying tube (CaCl₂ or Drierite)
-
Addition funnel
-
Magnetic stir plate with heating and cooling capabilities
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Equipment for purification (recrystallization or flash column chromatography)
Detailed Experimental Protocol
Part 1: Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove any trace moisture, which would otherwise decompose the aluminum chloride catalyst. Assemble the three-neck flask with the condenser (fitted with a drying tube), addition funnel, and a rubber septum for temperature monitoring.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon is recommended but not strictly necessary if work is done quickly), charge the reaction flask with anhydrous aluminum chloride (1.2 equivalents). Immediately add anhydrous dichloromethane (DCM) to create a slurry.
-
Scientist's Note: AlCl₃ is highly reactive and hygroscopic. Handling it quickly and in a dry environment is crucial for success. The use of DCM as a solvent is standard for Friedel-Crafts reactions as it is relatively inert and has a low boiling point, facilitating removal.[6]
-
-
Cooling: Immerse the flask in an ice bath and stir the AlCl₃ slurry, allowing it to cool to 0-5 °C.
-
Substrate Addition: Dissolve 4-methoxyaniline (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cold AlCl₃ slurry via the addition funnel over 15-20 minutes.
-
Scientist's Note: The amine is a Lewis base and will form a complex with AlCl₃ in a highly exothermic reaction. Slow, controlled addition at low temperature is essential to prevent uncontrolled temperature spikes and potential side reactions.
-
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Scientist's Note: This is the main exothermic event of the acylation. Maintaining a low temperature prevents side reactions and ensures regioselectivity. The slight excess of the acyl chloride ensures complete consumption of the starting aniline.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting 4-methoxyaniline spot has been consumed.
Part 2: Work-up and Product Isolation
-
Quenching the Reaction: Prepare a beaker with a stirred mixture of crushed ice and 2 M HCl. Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture onto the stirred ice/acid solution.
-
Trustworthiness Check: This step is highly exothermic and will release HCl gas.[4] It MUST be performed in a well-ventilated fume hood. The slow addition of the reaction mixture to the ice, not the other way around, is a critical safety measure to control the quench. The acid helps to hydrolyze the aluminum complexes and keep the product protonated and soluble in the organic layer.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate and extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Saturated brine solution (to remove the bulk of the water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Part 3: Purification
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals, which can be collected by filtration.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data Summary
| Reagent | MW ( g/mol ) | Equivalents | Moles (for 10g scale) | Amount |
| 4-Methoxyaniline | 123.15 | 1.0 | 0.0812 | 10.0 g |
| 4-Chlorobenzoyl chloride | 175.01 | 1.1 | 0.0893 | 15.6 g (10.9 mL) |
| Aluminum chloride | 133.34 | 1.2 | 0.0974 | 13.0 g |
| Product | 261.70 | 1.0 (Theoretical) | 0.0812 | 21.2 g (Theoretical Yield) |
Safety and Handling
-
Aluminum Chloride (AlCl₃): Causes severe skin burns and eye damage.[7][8] Reacts violently with water, releasing heat and HCl gas.[8][9] Always handle in a fume hood, wear chemical-resistant gloves (nitrile), safety goggles, and a face shield.[7][10]
-
4-Chlorobenzoyl Chloride: Corrosive and a lachrymator. Causes burns upon contact. Reacts with moisture to produce HCl. Handle exclusively in a fume hood with appropriate personal protective equipment (PPE).[11]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. All work should be conducted in a fume hood.
-
Reaction Quenching: The work-up procedure is hazardous due to the violent and exothermic reaction of AlCl₃ with water. Use extreme caution, add slowly to ice, and have appropriate spill control materials ready.
Experimental Workflow Visualization
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN105218406A - A kind of synthetic method of 2-amino-5-methoxy benzenesulfonic acid.
-
Lab Alley. (2025). SAFETY DATA SHEET - Aluminum chloride. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyzed Friedel–Crafts acylation reaction of anisole with benzoyl chloride…. Retrieved from [Link]
-
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
-
Frontiers. (n.d.). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
- Google Patents. (n.d.). United States Patent Office - PROCESS FOR THE PREPARATION OF 2-AMINO.
- Google Patents. (n.d.). CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
- Google Patents. (n.d.). CN1164564C - Process for preparing high purity 2-amino-5-chloro-2.
Sources
- 1. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 4. byjus.com [byjus.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. carlroth.com [carlroth.com]
- 8. uprm.edu [uprm.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. media.laballey.com [media.laballey.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: The Strategic Role of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone in Modern Benzodiazepine Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the practical application of the key intermediate, (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, in the synthesis of 1,4-benzodiazepine scaffolds. This document moves beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and protocol reliability.
Introduction: The Significance of 2-Aminobenzophenones in Medicinal Chemistry
The 2-aminobenzophenone core is a cornerstone in the synthesis of numerous pharmaceuticals, most notably the 1,4-benzodiazepine class of drugs.[1] These compounds are renowned for their wide range of therapeutic applications as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[2][3] The specific intermediate, this compound, is a structurally significant precursor. Its molecular architecture, featuring a reactive primary amine, a methoxy group at the 5-position, and a 4-chlorophenyl moiety, allows for the synthesis of benzodiazepines with distinct substitution patterns that can modulate pharmacological activity.[4]
The general and most widely adopted pathway for constructing the 1,4-benzodiazepine ring system from a 2-aminobenzophenone precursor is a robust two-stage process: acylation of the amino group followed by a cyclization step.[5] This methodology provides a versatile and efficient route to this privileged scaffold.
Core Synthesis Pathway: From Precursor to Benzodiazepine
The transformation of this compound into a benzodiazepine derivative hinges on the sequential formation of an amide intermediate, followed by an intramolecular cyclization to build the characteristic seven-membered diazepine ring.
Workflow Overview
The logical flow of the synthesis is designed to first introduce the necessary carbon and nitrogen atoms for the new ring and then to induce the ring-closing reaction.
Caption: General workflow for benzodiazepine synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of a target benzodiazepine from this compound. Each protocol is designed as a self-validating system, with checkpoints for reaction monitoring.
Part A: Synthesis of the Chloroacetamide Intermediate
This initial step involves the acylation of the primary amino group of the starting material. This is a critical reaction that adds the two-carbon "linker" necessary for the subsequent cyclization.
Reaction: this compound + Chloroacetyl chloride → N-(2-(4-chlorobenzoyl)-4-methoxyphenyl)-2-chloroacetamide
Causality of Experimental Choices:
-
Solvent: An inert aprotic solvent like ethyl acetate or toluene is used to dissolve the reactants without participating in the reaction.[6][7]
-
Temperature Control: The reaction is initiated at a reduced temperature (0-5 °C) because the acylation with chloroacetyl chloride is highly exothermic. This control prevents the formation of side products and ensures a clean reaction profile.
-
Monitoring: Thin Layer Chromatography (TLC) is essential for tracking the consumption of the starting aminobenzophenone, providing a reliable indicator of reaction completion.
Protocol:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen).
-
Dissolve this compound (1.0 eq) in dry ethyl acetate (approx. 10 mL per gram of starting material).
-
Cool the solution to 0-5 °C using an ice-water bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aminobenzophenone spot is no longer visible.
-
Upon completion, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol or isopropanol to obtain N-(2-(4-chlorobenzoyl)-4-methoxyphenyl)-2-chloroacetamide as a crystalline solid.
-
Validation: Confirm the structure of the intermediate using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Cyclization to the 1,4-Benzodiazepine Ring
In this final stage, the chloroacetamide intermediate undergoes amination and subsequent intramolecular cyclization to form the thermodynamically stable seven-membered ring.
Reaction: N-(2-(4-chlorobenzoyl)-4-methoxyphenyl)-2-chloroacetamide + NH₃ → 7-methoxy-5-(4-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Causality of Experimental Choices:
-
Reagent: Ammonia serves a dual purpose. It first acts as a nucleophile to displace the chloride on the acetamide side chain, forming a glycinamide intermediate. This is followed by an intramolecular condensation between the newly formed primary amine and the ketone carbonyl, which, after dehydration, forms the imine bond within the seven-membered ring.[5]
-
Solvent: An alcoholic solvent like methanol is ideal as it readily dissolves both the intermediate and ammonia.
-
Sealed Vessel: Depending on the reactivity, heating in a sealed vessel may be required to drive the reaction to completion. This maintains the concentration of ammonia and provides the necessary activation energy.
Protocol:
-
Dissolve the purified chloroacetamide intermediate (1.0 eq) from Part A in methanol within a pressure-rated reaction vessel.
-
Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 20-30 minutes, or add a saturated solution of ammonia in methanol (7N solution, approx. 5-10 eq).
-
Seal the vessel tightly and allow it to stir at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is slow at ambient temperature.
-
Validation Checkpoint: Monitor the reaction by TLC. The formation of the benzodiazepine product will be indicated by the appearance of a new, typically more polar, spot and the disappearance of the intermediate.
-
Once the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent any excess pressure in a fume hood.
-
Evaporate the solvent under reduced pressure.
-
Triturate the resulting residue with water or diethyl ether to precipitate the crude product.
-
Collect the solid by filtration and purify by recrystallization (e.g., from ethanol or acetonitrile) to yield the final benzodiazepine product.
-
Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.
Data Summary and Visualization
Table of Reagents and Typical Conditions
| Step | Reactant | Key Reagent(s) | Solvent | Temperature | Typical Time |
| Acylation | This compound | Chloroacetyl chloride | Ethyl Acetate | 0 °C to RT | 2-4 hours |
| Cyclization | N-(2-(4-chlorobenzoyl)-4-methoxyphenyl)-2-chloroacetamide | Ammonia (in Methanol) | Methanol | RT to 50 °C | 12-24 hours |
Mechanistic Representation
The following diagram illustrates the key mechanistic steps involved in the formation of the benzodiazepine ring.
Caption: Key mechanistic stages of the synthesis.
Safety and Handling
Professional laboratory safety practices are mandatory when performing these protocols. All operations should be conducted inside a certified chemical fume hood.
| Chemical | CAS Number | Key Hazards | Recommended Precautions |
| This compound | 91713-54-1 | Skin/eye irritant.[8] | Standard PPE (gloves, goggles, lab coat). Avoid dust inhalation.[8] |
| Chloroacetyl chloride | 79-04-9 | Corrosive, toxic, lachrymator. Reacts violently with water. | Use in a dry apparatus. Handle with extreme care using appropriate gloves and face shield. |
| Ethyl Acetate | 141-78-6 | Highly flammable, eye/respiratory irritant. | Keep away from ignition sources. Ensure adequate ventilation. |
| Ammonia (Anhydrous or in solution) | 7664-41-7 | Corrosive, toxic upon inhalation. | Handle in a well-ventilated fume hood. Use appropriate respiratory protection if necessary. |
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated organic wastes should be segregated into appropriate containers.[8]
References
- Conversion of N-alkylaminobenzophenones to benzodiazepines in vivo - CoLab. (n.d.).
-
Lahti, R. A., & Gall, M. (1976). Conversion of N-alkylaminobenzophenones to benzodiazepines in vivo. Journal of Medicinal Chemistry, 19(8), 1064–1067. Retrieved from [Link]
- Review on recent preparation methods of benzodiazepines (BZD's) - RESEARCH ARTICLE. (2017).
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Synthesis of benzodiazepines. (1995). Google Patents.
- Benzodiazepine synthesis. (n.d.). Química Organica.org.
-
Pérez, J., Riera, V., Rodríguez, A., & Miguel, D. (1999). Synthesis and Structure of the First Ruthenated Benzodiazepines. Organometallics. Retrieved from [Link]
- SAFETY DATA SHEET for 2-Amino-5-chlorobenzophenone. (n.d.).
-
2-Amino-5-chlorobenzophenone. (n.d.). Wikipedia. Retrieved from [Link]
-
Prazepam. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (n.d.). MDPI. Retrieved from [Link]
-
Preparation method of 2-amino-5-chlorobenzophenone oxime. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Synthesis of 2-amino-5-chlorobenzophenone. (n.d.). PrepChem.com. Retrieved from [Link]
-
Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(1), 1-6. Retrieved from [Link]
- Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. (2016).
- Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. (n.d.).
-
Synthesis of 1,5- Benzodiazepines A Review. (n.d.). IJTSRD. Retrieved from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (n.d.). NIH. Retrieved from [Link]
-
Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025). PMC - NIH. Retrieved from [Link]
-
Baraldi, P. G., et al. (2006). Synthesis and Biological Characterization of [3H] (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-(4-chlorophenyl)-methanone, the First Radiolabelled Adenosine A1 Allosteric Enhancer. Bioorganic & Medicinal Chemistry Letters, 16(5), 1402–1404. Retrieved from [Link]
-
This compound. (n.d.). Universal Biologicals. Retrieved from [Link]
-
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022).
-
Alphabetical Method Listing - M - NMAM 4th Edition. (n.d.). NIOSH | CDC. Retrieved from [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). MDPI. Retrieved from [Link]
-
Methanone, (2-amino-5-chlorophenyl)(2-chlorophenyl)-. (2018). SIELC Technologies. Retrieved from [Link]
-
A Continuous-Flow Synthesis of 1,4-Benzodiazepin-5-ones, Privileged Scaffolds for Drug Discovery. (2025). ResearchGate. Retrieved from [Link]
- A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone. (n.d.). Google Patents.
-
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. journalcra.com [journalcra.com]
- 6. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
Advanced HPLC Methodologies for the Analysis of 2-Aminobenzophenone Derivatives in Pharmaceutical Development
Abstract
This comprehensive guide presents a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-aminobenzophenone derivatives. These compounds are critical starting materials and intermediates in the synthesis of numerous pharmaceuticals, most notably benzodiazepines.[1] Ensuring their purity and monitoring for related impurities is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides two robust reversed-phase HPLC (RP-HPLC) protocols—an isocratic method for routine quality control and a gradient method for comprehensive impurity profiling and stability testing. We delve into the scientific rationale behind method parameter selection, detailed step-by-step protocols, and a guide to method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Importance of 2-Aminobenzophenones
2-Aminobenzophenone and its substituted derivatives are foundational molecular scaffolds in medicinal chemistry.[2] Their presence, even in trace amounts, as impurities or their degradation over time can impact the quality and safety of the final drug product. Consequently, robust, reliable, and validated analytical methods are essential for their quantification and impurity profiling throughout the drug development lifecycle.[1] High-Performance Liquid Chromatography, particularly in the reversed-phase mode, is the technique of choice for this purpose due to its high resolution, sensitivity, and reproducibility.[3]
This guide is designed for researchers, analytical scientists, and quality control professionals, providing both the practical steps and the underlying scientific principles to implement and adapt these methods for a range of 2-aminobenzophenone derivatives.
Foundational Principles: The Science of Separating 2-Aminobenzophenone Derivatives
The successful separation of 2-aminobenzophenone derivatives by RP-HPLC hinges on understanding their physicochemical properties and how they interact with the stationary and mobile phases.
The Stationary Phase: Why C18 is the Workhorse
A C18 (octadecylsilyl) column is the most common starting point for the analysis of 2-aminobenzophenone derivatives.[4]
-
Mechanism of Retention : The primary retention mechanism is hydrophobic (van der Waals) interactions between the non-polar aromatic rings of the benzophenone structure and the long C18 alkyl chains of the stationary phase.[2][4] More hydrophobic derivatives (e.g., those with additional non-polar substituents) will be retained longer on the column.
-
Versatility : C18 columns provide an excellent balance of hydrophobic retention and surface area, making them suitable for a wide range of small molecules, including the moderately polar 2-aminobenzophenone scaffold.[2]
The Mobile Phase: Controlling Retention and Peak Shape
The mobile phase, typically a mixture of water and a less polar organic solvent like acetonitrile or methanol, is used to elute the analytes from the column. The key to a good separation lies in optimizing this mixture.
-
The Role of the Organic Modifier : Acetonitrile is often preferred over methanol as it generally provides lower backpressure and better UV transparency. By increasing the percentage of the organic modifier, the polarity of the mobile phase is decreased, which weakens the hydrophobic interaction between the analyte and the C18 stationary phase, causing the analyte to elute faster.[5]
-
The Importance of pH Control : 2-Aminobenzophenone and its derivatives contain a basic amino group. At neutral pH, this group can interact with residual acidic silanol groups on the silica backbone of the HPLC column, leading to poor peak shape (tailing).[6] To mitigate this, a small amount of an acid, such as formic acid or phosphoric acid, is typically added to the mobile phase.[6] This lowers the mobile phase pH (typically to around 2.8 for 0.1% formic acid), which serves two purposes:
HPLC Protocols for Analysis
Two primary methods are presented: a simple isocratic method for routine analysis and a more complex gradient method for impurity profiling and stability-indicating assays.
Method 1: Isocratic RP-HPLC for Routine Quality Control
This method is designed for the rapid and routine quantification of a specific 2-aminobenzophenone derivative where the impurity profile is well-characterized and baseline separation from known impurities is achievable with a constant mobile phase composition.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector is sufficient.[1]
-
Chromatographic Conditions :
Parameter Specification Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid Flow Rate 1.0 mL/min Detection UV at 254 nm[8] Injection Volume 10 µL | Column Temp. | 30 °C |
-
Sample Preparation :
-
Standard Solution : Accurately weigh approximately 10 mg of the 2-aminobenzophenone derivative reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of about 0.1 mg/mL.[1]
-
Sample Solution : Prepare the sample to a target concentration of approximately 0.1 mg/mL in the mobile phase.[1]
-
-
Analytical Procedure :
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Make five replicate injections of the standard solution to verify system suitability (%RSD of peak area should be ≤ 2.0%).[9]
-
Inject the sample solutions.
-
Calculate the analyte concentration by comparing the peak area of the sample to that of the standard.
-
Method 2: Gradient RP-HPLC for Impurity Profiling and Stability-Indicating Assays
When analyzing complex samples containing impurities with a wide range of polarities, or when developing a stability-indicating method, a gradient elution is necessary.[10] This approach allows for the effective separation of early-eluting polar impurities and late-eluting non-polar impurities within a single run.[11][12]
-
Instrumentation : An HPLC or UHPLC system with a gradient pump and a Diode Array Detector (DAD) is recommended. A DAD is advantageous for assessing peak purity and aiding in the identification of unknown impurities by comparing their UV spectra.[1]
-
Chromatographic Conditions : | Parameter | Specification | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm or UHPLC C18, 2.1 x 100 mm, 1.7 µm | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 1.0 mL/min (for 4.6 mm ID) or 0.3 mL/min (for 2.1 mm ID)[13] | | Detection | DAD, 230 nm[3] | | Injection Volume | 5 µL | | Column Temp. | 40 °C | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 |
-
Sample Preparation : Prepare standard and sample solutions as described in Method 1, using Mobile Phase A as the diluent to ensure compatibility with the initial gradient conditions.
-
Analytical Procedure :
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 10 minutes.
-
Perform injections as described in the isocratic protocol.
-
Process the chromatograms, identifying peaks based on the retention times of known standards.
-
Utilize the DAD to assess the peak purity of the main component and any detected impurities.
-
Visualization of Analytical Workflows
To better conceptualize the processes, the following diagrams illustrate the general workflow and the logic of the separation.
Caption: General workflow for the HPLC analysis of 2-aminobenzophenone derivatives.
Caption: Conceptual diagram of the reversed-phase HPLC separation process.
Method Validation: Ensuring Trustworthiness and Reliability
Validation of the analytical method is a mandatory requirement to ensure it is suitable for its intended purpose.[14] The validation should be performed in accordance with ICH Q2(R1) guidelines, assessing the parameters summarized below.[15]
| Validation Parameter | Purpose & Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. Criteria : Peak purity analysis should pass; no interference at the analyte's retention time from blanks or placebo.[3] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. Criteria : Correlation coefficient (r²) ≥ 0.999 over the specified range.[9] |
| Range | The concentration interval over which the method is precise, accurate, and linear. Criteria : For assays, typically 80-120% of the test concentration. For impurities, from the reporting limit to 120% of the specification.[16] |
| Accuracy | The closeness of test results to the true value. Criteria : Typically 98.0-102.0% recovery for an assay.[9] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: • Repeatability (Intra-day) : %RSD ≤ 1.0% for assay. • Intermediate Precision (Inter-day/Inter-analyst) : %RSD ≤ 2.0% for assay.[9] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Criteria : Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Criteria : Typically determined at a signal-to-noise ratio of 10:1.[3] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate). Criteria : System suitability parameters must still be met.[9] |
Application to Stability-Indicating Methods
A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[3] The gradient method described here is well-suited for this purpose. To validate its stability-indicating capability, forced degradation studies must be performed as per ICH Q1A(R2) guidelines.[1][17]
-
Objective : To intentionally degrade the sample using various stress conditions to produce potential degradation products. The HPLC method must then demonstrate that it can separate these degradants from the parent peak and from each other.
-
Stress Conditions :
-
Evaluation : The goal is to achieve 5-20% degradation of the active ingredient.[1] The chromatograms from the stressed samples are then used to prove the specificity of the method. The DAD is crucial here for assessing peak purity and ensuring that the parent peak is spectrally pure in the presence of co-eluting degradants.
Caption: Workflow for validating a stability-indicating HPLC method.
Conclusion
The HPLC methods detailed in this guide provide a robust and scientifically-grounded approach for the analysis of 2-aminobenzophenone derivatives. The isocratic method offers a rapid and reliable solution for routine quality control, while the gradient method provides the necessary resolution and flexibility for comprehensive impurity profiling and the development of validated stability-indicating assays. By understanding the fundamental principles of the separation and adhering to rigorous validation standards as outlined by the ICH, analytical scientists can ensure the generation of high-quality, reliable data that is crucial for the advancement of safe and effective pharmaceuticals.
References
- Benchchem. A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
- Benchchem. High-Performance Liquid Chromatography (HPLC) Methods for 2-Aminobenzophenone Analysis: Application Notes and Protocols.
- Benchchem. A Comparative Guide to Stability-Indicating HPLC and Alternative Methods for the Analysis of 2-Amino-5-chlorobenzophenone.
-
Pharmaceutical Outsourcing. Forced Degradation to Develop Stability-indicating Methods. (2012). Available from: [Link]
-
Mastelf. Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? (2025). Available from: [Link]
-
Separation Science. Why Acid? Available from: [Link]
-
Welch Materials. [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose? (2026). Available from: [Link]
-
NIH. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzophenone. Available from: [Link]
-
PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. (2025). Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. (2016). Available from: [Link]
-
Organic Syntheses. 2-aminobenzophenone. Available from: [Link]
-
ICH. Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]
-
Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). Available from: [Link]
-
GL Sciences. What are C18 HPLC columns? Available from: [Link]
-
ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). Available from: [Link]
-
TÜBİTAK Academic Journals. A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. (2007). Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2024). Available from: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. glsciencesinc.com [glsciencesinc.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Why Acid? | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. mastelf.com [mastelf.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. database.ich.org [database.ich.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. database.ich.org [database.ich.org]
- 18. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes & Protocols: (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents
Abstract: The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This guide provides a detailed exploration of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key starting material, for the development of novel anticancer agents. We present a representative synthetic protocol for its conversion into a biologically active heterocyclic system, detailed methodologies for structural characterization, and robust protocols for in vitro evaluation of anticancer efficacy. This document is intended for researchers, chemists, and drug development professionals in the field of oncology.
Introduction: The Strategic Importance of the Aminobenzophenone Core
The search for novel anticancer therapeutics with improved efficacy and reduced toxicity is a paramount goal in modern oncology research.[1] Small molecule inhibitors targeting specific cellular pathways have emerged as a cornerstone of targeted cancer therapy. The benzophenone moiety, characterized by two aryl groups connected by a carbonyl linker, is a versatile scaffold found in both natural and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][3]
The specific starting material, this compound (CAS 91713-54-1), offers several strategic advantages for synthetic diversification:
-
Orthogonal Functionality: The presence of an aniline-type amino group ortho to the carbonyl bridge allows for a rich variety of cyclization reactions to form potent heterocyclic systems.
-
Modulation of Electronic Properties: The methoxy group acts as an electron-donating group, while the chloro-substituted phenyl ring serves as an electron-withdrawing moiety. These features can be fine-tuned to optimize interactions with biological targets.
-
Synthetic Accessibility: This aminobenzophenone is a readily available intermediate for further chemical elaboration.[4][5]
This guide will demonstrate a practical application of this scaffold in the synthesis of a quinolin-4-one derivative, a class of compounds known for its potent antiproliferative effects.[6]
Synthesis of a Potent Quinolin-4-one Anticancer Agent
The following section details a representative synthesis of a 2,3-dihydroquinolin-4(1H)-one derivative. This class of compounds has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The chosen reaction is a Friedländer-type annulation, a classic and reliable method for quinoline synthesis, adapted here for our specific substrate.
Rationale and Causality of Experimental Design
The conversion of the aminobenzophenone to a quinolinone core is a strategic cyclization. The ortho-amino group and the carbonyl ketone provide the necessary functionalities to build the heterocyclic ring. The reaction with an activated methylene compound, in this case, ethyl acetoacetate, followed by an intramolecular cyclization and dehydration, is an efficient route to construct the desired scaffold. The use of a catalytic amount of a strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen, thereby activating the ketone for nucleophilic attack by the enamine intermediate, which drives the cyclization forward.
Experimental Workflow Diagram
Caption: Synthetic and characterization workflow for the quinolin-4-one derivative.
Detailed Synthesis Protocol
Reaction: Synthesis of 2-(4-chlorophenyl)-6-methoxy-2,3-dihydroquinolin-4(1H)-one.
Materials:
| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 91713-54-1 | 261.70 | 2.62 g | 10.0 |
| Ethyl acetoacetate | 141-97-9 | 130.14 | 1.56 g | 12.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |
| Sulfuric Acid (Concentrated) | 7664-93-9 | 98.08 | 0.2 mL | ~3.7 |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |
| Diethyl Ether | 60-29-7 | 74.12 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.62 g, 10.0 mmol).
-
Add 50 mL of absolute ethanol and stir until the solid is completely dissolved.
-
To the resulting solution, add ethyl acetoacetate (1.56 g, 12.0 mmol).
-
Carefully add concentrated sulfuric acid (0.2 mL) dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material spot should diminish and a new, more polar product spot should appear.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate will form.
-
Continue stirring for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with two portions of cold deionized water (2 x 25 mL) followed by one portion of cold diethyl ether (25 mL) to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a minimal amount of hot ethanol/water mixture to yield the final product as a white to off-white crystalline solid.
-
Dry the purified product in a vacuum oven at 50°C overnight.
Structural Characterization and Purity Analysis
Confirming the identity and purity of the synthesized compound is a critical step before biological evaluation. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed.[7][8]
Analytical Techniques
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure, including the number and types of protons and carbons, their connectivity, and chemical environment.[8]
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, which allows for the confirmation of its elemental composition.[7]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, typically aiming for >95% purity for biological screening.
Expected Characterization Data
| Analysis | Expected Results for 2-(4-chlorophenyl)-6-methoxy-2,3-dihydroquinolin-4(1H)-one |
| Appearance | White to off-white crystalline solid |
| ¹H NMR | Peaks corresponding to aromatic protons, methoxy protons, and the dihydroquinoline ring protons. |
| ¹³C NMR | Resonances for carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons. |
| HRMS (ESI+) | Calculated m/z for C₁₆H₁₅ClNO₂ [M+H]⁺ should match the observed value. |
| Purity (HPLC) | >95% |
In Vitro Evaluation of Anticancer Activity
Initial screening of novel compounds for anticancer activity is performed using a panel of human cancer cell lines.[9][10] A variety of in vitro assays can be employed to determine the compound's effect on cell viability, proliferation, and mechanism of cell death.[11]
In Vitro Screening Workflow
Caption: Workflow for determining IC50 values using the MTT cytotoxicity assay.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized test compound, dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compound in complete medium from the 10 mM DMSO stock. Final concentrations may range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (containing 0.5% DMSO) and "untreated control" wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling Precautions
Working with aminobenzophenone derivatives and novel chemical entities requires strict adherence to safety protocols.[12][13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14] Avoid direct contact with skin and eyes.[12] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Storage: Store this compound and all synthesized derivatives in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12]
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Contact a licensed professional waste disposal service.[13]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential anticancer activity. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and preliminary biological evaluation of new chemical entities derived from this scaffold. Through systematic derivatization and screening, this aminobenzophenone core can lead to the discovery of potent and selective anticancer agents, contributing to the advancement of oncology drug discovery.
References
-
Ahmad, A., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
Lie-Injo, L. E., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Cancer Research and Clinical Oncology, 124(7), 359-66. [Link]
-
Ahmad, A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. [Link]
-
Masquefa, C., et al. (2012). Characterization of a New Anticancer Agent, EAPB0203, and Its Main Metabolites: Nuclear Magnetic Resonance and Liquid Chromatography–Mass Spectrometry Studies. Analytical Chemistry, 84(22), 9929-36. [Link]
-
Masquefa, C., et al. (2012). Characterization of a new anticancer agent, EAPB0203, and its main metabolites: nuclear magnetic resonance and liquid chromatography-mass spectrometry studies. PubMed. [Link]
-
Sisan, D. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726-34. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzophenone, 98%. Cole-Parmer. [Link]
-
Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 6(9), 1575-87. [Link]
-
Santos, M. F. C., et al. (2021). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 32(8), 1675-86. [Link]
-
Xu, Z., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 14693. [Link]
-
Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Publishing. [Link]
-
Al-Warhi, T., et al. (2022). Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review. Molecules, 27(21), 7409. [Link]
-
Zhang, Y., et al. (2019). Research and development of anticancer agents under the guidance of biomarkers. Cancer Translational Medicine, 5(1), 17-21. [Link]
-
Conradie, J., & E. van Rensburg, C. (2022). Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. [Link]
-
Khan, T., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7943. [Link]
-
Nawrot, E., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-6. [Link]
-
Abo-Elanwar, Y. A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]
-
MDPI. (n.d.). Special Issue : Novel Design and Synthesis of Anticancer Agents. MDPI. [Link]
-
Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. Chemical-Suppliers.com. [Link]
-
Gucki, M., et al. (2007). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 42(4), 441-51. [Link]
-
Hsieh, M. C., et al. (2012). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 20(10), 3328-35. [Link]
-
Mohan, C. D., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(13), 4216. [Link]
-
Molbase. (n.d.). Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Molbase. [Link]
-
Universal Biologicals. (n.d.). This compound. Universal Biologicals. [Link]
-
Kocius, K., et al. (2021). A N-(4-chlorophenyl)-γ-aminobutyric acid derivative enhances anticancer activity of cytosine arabinoside in A549 lung carcinoma cells. KTU ePubl. [Link]
-
Brzozowski, Z., et al. (2000). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 57(4), 277-86. [Link]
-
Musso, L., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(19), 10452. [Link]
-
Chemistry Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Stack Exchange. [Link]
Sources
- 1. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. echemi.com [echemi.com]
- 6. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of a new anticancer agent, EAPB0203, and its main metabolites: nuclear magnetic resonance and liquid chromatography-mass spectrometry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for the C-Acylation of Substituted Anilines: A Researcher's Guide
Abstract
The introduction of an acyl group onto the aromatic ring of substituted anilines is a pivotal transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. However, the direct Friedel-Crafts acylation of anilines is notoriously challenging due to the basicity of the amino group, which interferes with the requisite Lewis acid catalyst. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of two robust and field-proven strategies to achieve successful C-acylation: the Protection-Acylation-Deprotection sequence and the Fries Rearrangement of anilides. This document elucidates the mechanistic rationale behind these methodologies, offers detailed, step-by-step experimental protocols, and presents a comparative analysis to guide the selection of the most appropriate synthetic route.
The Fundamental Challenge: Why Direct Friedel-Crafts Acylation of Anilines Fails
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. The reaction typically employs a Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[1][2] However, when applied to anilines, this methodology fails. The amino group (-NH₂) is a Lewis base and readily reacts with the Lewis acid catalyst in a competing acid-base reaction.[3][4] This interaction forms a stable adduct, which has two detrimental consequences:
-
Catalyst Deactivation: The Lewis acid is sequestered by the amino group and is no longer available to activate the acylating agent.[3]
-
Ring Deactivation: The formation of the Lewis acid-base adduct places a positive charge on the nitrogen atom. This transforms the activating, ortho, para-directing amino group into a powerful deactivating, meta-directing group, effectively shutting down the desired electrophilic aromatic substitution.[4]
To circumvent this fundamental incompatibility, indirect methods are required. The two most effective strategies involve either temporarily masking the amino group's basicity or utilizing an N-to-C acyl migration.
Strategy 1: The Protection-Acylation-Deprotection Pathway
This is the most common and often most reliable method. The strategy involves three key stages: protecting the amino group by converting it to a less basic amide, performing the Friedel-Crafts acylation, and finally, deprotecting the amide to reveal the desired amino ketone.
The conversion of the amine to an amide, typically an acetamide, drastically reduces the basicity of the nitrogen atom. The lone pair on the nitrogen is delocalized through resonance with the adjacent carbonyl group, making it significantly less available to coordinate with the Lewis acid catalyst.[5] The amide group remains an activating, ortho, para-directing substituent, guiding the incoming acyl group to the desired positions on the aromatic ring.[6][7]
Caption: Workflow for the Protection-Acylation-Deprotection Strategy.
Protocol 1: Protection of Substituted Aniline (Acetylation)
This protocol describes the conversion of a generic substituted aniline to its corresponding acetanilide.
Materials:
-
Substituted Aniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
Optional: Sodium Acetate (1.2 eq) for less reactive anilines
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline in a minimal amount of glacial acetic acid.
-
Add acetic anhydride to the solution. For anilines with electron-withdrawing groups, the addition of sodium acetate can be beneficial.[8]
-
Heat the mixture at reflux for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
The acetanilide product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and any unreacted aniline salts.
-
Dry the product. Recrystallization from ethanol/water is often suitable for purification.[8]
Protocol 2: Friedel-Crafts Acylation of a Substituted Acetanilide
This protocol is adapted from a procedure utilizing a modern, catalytic Lewis acid system which can offer improved yields and milder conditions compared to stoichiometric AlCl₃.[9][10]
Materials:
-
Substituted Acetanilide (1.0 eq)
-
Acid Anhydride (e.g., Acetic Anhydride, 2.0 eq)
-
Gallium(III) Triflate (Ga(OTf)₃) (0.1 eq)
-
Lithium Perchlorate (LiClO₄) (15 eq)
-
Nitromethane (solvent)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the substituted acetanilide, lithium perchlorate, and nitromethane.
-
Stir the mixture until all solids are dissolved.
-
Add the acid anhydride, followed by the gallium(III) triflate catalyst.[9]
-
Heat the reaction mixture to 50°C and stir for 24 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting acylated acetanilide by column chromatography or recrystallization.
Protocol 3: Deprotection of the Acylated Acetanilide (Hydrolysis)
This is a standard acidic hydrolysis to regenerate the free amino group.
Materials:
-
Acylated Acetanilide (1.0 eq)
-
Concentrated Hydrochloric Acid (excess)
-
Ethanol (co-solvent)
-
Sodium Hydroxide (NaOH) solution for neutralization
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend the acylated acetanilide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours, until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of a concentrated NaOH solution until the pH is basic (pH > 10). The product will often precipitate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final acylated aniline product as necessary.
Strategy 2: The Fries Rearrangement
The Fries Rearrangement is an elegant alternative that converts a pre-formed N-acyl aniline (anilide) into an ortho- or para-aminoaryl ketone through an intramolecular acyl group migration.[11] This reaction is typically promoted by Lewis acids, but modern variations utilize microwave irradiation to dramatically reduce reaction times and improve yields.[12]
A key feature of the Fries Rearrangement is the ability to control the regioselectivity (ortho vs. para product) by tuning the reaction conditions.
-
High Temperatures (>160°C) and non-polar solvents generally favor the formation of the ortho isomer, which is the thermodynamically more stable product due to chelation of the catalyst between the carbonyl oxygen and the amino group.[5]
-
Low Temperatures (<60°C) and polar solvents favor the kinetically controlled para isomer.
Caption: Workflow for the Fries Rearrangement Strategy.
Protocol 4: Microwave-Assisted Fries Rearrangement of an Anilide
This solvent-free protocol offers a rapid, efficient, and environmentally benign approach to the Fries rearrangement, often yielding a single, clean product.[13]
Materials:
-
Substituted Anilide (e.g., Acetanilide) (1.0 mmol)
-
Fused Lewis Acid Catalyst (e.g., AlCl₃, ZnCl₂) (1.0 mmol)
-
Solid Support (e.g., Basic Alumina) (10 g)
-
Microwave reactor or a domestic microwave oven (use with caution and appropriate safety measures)
-
Mortar and pestle
Procedure:
-
Catalyst Preparation: Thoroughly grind the anilide (1.0 mmol), fused Lewis acid catalyst (1.0 mmol), and solid support (10 g) together in a mortar and pestle until a homogeneous powder is obtained.
-
Microwave Irradiation: Transfer the powder to a microwave-safe vessel (e.g., a beaker or flask). Place it inside the microwave oven.
-
Irradiate at high power (e.g., 800 W) for 3-5 minutes. It is critical to apply the irradiation in short bursts (e.g., 30-second intervals) with intermittent cooling to prevent overheating and potential loss of product.
-
Monitor the reaction by TLC (by taking a small sample, extracting with a solvent, and spotting).
-
Work-up: After completion, allow the mixture to cool. The product can be recovered via two methods:
-
Solvent Extraction: Extract the solid mixture with a suitable solvent (e.g., ethyl acetate, 5 x 10 mL). Filter the combined extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Acid/Base Extraction: Add 1:1 HCl (3 x 10 mL) to the mixture, stir thoroughly, and filter. Neutralize the filtrate with a base (e.g., KOH solution) until the product precipitates. Filter the solid, wash with water, and dry.
-
-
Purify the product by column chromatography or recrystallization if necessary. This method often yields the para product exclusively.
Comparative Data and Substrate Scope
The choice of method depends on the specific substrate and desired regioselectivity. The following table summarizes typical conditions for different substituted anilines.
| Starting Material | Strategy | Key Reagents | Conditions | Major Product(s) | Typical Yield | Reference(s) |
| Acetanilide | Friedel-Crafts | Acetic Anhydride, Ga(OTf)₃, LiClO₄, MeNO₂ | 50°C, 24h | 4-Aminoacetophenone | ~70-80% | [9] |
| Acetanilide | Fries Rearrangement | AlCl₃, Alumina | Microwave, 800W, 3-5 min | 4-Aminoacetophenone | >90% | |
| 4-Methylacetanilide | Fries Rearrangement | AlCl₃, Alumina | Microwave, 800W, 3-5 min | 2-Amino-5-methylacetophenone | >90% | |
| N-Benzoylaniline | Friedel-Crafts | - | CF₃SO₃H, Benzene, 50°C, 3h | 4-Aminobenzophenone | 93% | [14] |
| 4-Chloroacetanilide | Fries Rearrangement | AlCl₃, Alumina | Microwave, 800W, 3-5 min | 2-Amino-5-chloroacetophenone | >90% |
Mechanistic Insights and Selection Criteria
Friedel-Crafts Acylation of Acetanilides: The N-acetyl group is an ortho, para-director. The para product is generally favored due to reduced steric hindrance from the bulky N-acetyl group.[7][15] This makes the protection strategy highly predictable for obtaining para-substituted products.
Fries Rearrangement: The regioselectivity is tunable. The reaction can proceed via an intermolecular or intramolecular mechanism. The formation of the ortho-product at high temperatures is attributed to the formation of a thermodynamically stable bidentate complex with the Lewis acid. The kinetic preference for the para-product at lower temperatures is due to lower steric hindrance in the transition state.[5]
Choosing the Right Strategy:
-
For predictable para-acylation: The Protection-Acylation-Deprotection strategy is generally the most reliable and high-yielding approach, especially if steric hindrance is a concern.
-
For ortho-acylation or rapid synthesis: The Fries Rearrangement is a powerful alternative. High-temperature conditions can favor the ortho product, while microwave-assisted protocols offer a significant advantage in speed and efficiency, often with excellent selectivity for the para isomer.[16]
-
For advanced regiocontrol: For specific ortho-acylation under mild conditions, exploring the Anionic N-Fries Rearrangement is recommended. This method involves directed ortho-metalation using strong bases like alkyllithiums, followed by an intramolecular acyl migration, offering excellent regioselectivity.[17][18]
Conclusion
While direct Friedel-Crafts acylation of substituted anilines is unfeasible, two powerful indirect strategies provide efficient access to valuable aminoaryl ketones. The Protection-Acylation-Deprotection pathway offers a robust and predictable route, primarily yielding para-substituted products. The Fries Rearrangement provides a versatile alternative with tunable regioselectivity and the option for extremely rapid, solvent-free execution using microwave assistance. By understanding the underlying mechanisms and experimental parameters detailed in these application notes, researchers can confidently select and execute the optimal strategy for their specific synthetic targets in drug discovery and chemical development.
References
- Kad, G. L., Singh, V., Kaur, K. P., & Singh, J. (2000). Ecofriendly solvent free microwave enhanced thermal Fries rearrangement of anilides and phenyl ureas. Indian Journal of Chemistry - Section B, 39(5), 341-343.
- Klipfel, M., et al. (2012). Ecofriendly Solvent-Free Microwave Enhanced Thermal Fries Rearrangement of Anilides and Phenyl Ureas.
- Kobayashi, S., & Iwamoto, S. (2003). Method of friedel-crafts acylation of anilides.
- Khadilkar, B. M., & Gaikar, V. G. (2000). Fries rearrangement of arylsulfonates and sulfonanilides under microwave irradiation. Journal of the Indian Chemical Society, 77(11-12), 584-585.
- Sharma, P., & Kumar, A. (n.d.). Microwave assisted fries and claisen rearrangements. CORE.
- Reddit user discussion. (2024). Fries rearrangement ortho and para selectivity. r/chemhelp.
- Kobayashi, S., & Iwamoto, S. (2002). Friedel-Crafts acylation reaction of anilides.
- Anderson, K. W., & Tepe, J. J. (2002). Friedel-Crafts Acylation with Amides. Journal of Organic Chemistry, 67(25), 9091-9093.
- University Teaching Resource. (n.d.).
- MacNeil, S. L., Wilson, B. J., & Snieckus, V. (2006). Anionic N-Fries Rearrangement of N-Carbamoyl Diarylamines to Anthranilamides. Methodology and Application to Acridone and Pyranoacridone Alkaloids. Organic Letters, 8(9), 1847-1850.
- Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003). Microwave-assisted, solvent-free, acidic Al2O3-ZnCl2 catalyzed synthesis of aromatic hydroxyketones via Fries rearrangement of aromatic esters. Journal of Chemical Research, 2003(12), 772-774.
- Filo. (2025).
- ScienceMadness Forum Discussion. (2021).
- Sigma-Aldrich. (n.d.). Fries Rearrangement. sigmaaldrich.com.
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. organic-chemistry.org.
- Wikipedia. (n.d.). Fries rearrangement. en.wikipedia.org.
- Korb, M., & Lang, H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882.
- Quora user discussion. (2021).
- Korb, M., & Lang, H. (2019).
- Gandomkar, S., et al. (2019). Biocatalytic Friedel–Crafts Acylation and Fries Reaction.
- Pediaa. (2018).
- Chemistry Steps. (n.d.). Ortho, Para, Meta. chemistrysteps.com.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. masterorganicchemistry.com.
- Mojarrad, J. S., et al. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 7(83), 52697-52725.
- Chemistry LibreTexts. (2021).
- Lu, B. Z., et al. (2008). Anionic N-Fries rearrangement of N-alkyl-2-iodo anilides induced by iodine-magnesium exchange: application for synthesis of strained 1,2,3-trisubstituted indoles. Organic Letters, 10(6), 1067-1070.
- Li, X., et al. (2015). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Chinese Agricultural Science Bulletin, 31(1), 226-229.
- Thermo Fisher Scientific. (n.d.). Fries Rearrangement. thermofisher.com.
- Pearson. (n.d.).
- Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
- ReelMind.ai. (n.d.).
- El-Abbady, A. M., & Baddar, F. G. (1961). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Journal of the Chemical Society, 218.
- Clayden, J., Greeves, N., & Warren, S. (2012). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL.
- Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. masterorganicchemistry.com.
- Paul, S., & Gupta, M. (2004). Selective Fries Rearrangement Catalyzed by Zinc Powder. Synthesis, 2004(11), 1789-1792.
- BenchChem. (2025).
Sources
- 1. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. | Semantic Scholar [semanticscholar.org]
- 2. differencebetween.com [differencebetween.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 5. Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C.. [askfilo.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 9. JP2002205977A - Friedel-Crafts acylation reaction of anilides - Google Patents [patents.google.com]
- 10. Fries Rearrangement [sigmaaldrich.com]
- 11. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reelmind.ai [reelmind.ai]
- 15. Selective Fries Rearrangement Catalyzed by Zinc Powder [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Anionic N-Fries rearrangement of N-alkyl-2-iodo anilides induced by iodine-magnesium exchange: application for synthesis of strained 1,2,3-trisubstituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Purification of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone via Recrystallization
An Application Guide for Researchers
Abstract and Introduction
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key benzophenone derivative, serves as a critical intermediate in the synthesis of various pharmacologically active compounds and research chemicals.[1][2] The purity of this starting material is paramount to ensure high yields and predictable outcomes in subsequent synthetic steps. Impurities, often arising from incomplete reactions or side-product formation during synthesis (e.g., Friedel-Crafts acylation), can interfere with downstream processes.[3][4]
Recrystallization is a powerful and economical purification technique for solid organic compounds.[5][6][7] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[8][9] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a highly ordered crystal lattice that inherently excludes impurity molecules.[10][11] The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[12]
This application note provides a comprehensive, field-proven protocol for the purification of this compound. It details a systematic approach to solvent selection, a step-by-step bulk recrystallization procedure, and a guide for troubleshooting common issues, enabling researchers to obtain a high-purity final product.
Compound Properties and Characteristics
A thorough understanding of the physicochemical properties of the target compound is essential for designing an effective purification strategy.
| Property | Value | Source(s) |
| CAS Number | 91713-54-1 | [13][14] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [13][14] |
| Molecular Weight | 261.70 g/mol | [13][15] |
| Melting Point | 73-75.5 °C | [13][15] |
| Appearance | Expected to be a crystalline solid | [5][8] |
| LogP | 3.74 | [13][15] |
The reported melting point was obtained using ligroine as the solvent, indicating that a non-polar or medium-polarity solvent system is likely to be effective.[13][15] The high LogP value further supports its limited solubility in highly polar solvents.
Principle of Recrystallization: The "Why" Behind the Method
The success of recrystallization hinges on selecting a solvent in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[16][17] This temperature-dependent solubility differential is the driving force for the purification.
Impurities are removed based on two ideal scenarios:
-
Soluble Impurities: Impurities that are highly soluble in the chosen solvent at all temperatures will remain in the mother liquor upon cooling and will not co-crystallize with the product.[8][16]
-
Insoluble Impurities: Impurities that are insoluble in the hot solvent can be physically removed via hot gravity filtration before the cooling and crystallization step.[8]
Slow, undisturbed cooling is critical as it allows for the selective and ordered growth of crystals, which is less likely to trap impurities compared to the rapid precipitation that occurs with shock cooling.[6][17]
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Buchner funnel and filtering flask
-
Vacuum source
-
Filter paper (Whatman No. 1 or equivalent)
-
Spatulas and glass stirring rods
-
Ice bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
-
Solvent Candidates:
-
Ethanol (95%)
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Acetone
-
Toluene
-
Heptane or Hexanes
-
Deionized Water
-
Experimental Protocols
Part I: Systematic Solvent Screening
Objective: To identify the optimal single or mixed solvent system for recrystallization. This preliminary small-scale testing is crucial to avoid wasting the bulk of the material and to ensure a high recovery of pure product.[16][18]
Methodology:
-
Place approximately 50 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise (e.g., ethanol, ethyl acetate, heptane) at room temperature, up to ~1 mL. Agitate the tube. Record whether the solid dissolves. A solvent that dissolves the compound readily at room temperature is unsuitable.[17]
-
If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.
-
If crystals form, place the tube in an ice bath for 15-20 minutes to maximize crystal yield.
-
Evaluate the quality and quantity of the crystals. An ideal solvent will yield a large crop of well-defined crystals.
-
Record all observations in a table similar to the one below.
Data Recording Table for Solvent Screening:
| Solvent Tested | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Estimated Yield/Quality |
| e.g., Heptane | Insoluble | Soluble | Yes, fine needles | Good |
| e.g., Ethanol | Sparingly Soluble | Very Soluble | Yes, but only after icing | Moderate |
| e.g., Water | Insoluble | Insoluble | No | Unsuitable |
| e.g., Acetone | Soluble | Soluble | No | Unsuitable |
Part II: Bulk Recrystallization Protocol
Objective: To purify the main batch of the crude product using the optimized solvent system identified in Part I. For this compound, a medium-polarity solvent like ethanol or a non-polar solvent like heptane is a good starting point. A mixed system, such as Ethanol/Water or Ethyl Acetate/Heptane, may also be highly effective.[16][19]
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., Heptane) in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the product recovery.[10][20]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored, often polar, impurities.[4][5] Using too much will adsorb the product and reduce the yield.[21]
-
(Optional) Hot Filtration: If activated carbon or other insoluble impurities are present, perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Preheat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[22]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within a less-ordered precipitate.[6][17]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent. Causality: The cold solvent washes away the residual mother liquor (containing dissolved impurities) without significantly re-dissolving the purified product crystals.[10][20]
-
Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals. Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
-
Validation: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value (73-75.5 °C) is a strong indicator of high purity.[23] Calculate the percent recovery.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.[20][24]2. The solution is supersaturated and requires nucleation.[24][25] | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again.[25]2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound if available.[20][24] |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the presence of impurities is depressing the melting point.[22][25] | Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Consider using a lower-boiling point solvent.[21][22][24] |
| Very low recovery/yield. | 1. Too much solvent was used initially.[21]2. Premature crystallization during hot filtration.3. Crystals were washed with solvent that was not ice-cold.[20] | 1. If the mother liquor has not been discarded, try to concentrate it to recover a second crop of crystals.2. Ensure filtration apparatus is pre-heated; use a slight excess of solvent and reconcentrate after filtration.3. Always use ice-cold solvent for washing the filter cake. |
| Crystals are colored despite purification. | The colored impurity has similar solubility properties to the product. The amount of activated carbon was insufficient. | Repeat the recrystallization process, ensuring an effective decolorization step with fresh activated carbon. If the color persists, column chromatography may be required.[4] |
References
- University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
- Gilbert, J. C., & Martin, S. F. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry website.
- Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent.
- Wired Chemist. (n.d.). Recrystallization.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Recrystallization1. (n.d.). Recrystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry website.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs website.
- Westin, J. (n.d.). Recrystallization - Organic Chemistry.
- Wikipedia. (n.d.). Recrystallization (chemistry).
- University of California, Los Angeles. (n.d.). Recrystallization.
- Recrystallization. --->. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents. (n.d.). DE102007032451B4 - Process for the preparation of aromatic ketones.
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Recrystallization.
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
Echemi. (n.d.). methanone. Retrieved from Echemi website.
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1.
- University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from University of Wisconsin-Madison Chemistry Department website.
- Professor Dave Explains. (2020, January 10).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- EvitaChem. (n.d.). (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone.
-
Chemsrc. (2025, December 1). methanone. Retrieved from Chemsrc website.
-
ChemicalBook. (2023, June 6). methanone | 91713-54-1. Retrieved from ChemicalBook website.
- Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone.
- Benchchem. (n.d.). common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal.
- NIST. (n.d.). Methanone, (2-amino-5-chlorophenyl)(2-fluorophenyl)-.
Sources
- 1. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 3. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. Recrystallization [wiredchemist.com]
- 9. jackwestin.com [jackwestin.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. echemi.com [echemi.com]
- 14. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 15. CAS#:91713-54-1 | [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | Chemsrc [chemsrc.com]
- 16. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 17. edu.rsc.org [edu.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 23. rubingroup.org [rubingroup.org]
- 24. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 25. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for In-Process Monitoring of Aminobenzophenone Synthesis
Abstract
This application note provides a comprehensive guide to the utilization of Thin-Layer Chromatography (TLC) for the qualitative and semi-quantitative analysis of aminobenzophenone synthesis reactions. 2-Aminobenzophenones are critical pharmacophores and key starting materials in the synthesis of numerous pharmaceuticals, including the benzodiazepine class of drugs.[1][2][3] Consequently, robust and efficient in-process controls are paramount to ensure reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity.[4][5] This document outlines the fundamental principles, provides a detailed step-by-step protocol, and offers expert insights into the interpretation of results for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of In-Process Reaction Monitoring
The synthesis of 2-aminobenzophenones, often achieved through methodologies like the Friedel-Crafts acylation, is a cornerstone of many pharmaceutical manufacturing processes.[2][6] The efficiency of these reactions directly impacts the purity and yield of the final active pharmaceutical ingredient (API). Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable analytical tool for real-time monitoring of these chemical transformations.[5][7][8] Its simplicity allows chemists to quickly visualize the consumption of starting materials and the emergence of the desired product, enabling timely decisions regarding reaction progress and completion.[1][7] This application note will focus on the practical application of TLC in monitoring the synthesis of a model compound, 2-amino-5-nitrobenzophenone, a common intermediate.[4][9]
Principles of the Method: Chromatographic Separation and Visualization
Thin-Layer Chromatography separates chemical compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[7][10]
-
Stationary Phase: For the analysis of moderately polar compounds like aminobenzophenones, a silica gel plate (SiO₂) is the standard stationary phase.[7][11] The polar silanol groups on the silica surface interact with the analytes.
-
Mobile Phase: A less polar mobile phase, or eluent, is chosen to move up the plate via capillary action. The composition of the mobile phase is critical for achieving good separation.[10]
-
Separation Mechanism: Compounds in the reaction mixture are spotted at the bottom of the TLC plate. As the mobile phase ascends, a continuous partitioning process occurs. More polar compounds will have a stronger affinity for the polar stationary phase and will travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential migration results in the separation of the components into distinct spots.
-
Retention Factor (Rf): The position of a separated compound on the developed chromatogram is characterized by its Retention Factor (Rf value), calculated as follows:
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]
The Rf value is a characteristic property of a compound under specific chromatographic conditions (stationary phase, mobile phase, temperature) and is used for identification.[5]
Detailed Application Protocol
This protocol is designed for monitoring the synthesis of 2-amino-5-nitrobenzophenone.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Silica Gel 60 F254 TLC plates | TLC Developing Chamber |
| Hexane (HPLC grade) | Micropipettes or Capillary Tubes |
| Ethyl Acetate (HPLC grade) | UV Lamp (254 nm and 365 nm) |
| Methanol (for sample preparation) | Fume Hood |
| 2-Amino-5-nitrobenzophenone standard | Hot Plate (for stain development) |
| Starting material standards (e.g., p-nitroaniline) | Forceps |
Experimental Workflow
Caption: Workflow for TLC Monitoring of Aminobenzophenone Reactions.
Step-by-Step Methodology
-
Chamber Saturation: Pour the prepared mobile phase (e.g., a 7:3 mixture of hexane and ethyl acetate) into the TLC developing chamber to a depth of about 0.5 cm.[2] Place a piece of filter paper inside to aid in saturating the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.
-
Sample Preparation:
-
Dissolve a small amount of the starting material (e.g., p-nitroaniline) in a suitable solvent like methanol to create a reference solution.
-
Prepare a solution of the 2-amino-5-nitrobenzophenone product standard in the same manner.
-
Withdraw a small aliquot (a few drops) from the reaction vessel using a glass capillary and dilute it with a small amount of methanol in a vial. This is your reaction mixture sample.[5]
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the silica gel plate.[11]
-
Using a clean capillary tube for each sample, carefully apply small spots of the starting material, the reaction mixture, and the product standard onto the baseline. It is also highly recommended to apply a "co-spot" containing both the starting material and the reaction mixture to aid in identification.
-
Ensure the spots are small and concentrated. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase concentration.[12]
-
-
Developing the Chromatogram:
-
Carefully place the spotted TLC plate into the saturated developing chamber using forceps. Ensure the baseline with the spots is above the level of the mobile phase.[7]
-
Cover the chamber and allow the mobile phase to ascend the plate via capillary action. Do not disturb the chamber during development.
-
When the solvent front has traveled to approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[7]
-
-
Visualization:
-
Allow the plate to air dry completely in a fume hood.
-
Place the dried plate under a UV lamp and observe it at 254 nm.[13][14] Aminobenzophenones and many aromatic starting materials are UV-active and will appear as dark spots against the fluorescent green background of the plate.[14]
-
Gently circle the observed spots with a pencil, as they will disappear once the UV light is removed.[14]
-
Optional Staining: If compounds are not UV-active or for enhanced visualization, specific chemical stains can be used. For aromatic amines, a p-anisaldehyde stain followed by gentle heating can produce colored spots.[15] A potassium permanganate stain is also effective for visualizing compounds that can be oxidized.[13][16]
-
Results and Interpretation
A properly executed TLC will provide a clear snapshot of the reaction's progress.
Caption: Example TLC plate of a reaction in progress.
-
Lane 1 (SM - Starting Material): Shows a single spot corresponding to the starting material.
-
Lane 2 (Co - Co-spot): Shows two distinct spots, confirming the different Rf values of the starting material and the newly formed product.
-
Lane 3 (Rxn - Reaction Mixture):
-
The appearance of a new spot with a higher Rf value (in this example) indicates the formation of the 2-amino-5-nitrobenzophenone product. Generally, the benzophenone product is less polar than the starting aniline.
-
A faint spot corresponding to the starting material indicates that the reaction is not yet complete.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]
-
Quantitative Data Summary (Hypothetical)
The following table presents typical Rf values for a TLC analysis of a 2-amino-5-nitrobenzophenone synthesis.
| Compound | Mobile Phase (Hexane:EtOAc) | Typical Rf Value | Visualization |
| p-Nitroaniline (Starting Material) | 7:3 | 0.25 | UV (254 nm), Yellow Spot |
| 2-Amino-5-nitrobenzophenone (Product) | 7:3 | 0.50 | UV (254 nm), Yellow Spot |
| Non-polar byproduct | 7:3 | 0.80 | UV (254 nm) |
Troubleshooting and Expert Insights
-
Problem: Spots are streaky.
-
Cause: The sample was overloaded, or the initial spot was too large.
-
Solution: Dilute the sample further and apply smaller, more concentrated spots. Allow the solvent to dry completely between applications.
-
-
Problem: Poor separation (Rf values are too close).
-
Cause: The mobile phase polarity is not optimal.
-
Solution: Adjust the mobile phase composition. To increase the Rf values of all spots (move them further up the plate), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). To decrease the Rf values, decrease the polarity (e.g., increase the proportion of hexane).
-
-
Problem: No spots are visible under UV light.
-
Cause: The compounds are not UV-active, or the concentration is too low.
-
Solution: Use a chemical stain for visualization, such as potassium permanganate or p-anisaldehyde.[15][16] If the concentration is too low, try spotting the plate multiple times in the same location, allowing it to dry in between.
-
Conclusion
Thin-Layer Chromatography is a powerful and versatile technique that is essential for the efficient monitoring of aminobenzophenone synthesis in research and drug development settings. Its rapid and cost-effective nature allows for real-time process control, leading to optimized reaction conditions, improved yields, and higher purity of intermediates and final APIs. By following the detailed protocol and understanding the principles of interpretation outlined in this application note, scientists can confidently employ TLC to accelerate their development timelines and ensure the quality of their synthetic processes.
References
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). National Institutes of Health. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
-
Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega. Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Visualizing TLC Plates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis, Characterization and HPLC Analysis of Structurally Related Compounds of Tetrazepam. (n.d.). Journal of Pharmaceutical Research. Retrieved from [Link]
-
Visualizing TLC Plates. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (n.d.). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. (n.d.). ProQuest. Retrieved from [Link]
-
Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Thin Layer Chromatography. (n.d.). Virtual Amrita Laboratories. Retrieved from [Link]
-
Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Application of Thin Layer Chromatography in Analysis of Pharmaceutical and Allied Areas. (n.d.). SlideShare. Retrieved from [Link]
-
Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. (2015). CDN. Retrieved from [Link]
-
Pharmaceutical Applications of TLC. (2014). LCGC Europe. Retrieved from [Link]
-
Applications of TLC in Pharmaceutical Analysis. (2018). BrainKart. Retrieved from [Link]
-
Separating A Mixture of Biphenyl, Benzhydrol, and Benzophenone by Thin-Layer Chromatography. (n.d.). Scribd. Retrieved from [Link]
-
Pharmaceutical Applications of TLC. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g). (n.d.). ResearchGate. Retrieved from [Link]
- 2-amino-2'-halo-5-nitro benzophenones. (n.d.). Google Patents.
-
Stability-Indicating Thin-Layer Chromatographic Method for Quantitative Determination of Ribavirin. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
-
Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]
-
2-Aminobenzophenone. (n.d.). NIST WebBook. Retrieved from [Link]
-
2-Aminobenzophenone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 8. scribd.com [scribd.com]
- 9. 2-Amino-5-nitrobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. faculty.fiu.edu [faculty.fiu.edu]
- 16. epfl.ch [epfl.ch]
Application Notes & Protocols for the Large-Scale Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key intermediate in the development of advanced pharmaceutical compounds. The protocol herein is designed for scalability, focusing on a robust and efficient two-step synthetic pathway. We will first detail a Lewis acid-catalyzed Friedel-Crafts acylation to construct the benzophenone core, followed by a selective reduction of a nitro group to yield the final product. This guide emphasizes critical process parameters, safety protocols, and analytical quality control measures to ensure a reproducible and high-purity synthesis suitable for industrial and research applications.
Introduction and Strategic Overview
This compound (CAS No. 91713-54-1) is a substituted benzophenone derivative.[1][2] Molecules of this class are pivotal precursors in medicinal chemistry, notably in the synthesis of various psychoactive agents and other therapeutic compounds.[3][4][5] The strategic challenge in synthesizing this molecule lies in the selective construction of the diaryl ketone bridge while managing the reactivity of the substituted aniline ring.
Direct Friedel-Crafts acylation of anilines is often problematic on a large scale due to the basicity of the amino group, which complexes with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.[6] To circumvent this, our recommended strategy employs a more controllable and higher-yielding approach:
-
Step 1: Friedel-Crafts Acylation of 4-nitroanisole with 4-chlorobenzoyl chloride. The electron-withdrawing nitro group directs the acylation and is subsequently used as a precursor to the required amine.
-
Step 2: Selective Nitro Group Reduction of the resulting intermediate to furnish the target primary amine without affecting the ketone or aryl halide moieties.
This pathway is designed for process robustness, scalability, and control over impurities.
Overall Synthetic Workflow
Sources
- 1. echemi.com [echemi.com]
- 2. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. Unveiling the Marvels of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]
- 5. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone in Photochemistry Research
Introduction: Unveiling the Photochemical Potential of a Substituted Benzophenone
(2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is a polysubstituted aromatic ketone belonging to the benzophenone family. Benzophenones are renowned in photochemistry for their efficient intersystem crossing to a triplet excited state upon absorption of UV light, making them valuable as photosensitizers, photoinitiators, and reagents in various photochemical transformations. The specific substitution pattern of this compound—an electron-donating amino group and a methoxy group on one phenyl ring, and an electron-withdrawing chloro group on the other—suggests a unique modulation of its photochemical properties compared to the parent benzophenone.
The electron-donating groups (amino and methoxy) are anticipated to cause a red shift in the compound's absorption spectrum, potentially allowing for excitation at longer, less damaging wavelengths. These groups also influence the energy and reactivity of the triplet state.[1][2] Conversely, the electron-withdrawing chloro group can also modify the electronic properties and reactivity of the molecule.[3] This intricate electronic interplay makes this compound a compelling candidate for a range of photochemical applications, from classic photoreduction reactions to serving as a component in advanced photoinitiating systems.
This guide provides detailed application notes and protocols for the use of this compound in photochemistry research, with a focus on its potential as a photosensitizer for hydrogen abstraction reactions and as a Type II photoinitiator in free radical polymerization.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Researchers should verify these properties for their specific batch of the compound.
| Property | Value | Source |
| CAS Number | 91713-54-1 | [4] |
| Molecular Formula | C₁₄H₁₂ClNO₂ | [4] |
| Molecular Weight | 261.70 g/mol | |
| Appearance | Off-white to yellow crystalline powder | General observation for similar compounds |
| Melting Point | 73-75.5 °C | |
| Solubility | Soluble in common organic solvents (e.g., isopropanol, acetonitrile, THF) | Inferred from structure |
| UV-Vis Absorption | Expected λmax ~300-350 nm | Inferred from substituent effects |
Application I: Photosensitized Hydrogen Abstraction and Photoreduction
One of the hallmark reactions of benzophenones is their ability to abstract hydrogen atoms from suitable donor molecules upon photoexcitation. This process is initiated by the formation of the triplet excited state of the benzophenone, which then acts as a radical to abstract a hydrogen atom, typically from a solvent or another substrate. This reactivity can be harnessed for various synthetic transformations, including the classic photoreduction of benzophenone to benzopinacol in the presence of a hydrogen-donating solvent like isopropanol.[5][6][7]
The presence of electron-donating groups on one of the aromatic rings of this compound is expected to influence the rate and efficiency of this process. These groups can affect the energy of the n-π* triplet state, which is primarily responsible for hydrogen abstraction.[2][8]
Protocol 1: Photoreduction to the Corresponding Benzopinacol
This protocol details the photochemical reduction of this compound to its corresponding benzopinacol derivative using isopropanol as both the solvent and the hydrogen donor.
Materials:
-
This compound
-
Isopropanol (spectroscopic grade)
-
Glacial acetic acid
-
Quartz reaction vessel
-
Photochemical reactor (e.g., Rayonet reactor with 350 nm lamps)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas for deoxygenation
-
Standard laboratory glassware for workup and purification
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in isopropanol in a quartz reaction vessel.
-
Acidification: Add one drop of glacial acetic acid to the solution. This helps to prevent potential side reactions.[6][7]
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the benzophenone.
-
Irradiation: Seal the reaction vessel and place it in the photochemical reactor. Irradiate the solution with UV light (e.g., 350 nm) while maintaining constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (disappearance of the starting material), cool the reaction mixture in an ice bath to precipitate the benzopinacol product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold isopropanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the purified product by melting point, IR, and NMR spectroscopy to confirm the formation of the benzopinacol.
Expected Outcome:
The photoreduction is expected to yield the corresponding benzopinacol derivative. The reaction rate may differ from that of unsubstituted benzophenone due to the electronic effects of the substituents.
Diagram of the Photoreduction Workflow:
Caption: Workflow for the photoreduction of this compound.
Application II: Type II Photoinitiator for Free Radical Polymerization
Benzophenone derivatives are widely used as Type II photoinitiators in free radical polymerization.[9][10] In this process, the photoexcited benzophenone abstracts a hydrogen atom from a co-initiator (typically an amine) to generate free radicals that initiate the polymerization of a monomer. The presence of an amino group within the structure of this compound, along with the other substituents, may influence its efficiency as a photoinitiator.
Protocol 2: Photoinitiated Polymerization of an Acrylate Monomer
This protocol describes the use of this compound as a photoinitiator for the polymerization of a model acrylate monomer, trimethylolpropane triacrylate (TMPTA), in the presence of an amine co-initiator.
Materials:
-
This compound (Photoinitiator)
-
N-Methyldiethanolamine (NMDEA) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
UV curing system (e.g., LED lamp at 365 nm or 405 nm)
-
Real-time FT-IR spectrometer or other suitable analytical technique to monitor polymerization kinetics
Procedure:
-
Formulation Preparation: Prepare a photocurable formulation by mixing the photoinitiator (e.g., 1 wt%), co-initiator (e.g., 2 wt%), and monomer (e.g., 97 wt%). The exact ratios may need to be optimized.
-
Sample Preparation: Apply a thin film of the formulation onto a suitable substrate (e.g., a glass slide or a KBr pellet for FT-IR analysis).
-
Curing: Expose the sample to UV light from the curing system.
-
Monitoring Polymerization: Monitor the polymerization process in real-time by following the disappearance of the acrylate double bond absorption band (around 1635 cm⁻¹) using a real-time FT-IR spectrometer.
-
Characterization of the Polymer: After curing, the properties of the resulting polymer can be characterized (e.g., hardness, solvent resistance).
Expected Outcome:
This compound is expected to initiate the polymerization of the acrylate monomer upon UV irradiation in the presence of the co-initiator. The efficiency of the polymerization can be compared to that of standard photoinitiator systems.
Diagram of the Photoinitiation Mechanism:
Caption: Mechanism of Type II photoinitiation using a benzophenone-based photoinitiator.
Application III: Transient Absorption Spectroscopy for Mechanistic Studies
To gain a deeper understanding of the photochemical behavior of this compound, transient absorption spectroscopy is an invaluable tool.[11] This technique allows for the direct observation of short-lived excited states, such as the triplet state, and reactive intermediates like ketyl radicals.
Protocol 3: Nanosecond Transient Absorption Spectroscopy
This protocol outlines a general procedure for performing nanosecond transient absorption spectroscopy to characterize the triplet excited state of this compound.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Nanosecond laser flash photolysis system (e.g., Nd:YAG laser with appropriate wavelength for excitation, typically 355 nm)
-
Probe lamp (e.g., Xenon arc lamp)
-
Monochromator and detector (e.g., PMT or CCD)
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 0.3-0.5 at the excitation wavelength.
-
Deoxygenation: Deoxygenate the solution by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the triplet state by oxygen.
-
Data Acquisition:
-
Excite the sample with a nanosecond laser pulse.
-
Record the change in absorbance of the sample over a range of wavelengths and time delays using the probe lamp, monochromator, and detector.
-
Acquire transient absorption spectra at different time delays after the laser flash.
-
Measure the decay kinetics of the transient species at a specific wavelength (e.g., the maximum of the triplet-triplet absorption).
-
-
Data Analysis:
-
Identify the transient absorption bands corresponding to the triplet state of the molecule.
-
Determine the triplet lifetime by fitting the decay kinetics to an appropriate model (e.g., first-order or second-order decay).
-
Investigate the effect of quenchers (e.g., oxygen, specific substrates) on the triplet lifetime to determine quenching rate constants.
-
Expected Data and Interpretation:
The transient absorption spectrum is expected to show a characteristic triplet-triplet absorption band. The lifetime of the triplet state will provide crucial information about its reactivity. The position of the substituents will likely influence the spectral and kinetic properties of the triplet state.
Diagram of a Transient Absorption Spectroscopy Setup:
Caption: Simplified schematic of a laser flash photolysis setup for transient absorption spectroscopy.
Conclusion and Future Directions
This compound presents a versatile scaffold for photochemical research. The interplay of its electron-donating and electron-withdrawing substituents offers opportunities for fine-tuning its photophysical and photochemical properties. The protocols outlined in this guide provide a starting point for exploring its potential in photosensitized reactions, photopolymerization, and fundamental mechanistic studies. Further research could involve detailed quantum yield measurements, investigation of its performance in other photochemical reactions such as photocyclizations, and its application in the synthesis of novel organic molecules.
References
- K. Nakabayashi, S. Koseki, J. Nishimura, "Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes," ACS Omega, 2020.
- M. S. Churio, M. A.
- Edinburgh Instruments, "Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy," Applic
- S. L. Murov, I. Carmichael, G. L. Hug, Handbook of Photochemistry, 2nd ed., Marcel Dekker, 1993.
- N. J. Turro, V. Ramamurthy, J. C. Scaiano, Modern Molecular Photochemistry of Organic Molecules, University Science Books, 2010.
- G. Odian, Principles of Polymerization, 4th ed., Wiley-Interscience, 2004.
- A. Gilbert, J. Baggott, Essentials of Molecular Photochemistry, Blackwell Science, 1991.
- J. N. Pitts Jr., R. L. Letsinger, R. P. Taylor, J. M. Patterson, G. Recktenwald, R. B. Martin, "Photochemical Reactions of Benzophenone in Alcohols," Journal of the American Chemical Society, 1959.
- P. K. Freeman, "Photoreduction of Benzophenone," Chemical Reviews, 1991.
- S. Das, "Substituent Effect on the Photoreduction Kinetics of Benzophenone," The Journal of Physical Chemistry A, 2013.
- H. G. O. Becker, Introduction to the Photochemistry of Organic Compounds, VEB Deutscher Verlag der Wissenschaften, 1976.
-
ScholarWorks@BGSU, "The Photochemistry of Benzophenone," The Spectrum. [Link]
- A. M. Z. Slawin, J. D.
- R. S. Davidson, "Photocyclization of Stilbenes and Related Molecules," Organic Reactions, 1983.
-
"Photochemical preparation of benzopinacol," Department of Chemistry, University of Missouri-St. Louis. [Link]
- S. K. K. Kumar, et al.
-
Edinburgh Instruments, "Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy," Application Note. [Link]
- H. G. O.
- C. G.
- J. P. Fouassier, J. Lalevée, Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency, Wiley-VCH, 2012.
-
M. Evans, "Overview of Molecular Photochemistry," YouTube, 2021. [Link]
- M. A. Miranda, "Photoreduction of Benzophenone in Green Chemistry Using an Alternate Solvent Ethyl Alcohol," Hilaris Publisher, 2017.
- S. G. Cohen, "Photoreduction by Amines," Chemical Reviews, 1973.
- R. G. Zepp, "Photochemistry of p-aminobenzoic acid," Journal of the American Chemical Society, 1978.
- J. C. Scaiano, "Transient Absorption Spectroscopy," CRC Handbook of Organic Photochemistry, 1989.
- A. G. Griesbeck, "Photocyclization," CRC Handbook of Organic Photochemistry, 1989.
-
Chemical Suppliers, "Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-," Product Information. [Link]
Sources
- 1. Substituent Effect in the First Excited Triplet State of Monosubstituted Benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. scribd.com [scribd.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Photochemical preparation of benzopinacol [math-cs.gordon.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 4-Methylbenzophenone | 134-84-9 [smolecule.com]
- 11. edinst.com [edinst.com]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Welcome to the technical support center for the synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles that govern this reaction, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and sticking points encountered during the synthesis.
Q1: Why is my Friedel-Crafts acylation of 4-methoxyaniline failing or resulting in extremely low yields?
This is the most critical issue for this synthesis. The primary cause is the fundamental incompatibility of a free amino group (-NH₂) with the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) required for the reaction.[1][2] The nitrogen atom in the aniline starting material has a lone pair of electrons, making it a Lewis base.[1][3] It will readily react with the Lewis acid catalyst in an acid-base neutralization reaction. This forms a stable complex, which places a positive charge on the nitrogen atom. This complexation not only consumes your catalyst but also strongly deactivates the aromatic ring, making the desired electrophilic aromatic substitution (the Friedel-Crafts acylation) highly unfavorable.[2][3]
Q2: I'm observing a complex mixture of products, and purification is a nightmare. What's happening?
While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the high reactivity of the 4-methoxyaniline starting material can lead to side reactions.[2][4] The most significant side reaction is likely N-acylation , where the 4-chlorobenzoyl chloride acylates the nitrogen of the amino group instead of the aromatic ring.[3] This competes directly with the desired C-acylation. The reaction conditions, especially temperature, can influence the ratio of N- vs. C-acylation.
Q3: Why is a stoichiometric amount (or more) of the Lewis acid catalyst required for Friedel-Crafts acylation?
Unlike some catalytic reactions, Friedel-Crafts acylations almost always require at least a 1:1 molar ratio of Lewis acid to the acylating agent. This is because the ketone product formed is also a Lewis base. The oxygen of the carbonyl group will coordinate strongly with the Lewis acid.[4][5] This product-catalyst complex is typically stable and removes the Lewis acid from the catalytic cycle. Therefore, you need enough catalyst to activate the acyl chloride and to account for the amount that will be sequestered by the product.[2][4]
Q4: My starting materials are pure, and my glassware is dry, but the reaction is still sluggish. Could temperature be the issue?
Absolutely. Temperature is a critical parameter. While initial mixing is often done at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize side reactions, some reactions require heating to overcome the activation energy.[2] However, for a sensitive substrate like an aniline, excessive heat can promote decomposition and the formation of tar-like byproducts.[2] Finding the optimal temperature profile—a slow, controlled ramp from a low starting temperature—is key.
Section 2: In-Depth Troubleshooting Guide
Low yield is not a single problem but a symptom. This guide provides a logical workflow to diagnose and solve the root cause.
Caption: A stepwise workflow for troubleshooting low yields.
Problem: Low to No Product Conversion
This is the most common failure mode and almost always points to catalyst deactivation.
-
Root Cause: Lewis Acid-Catalyst Deactivation
The core of the problem is the reaction between the basic amino group of 4-methoxyaniline and the acidic Lewis catalyst.
Caption: Deactivation of the catalyst and substrate.
-
Primary Solution: Protect the Amino Group
To prevent the destructive acid-base reaction, the amino group must be temporarily converted into a less basic functional group. The most common strategy is to protect it as an amide (e.g., an acetamide).[1][6] The resulting N-(4-methoxyphenyl)acetamide is still an ortho, para-director, guiding the acylation to the desired position, but its nitrogen is significantly less basic and will not interfere with the Lewis acid catalyst. The protecting group is then removed in a subsequent step.
-
Secondary Checks for Low Conversion
-
Ensure Strictly Anhydrous Conditions: Lewis acids like AlCl₃ react violently with water. Moisture in your solvent, reagents, or glassware will consume the catalyst and halt the reaction. [6][7]Always use freshly distilled anhydrous solvents, flame-dry glassware under vacuum or nitrogen, and use a fresh, unopened container of the Lewis acid.
-
Verify Catalyst Stoichiometry: As noted in the FAQ, at least one full equivalent of the Lewis acid (relative to the acylating agent) is necessary to drive the reaction to completion. [4]Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to account for any minor impurities or moisture.
-
Section 3: Recommended Experimental Protocols
The following protocols provide a detailed, step-by-step methodology. The protection strategy is strongly recommended for achieving reliable and high yields.
Protocol 1: Synthesis via Amino Group Protection (Recommended)
Step 1: Acetylation of 4-methoxyaniline
-
In a flask equipped with a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq.) in a suitable solvent like dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-methoxyphenyl)acetamide. This is often pure enough for the next step.
Step 2: Friedel-Crafts Acylation of N-(4-methoxyphenyl)acetamide
-
Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, keeping the temperature below 5 °C.
-
Substrate Addition: Dissolve the N-(4-methoxyphenyl)acetamide (1.0 eq.) from Step 1 in anhydrous DCM and add it portion-wise or dropwise to the reaction mixture, again maintaining a low temperature.
-
Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and very carefully quench it by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. [8]This will decompose the aluminum complexes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude protected product.
Step 3: Hydrolysis (Deprotection) of the Amide
-
To the crude product from Step 2, add a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., NaOH solution) until it is alkaline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Section 4: Data Summary
The choice of synthetic strategy has a profound impact on the expected outcome. The following table summarizes the key differences.
| Parameter | Direct Acylation (Not Recommended) | Protected Acylation (Recommended) |
| Core Principle | Direct C-acylation of 4-methoxyaniline. | C-acylation of N-acetyl-4-methoxyaniline. |
| Key Challenge | Catalyst deactivation by the basic amino group. [2][3] | Requires two additional synthetic steps (protection/deprotection). |
| Common Side Reactions | N-acylation, decomposition, low conversion. [3] | Potential for incomplete protection or deprotection. |
| Typical Yield | Highly variable, often <20% and difficult to reproduce. | Reliable and significantly higher, often >60-70% over 3 steps. |
| Reproducibility | Poor. Highly sensitive to minor variations. | High. A much more robust and scalable process. |
References
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
-
ACS Publications - Organic Letters. (2022). Lewis-Acid-Catalyzed Selective Friedel–Crafts Reaction or Annulation between Anilines and Glyoxylates.
-
BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
-
BenchChem. (n.d.). Common side products in the synthesis of 2-Amino-5-chlorobenzophenone.
-
BenchChem. (n.d.). Comparative analysis of different synthetic routes to 2-Amino-2'-fluoro-5-nitrobenzophenone.
-
RSC Publishing. (2023). Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis.
-
National Institutes of Health (NIH). (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
-
BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Friedel-Crafts Acylation with 4-Chlorobutanoyl Chloride.
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
-
Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1.
-
ResearchGate. (2012). Synthesis of 2-amino-5-chloro-benzophenone derivatives (3a–3g).
-
ResearchGate. (n.d.). 2-Amino-5-nitrobenzophenone and 2-Methylamino-2.
-
Echemi. (n.d.). methanone.
-
BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
-
YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. quora.com [quora.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Optimizing reaction conditions for the acylation of methoxy-substituted anilines
Welcome to the technical support center dedicated to the acylation of methoxy-substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this fundamental transformation. Here, we move beyond simple protocols to explore the mechanistic underpinnings of the reaction, providing a framework for rational optimization and troubleshooting.
Core Principles: The Electronic Influence of the Methoxy Group
Understanding the electronic effects of the methoxy substituent is critical for predicting and controlling the reactivity of the aniline nitrogen. The methoxy group (-OCH₃) has a dual electronic nature: it is electron-withdrawing by induction (-I effect) due to the oxygen's electronegativity, and strongly electron-donating by resonance (+M or +R effect) due to the delocalization of oxygen's lone pairs into the aromatic ring.[1] The net effect is position-dependent and dictates the nucleophilicity of the amino group.
-
Para-Methoxy Group (e.g., p-Anisidine): The resonance effect (+M) dominates, significantly increasing electron density at the para position and, importantly, on the nitrogen atom. This makes para-methoxy anilines highly nucleophilic and reactive.
-
Ortho-Methoxy Group (e.g., o-Anisidine): The resonance effect (+M) is still dominant, activating the ring. However, steric hindrance from the adjacent methoxy group can impede the approach of the acylating agent to the nitrogen, potentially slowing the reaction rate compared to the para-isomer.[2]
-
Meta-Methoxy Group (e.g., m-Anisidine): The resonance effect does not extend to the meta position. Therefore, the electron-withdrawing inductive effect (-I) is the primary influence, which reduces the electron density on the nitrogen. This makes meta-methoxy anilines significantly less nucleophilic and less reactive than their ortho and para counterparts.
This fundamental understanding of reactivity is the basis for the troubleshooting guide below.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My acylation reaction shows very low yield or fails to proceed to completion. What are the likely causes?
This is a common issue, particularly with less reactive substrates like m-methoxyaniline or sterically hindered anilines. The root cause is often insufficient reactivity of either the nucleophile (the aniline) or the electrophile (the acylating agent).
Causality & Solutions:
-
Low Substrate Nucleophilicity: As discussed, the position of the methoxy group dramatically affects the nitrogen's nucleophilicity. Electron-withdrawing groups elsewhere on the ring can further deactivate the substrate.[3]
-
Solution: Increase the reactivity of the acylating agent. Switch from an acid anhydride (e.g., acetic anhydride) to a more electrophilic acyl chloride (e.g., acetyl chloride).[2]
-
-
Inadequate Reaction Conditions:
-
Temperature: Many acylations are run at 0°C or room temperature. For sluggish reactions, a moderate increase in temperature can be beneficial. However, excessive heat can promote side reactions.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists even after prolonged times, it confirms a reactivity issue.[4]
-
-
Presence of Impurities:
-
Water: Anhydrous conditions are crucial, as water can hydrolyze the acylating agent. Ensure solvents are dry and reagents are fresh.[3]
-
Aniline Oxidation: Aniline and its derivatives can oxidize on storage, indicated by a dark color (yellow to brown).[3] These impurities can interfere with the reaction. Purify the aniline by distillation or filtration through a plug of silica/alumina before use.[3]
-
-
Acid Byproduct Quenching: The reaction of an acyl chloride with an amine generates one equivalent of HCl. This acid will protonate the unreacted aniline, rendering it non-nucleophilic and halting the reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield acylation reactions.
Question 2: My reaction is messy, producing significant side products. How can I improve selectivity?
Side product formation often arises from the high reactivity of the aniline ring itself or from over-reaction.
Causality & Solutions:
-
Diacylation: This occurs when the initially formed amide reacts again with the acylating agent. It is more common with highly reactive anilines or when a large excess of the acylating agent is used.[2]
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.[2] Alternatively, add the acylating agent slowly to the reaction mixture to maintain a low concentration at all times.
-
-
C-Acylation (Ring Acylation): Direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group, being a Lewis base, complexes with the Lewis acid catalyst (e.g., AlCl₃). This deactivates the ring.[3] However, under certain conditions, C-acylation can compete with the desired N-acylation.
-
Solution: Avoid strong Lewis acid catalysts. The desired N-acylation is typically performed under basic or neutral conditions, which do not promote Friedel-Crafts reactions.
-
-
Ring Oxidation/Polymerization: The electron-rich nature of methoxy-substituted anilines makes them susceptible to oxidation, leading to colored, often tarry, byproducts.[4]
-
Solution: Run the reaction under an inert atmosphere (Nitrogen or Argon). Ensure the starting aniline is pure and colorless.[3] Maintain lower reaction temperatures to minimize decomposition.
-
Question 3: I am trying to acylate an ortho-methoxy aniline and the reaction is extremely slow. What is the problem?
This is a classic case of steric hindrance. The bulky methoxy group adjacent to the amine sterically shields the nitrogen, making it difficult for the acylating agent to approach and react.[2]
Causality & Solutions:
-
Steric Hindrance: The ortho-substituent physically blocks the reaction site.
-
Solution 1: Use a More Reactive Acylating Agent: An acyl chloride is significantly more reactive than an anhydride and can often overcome the steric barrier.[2]
-
Solution 2: Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) is highly effective in these cases. DMAP first reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating species and can react with the hindered amine.[2]
-
Mechanism of DMAP Catalysis
Caption: DMAP forms a highly reactive intermediate to acylate hindered anilines.
Frequently Asked Questions (FAQs)
-
Q: How do I choose between an acyl chloride and an acid anhydride?
-
A: Start with the less expensive and easier-to-handle acid anhydride. If the reaction is sluggish due to a deactivated (e.g., meta-methoxy) or hindered (e.g., ortho-methoxy) aniline, switch to the more reactive acyl chloride.[2]
-
-
Q: What are the best conditions for a standard Schotten-Baumann acylation?
-
A: This method uses an aqueous base (typically 10% NaOH) and an organic solvent (like dichloromethane) to create a biphasic system.[5][7] The aniline and acyl chloride are in the organic phase, while the base in the aqueous phase neutralizes the HCl byproduct, driving the reaction forward.[5] It is often performed at low temperatures (0-5 °C) to control exothermicity.[7]
-
-
Q: My product seems to be lost during the aqueous workup. What could be happening?
-
A: While most acylated anilines have low water solubility, some smaller or more polar products might have partial solubility. More commonly, if the product amide is accidentally hydrolyzed back to the starting aniline during workup (e.g., under harsh acidic or basic conditions), the resulting aniline salt may be water-soluble. Ensure your workup pH is adjusted to keep the product in the organic layer.[3] Avoid prolonged or heated exposure to strong acid or base.
-
Data & Protocols
Table 1: Comparison of Common Acylating Agents & Conditions
| Parameter | Acetic Anhydride | Acetyl Chloride | Schotten-Baumann (Acyl Chloride) |
| Reactivity | Moderate | High[2] | High |
| Byproduct | Acetic Acid | HCl | HCl |
| Required Base | Often optional, but Pyridine can be used | Mandatory (e.g., Pyridine, Et₃N)[3] | Mandatory (aq. NaOH)[5][8] |
| Conditions | Neat, or in aprotic solvent (e.g., DCM, THF) | Anhydrous aprotic solvent (e.g., DCM, THF) | Biphasic (DCM / H₂O)[7] |
| Best For | Reactive anilines (e.g., p-anisidine) | Unreactive or hindered anilines | General purpose, scalable reactions |
| Safety Concern | Irritant | Corrosive, moisture-sensitive, liberates HCl | Corrosive reagents, potentially exothermic |
Experimental Protocol: Acetylation of p-Anisidine using Acetic Anhydride
This protocol is adapted from standard laboratory procedures for the acetylation of reactive anilines.[9]
Materials:
-
p-Anisidine (4-methoxyaniline)
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve p-anisidine (e.g., 5.0 g) in a minimal amount of glacial acetic acid (e.g., 10 mL).
-
Addition: While stirring, slowly add acetic anhydride (1.1 equivalents) to the solution. An exotherm may be observed.
-
Reaction: Gently warm the mixture to 50-60 °C for 15-30 minutes to ensure the reaction goes to completion. Monitor by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the p-anisidine spot is consumed.
-
Precipitation: Pour the warm reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product, 4-methoxyacetanilide, will precipitate as a white solid.
-
Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water (2 x 50 mL) to remove acetic acid and any unreacted starting materials.
-
Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture.[9] The pure product should be a white crystalline solid.
References
- BenchChem. (2025).
- Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- BenchChem. (2025).
- CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. CHEMSOLVE.NET.
- BenchChem. (2025). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. BenchChem.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- Shaalaa.com. (2021). Write a short note on the following. Schotten-Baumann reaction. Shaalaa.com.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline. BenchChem.
- Pearson. (n.d.).
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring. BenchChem.
- Chem-Station Int. Ed. (n.d.). ortho-acylation of anilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. shaalaa.com [shaalaa.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chem.libretexts.org [chem.libretexts.org]
How to prevent the formation of by-products in benzophenone synthesis
A Guide to Preventing By-product Formation and Optimizing Purity
Welcome to the technical support guide for benzophenone synthesis. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we understand that achieving high purity and yield is paramount. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the formation of by-products, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis of benzophenone, focusing on the most common method: the Friedel-Crafts acylation of benzene with benzoyl chloride.
Q1: What are the most common impurities and by-products I should expect in my crude benzophenone?
A1: Crude benzophenone, especially from Friedel-Crafts reactions, can contain a variety of impurities. These typically include:
-
Unreacted Starting Materials: Residual benzene and benzoyl chloride.
-
Hydrolysis Products: Benzoic acid, formed from the reaction of unreacted benzoyl chloride with water during the workup.
-
Over-reduction Products: Benzhydrol (diphenylmethanol) can sometimes be present in small amounts.[1]
-
Photo-oxidation Products: If the material is exposed to light and air, trace amounts of benzophenone oxide and benzopinacol may form.[1]
-
Substituted Benzophenones: If substituted precursors are used or contaminants are present, you might find impurities like 4-hydroxybenzophenone.[1]
-
Tarry Polymers: Dark, viscous, or solid tar-like substances are common when the reaction temperature is not properly controlled.[2][3]
Q2: Why is the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) so critical, and why is a stoichiometric amount required?
A2: The Lewis acid is the cornerstone of the Friedel-Crafts acylation. Its primary function is to react with the acylating agent (benzoyl chloride) to generate a highly electrophilic species called an acylium ion.[2][4] This ion is the potent electrophile that attacks the electron-rich benzene ring.
Unlike in Friedel-Crafts alkylation, where the catalyst is regenerated and can be used in catalytic amounts, acylation requires at least a full equivalent (a stoichiometric amount) of the Lewis acid.[5][6] This is because the product, benzophenone, is a ketone. The ketone's carbonyl oxygen is a Lewis base and forms a stable complex with the strong Lewis acid (AlCl₃). This complex deactivates the catalyst, preventing it from participating in further reactions. The complex is only broken during the aqueous workup step, which liberates the final ketone product.[5]
Q3: How critical are anhydrous conditions for the reaction?
A3: Absolutely critical. Lewis acids like AlCl₃ are extremely sensitive to moisture.[2] Any water present in the reagents (benzene, benzoyl chloride) or on the glassware will react with and hydrolyze the AlCl₃. This deactivates the catalyst, halting the formation of the essential acylium ion and drastically reducing the reaction yield.[2] This hydrolysis also produces hydrochloric acid (HCl), which can contribute to unwanted side reactions.
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during synthesis.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yield is a common frustration with several root causes. The following table and flowchart provide a systematic approach to diagnosing the issue.
| Potential Cause | Explanation | Recommended Solution |
| Poor Catalyst Quality | Anhydrous aluminum chloride is highly hygroscopic. If it's old or has been improperly stored, it may have absorbed moisture and lost its activity. | Always use a fresh, unopened bottle of high-quality, anhydrous AlCl₃. Store it in a desiccator. |
| Moisture Contamination | Traces of water in solvents, reagents, or on glassware will deactivate the catalyst.[2] | Oven-dry all glassware immediately before use. Use anhydrous grade solvents. Ensure starting materials are dry. |
| Incorrect Reaction Temp. | The reaction is highly exothermic. If the temperature rises above 10°C, side reactions leading to tar formation increase, consuming reagents and lowering the yield.[3][7] | Maintain a strict temperature of 0-10°C during the addition of reagents using an ice-salt bath. Monitor the internal temperature closely. |
| Inefficient Mixing | If the AlCl₃ is not well-dispersed, it can form clumps, reducing its effective surface area and leading to a non-uniform, incomplete reaction. | Use a mechanical stirrer for efficient agitation, especially on larger scales. Ensure a vortex is visible. |
| Product Loss During Workup | Benzophenone can be lost during aqueous extractions (e.g., through emulsions) or purification steps. | Perform extractions carefully. Ensure all organic layers are combined. For distillation, use a vacuum to avoid high temperatures that could cause degradation.[2] |
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low benzophenone yield.
Q2: I observed significant formation of a dark, tarry substance. How can this be prevented?
A2: The formation of dark, tarry by-products is almost always due to the reaction temperature being too high.[2][3] The Friedel-Crafts reaction is highly exothermic, and without adequate cooling, localized "hot spots" can form in the reaction mixture. These high temperatures promote unwanted side reactions, including polymerization and degradation of starting materials and products.
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 5-10°C throughout the addition of the benzoyl chloride and for a period afterward.[3][7] An ice-salt or ice-water bath is essential.
-
Slow, Controlled Addition: Add the benzoyl chloride dropwise over an extended period (e.g., 30-60 minutes).[2] This allows the cooling bath to dissipate the heat generated by the reaction.
Q3: The final product is a persistent oil and will not crystallize. What should I do?
A3: Pure benzophenone is a white solid with a melting point of 47-49°C.[2][8] If your product remains an oil or a very low-melting solid, it is almost certainly due to the presence of impurities that are causing melting point depression.
Common Culprits:
-
Residual Solvents: Benzene or other solvents used in the reaction or workup.
-
Benzhydrol: A potential reduction by-product.[1]
-
Unreacted Starting Materials: Especially if the reaction did not go to completion.
Solutions:
-
High-Vacuum Distillation: Purify the crude product by vacuum distillation. Benzophenone has a high boiling point (~306°C at atmospheric pressure), so a good vacuum is necessary to distill it without decomposition.[8]
-
Recrystallization: After distillation, or as an alternative for nearly pure material, recrystallize the product. A nonpolar solvent like ligroin, hexane, or ethanol is often effective.[8]
-
Seeding: If you have a pure crystal of benzophenone, adding a tiny amount to the cooled, supersaturated solution can induce crystallization.
Optimized Protocols and Methodologies
Protocol: High-Purity Benzophenone via Friedel-Crafts Acylation
This protocol is adapted from established methods and optimized to minimize by-product formation.[2][3][7]
1. Preparation (Anhydrous Conditions are Paramount):
-
Oven-dry a three-necked round-bottom flask equipped with a magnetic or mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet (e.g., leading to a bubbler or a drying tube).
-
Allow the glassware to cool to room temperature in a desiccator.
2. Reagent Charging:
-
In a fume hood, charge the flask with anhydrous benzene (1.5-2 equivalents) and a suitable anhydrous solvent like dichloromethane or carbon tetrachloride.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
With vigorous stirring, slowly and portion-wise, add anhydrous aluminum chloride (1.1 equivalents). Ensure the temperature does not rise above 10°C.
3. Acylation Reaction:
-
Charge the dropping funnel with benzoyl chloride (1 equivalent).
-
Add the benzoyl chloride dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature is strictly maintained between 5-10°C.[3][7]
-
After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
4. Reaction Quenching and Workup:
-
Cool the reaction mixture again in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice, followed by a mixture of ice and concentrated HCl. This will hydrolyze the aluminum chloride-benzophenone complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with 2M HCl, water, 5% NaHCO₃ solution (to remove any benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
5. Purification:
-
The resulting crude solid or oil can be purified by vacuum distillation followed by recrystallization from ligroin or ethanol to yield pure, white crystals of benzophenone.[8]
Reaction Mechanism and By-product Formation
The following diagram illustrates the desired reaction pathway and a potential side reaction leading to impurities.
Caption: Friedel-Crafts acylation pathway and a common side reaction.
Alternative Synthesis Methods
While Friedel-Crafts acylation is common, other methods exist, some of which may offer a different by-product profile.
Q4: Are there alternative synthesis routes that can avoid the issues with AlCl₃?
A4: Yes, several alternative methods have been developed, though they come with their own sets of advantages and disadvantages.
-
Carbon Tetrachloride Method: This route involves reacting benzene with carbon tetrachloride in the presence of AlCl₃ to form an intermediate (dichlorodiphenylmethane), which is then hydrolyzed to benzophenone.[3][7] While effective, it involves multiple steps and the use of a toxic and ozone-depleting solvent.
-
Phosgene Method: Benzene can react with phosgene (COCl₂) catalyzed by AlCl₃.[9][10] This method can produce high yields with fewer by-products, but it requires handling highly toxic phosgene gas and specialized equipment.[10]
-
Oxidation of Diphenylmethane: Diphenylmethane can be oxidized to benzophenone using various oxidizing agents, such as nitric acid or manganese dioxide.[10][11][12] This avoids the use of Friedel-Crafts catalysts but may require harsher conditions and can produce its own set of oxidation-related by-products.
References
-
Veeprho. (n.d.). Benzophenone Impurities and Related Compound. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Study.com. (n.d.). What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Study Prep in Pearson+. (n.d.). How does the use of Lewis acid catalysts create different product.... Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzophenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). WO1998000385A1 - Process for producing benzophenone compounds.
- Google Patents. (n.d.). US5723676A - Process for producing benzophenone compounds.
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. byjus.com [byjus.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. CN108586224B - Method for purifying and separating benzophenone - Google Patents [patents.google.com]
- 10. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 11. WO1998000385A1 - Process for producing benzophenone compounds - Google Patents [patents.google.com]
- 12. US5723676A - Process for producing benzophenone compounds - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Welcome to the dedicated technical support guide for navigating the purification challenges of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No: 91713-54-1). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to streamline your purification workflow and enhance final product purity.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purification is often complicated by the presence of structurally similar impurities and potential for degradation. This guide offers practical, experience-driven solutions to common issues encountered during its isolation and purification.
Troubleshooting Guide: From Crude Product to High Purity
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemistry and providing actionable solutions.
Issue 1: My crude product is a dark, oily residue instead of a solid.
-
Question: After the initial work-up of my reaction, I'm left with a dark, intractable oil. What could be the cause and how can I obtain a solid product?
-
Answer: The oily nature of the crude product often indicates the presence of significant impurities that depress the melting point of the desired compound. These can include unreacted starting materials, particularly 4-methoxyaniline or its derivatives, and byproducts from the synthetic route, such as those from a Friedel-Crafts acylation. Additionally, residual high-boiling solvents can contribute to the oily consistency.
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. For high-boiling solvents like nitrobenzene or tetrachloroethane, which are sometimes used in Friedel-Crafts reactions, extended vacuum drying at a moderate temperature (e.g., 40-50°C) is necessary.
-
Aqueous Wash: If not already performed, dissolve the oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted anilines, followed by a wash with a dilute base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like benzoic acid derivatives that may have formed from the hydrolysis of the acylating agent.[1] Finally, wash with brine to remove residual water.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which the desired product is sparingly soluble (e.g., hexanes or a mixture of ethyl acetate and hexanes) and scratching the flask with a glass rod. This can provide the necessary energy to initiate nucleation.
-
"Salting Out": In some cases, concentrating the solution and adding a non-polar "anti-solvent" can precipitate the product.[2]
-
Issue 2: My recrystallized product shows a persistent impurity peak in the HPLC analysis.
-
Question: I have performed multiple recrystallizations, but a specific impurity peak remains in my HPLC chromatogram. How can I identify and remove this persistent impurity?
-
Answer: A persistent impurity that co-crystallizes with the product is likely structurally very similar to this compound. In the context of a Friedel-Crafts acylation synthesis, this is often a regioisomer. The acylation of 4-methoxyaniline can result in substitution at different positions on the aromatic ring.
Potential Impurities and Solutions:
| Impurity Type | Likely Source | Recommended Action |
| Regioisomers | Friedel-Crafts acylation at an alternative position on the 4-methoxyaniline ring. | Recrystallization alone may be insufficient. Consider column chromatography. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate isomers.[3][4] |
| Di-acylated Product | Use of excess acylating agent or harsh reaction conditions.[5] | Column chromatography is the most effective method for removing this less polar byproduct. |
| Unreacted Protected Starting Material | Incomplete deprotection if the amine was protected during synthesis.[5] | Ensure the deprotection step has gone to completion. If necessary, repeat the deprotection step on the partially purified material. |
HPLC Method for Impurity Profiling: A robust method for analyzing the purity of aminobenzophenones is reversed-phase HPLC (RP-HPLC).
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.[6]
-
Detection: UV at 254 nm or a Diode Array Detector (DAD) to assess peak purity.[6]
Issue 3: Significant product loss is observed during recrystallization.
-
Question: My yield drops dramatically after recrystallization. How can I optimize the recrystallization protocol to maximize recovery?
-
Answer: Significant product loss during recrystallization is typically due to either the selection of a suboptimal solvent or using an excessive volume of the recrystallization solvent. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
Optimized Recrystallization Protocol:
-
Solvent Selection: Based on protocols for similar compounds like 2-amino-5-chlorobenzophenone, ethanol (85-95%), methanol, and isopropanol are highly recommended solvents.[7] A solvent screening should be performed on a small scale to confirm the optimal choice for the methoxy-substituted derivative.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot solvent.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Perform a hot filtration to remove the activated carbon and any insoluble impurities.[8]
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Once crystallization appears complete, cool the flask in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Workflow for Optimizing Recrystallization:
Caption: Recrystallization optimization workflow.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected spectroscopic data for pure this compound?
-
-
¹H NMR: Signals corresponding to the aromatic protons on both rings, a singlet for the methoxy group protons, and a broad singlet for the amine protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with characteristic shifts due to the substituents), and the methoxy carbon.
-
IR: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ketone, and C-O stretching of the methoxy group.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (261.70 g/mol ).[6]
-
-
-
Q2: What are the optimal storage conditions for this compound?
-
A2: Aromatic amines can be sensitive to light and air, leading to oxidation and discoloration. It is recommended to store the purified compound in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature. While some similar compounds are stable for years at room temperature, refrigeration is a good practice for long-term storage.[9]
-
-
Q3: Can I use column chromatography as the primary purification method?
-
A3: Yes, column chromatography can be very effective, especially for removing closely related impurities like isomers. However, it can be more time-consuming and require larger volumes of solvent than recrystallization. For large-scale purifications, it is often more practical to perform an initial purification by recrystallization to remove the bulk of the impurities, followed by a final polishing step using column chromatography if necessary.
General Column Chromatography Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
Logical Flow for Purification Strategy:
Caption: A comprehensive purification strategy.
-
References
-
2-aminobenzophenone. Organic Syntheses. Available at: [Link]
-
Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
-
A Convenient Method for the Preparation of 2-Aminobenzophenone Derivatives under Ultrasonic Irradiation. TÜBİTAK Academic Journals. Available at: [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega. Available at: [Link]
- Preparation process of 2-amino-5-chlorobenzophenone. Google Patents.
- Preparation method of 2-methylamino-5-chlorobenzophenone. Google Patents.
-
Separation of Isomers. Pyvot Tech. Available at: [Link]
-
Synthesis of 2-aminobenzophenone from isatoic anhydride using diacetoxy iodo benzene as a green catalyst. Jetir.Org. Available at: [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PMC - NIH. Available at: [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Analyst (RSC Publishing). Available at: [Link]
-
2-Amino-5-chlorobenzophenone. PubChem. Available at: [Link]
-
2-Amino-5-chlorobenzophenone. Wikipedia. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. SEPARATION OF ISOMERS ‣ Pyvot [pyvot.tech]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Welcome to the technical support center for (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate and encountering challenges in achieving high purity. This compound is a key building block, notably in the synthesis of various biologically active molecules.[3]
The most common synthetic route to this aminobenzophenone is a Friedel-Crafts acylation reaction, which, while effective, can generate a range of impurities that complicate downstream applications.[4][5][6] This document provides in-depth troubleshooting guides and validated protocols to help you diagnose issues and systematically improve the purity of your product.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after a typical Friedel-Crafts synthesis?
A: The impurity profile is directly linked to the Friedel-Crafts acylation and subsequent workup steps. Key impurities include:
-
Unreacted Starting Materials: Residual 4-methoxyaniline (the aniline precursor) and 4-chlorobenzoyl chloride.
-
Hydrolysis Products: 4-chlorobenzoic acid, formed from the reaction of the acyl chloride with trace water.
-
Isomeric Byproducts: Although the directing effects of the amino (after protection) and methoxy groups favor the desired product, trace amounts of other isomers can form under certain conditions.
-
Products of Incomplete Deprotection: If the aniline's amino group is protected (e.g., with a tosyl group) during the acylation, the protected intermediate may persist if the deprotection step is incomplete.[7][8]
-
Polyacylated Products: While the acyl group is deactivating and generally prevents further reaction, forcing conditions can sometimes lead to diacylated species.[9]
Q2: What is the best first-pass method for purifying the crude product?
A: Recrystallization is the most effective and scalable initial purification technique for this solid compound.[10][11] It excels at removing impurities with different solubility profiles. The key to a successful recrystallization is the selection of an appropriate solvent system.[12] For this specific methanone, solvents like ligroine and alcohols (such as ethanol or n-propanol) have been reported to be effective.[1][7][13]
Q3: How can I definitively assess the purity of my final product?
A: A multi-pronged approach is recommended for a trustworthy assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a gradient mobile phase of acetonitrile and water is typically effective for resolving the main product from its impurities.[14]
-
Melting Point Analysis: A sharp melting point range that matches the literature value (approx. 73-75.5 °C) is a strong indicator of high purity.[1][13] Impurities will typically cause the melting point to be depressed and broaden the range.[10]
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative checks. A single spot under UV visualization suggests a high degree of purity. It is also used to develop solvent systems for column chromatography.[12]
Q4: My purified product has a persistent yellow or brown color. What causes this and how can I fix it?
A: The color often arises from trace, highly conjugated impurities or oxidation of the aromatic amine. While these may be present in very small quantities, they can be highly colored. During recrystallization, you can often remove these by adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal adsorbs the colored impurities, and it can then be removed by hot filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification process.
Problem 1: Low Purity Persists After Recrystallization
-
Symptoms: The HPLC chromatogram shows multiple impurity peaks, and the melting point remains broad and depressed.
-
Causality and Solution: This issue typically stems from an inappropriate choice of solvent, where the impurities have a solubility profile very similar to the product.
-
Scientific Rationale: The principle of recrystallization relies on a significant difference in solubility between the product and impurities at high and low temperatures.[11][12] If an impurity co-crystallizes with the product, a simple recrystallization will be ineffective.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent. Test a panel of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol). See Protocol 2 for a systematic approach.
-
Employ a Solvent/Anti-Solvent System: If a single perfect solvent cannot be found, use a binary system. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the product is poorly soluble) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then allow to cool slowly.
-
Consider an Orthogonal Method: If recrystallization fails, the impurities likely have very similar physicochemical properties. Purification by silica gel column chromatography, which separates based on polarity, is the next logical step.[4]
-
-
Problem 2: Product "Oils Out" During Recrystallization
-
Symptoms: Upon cooling, the dissolved solid separates as a liquid oil or globule instead of forming fine crystals.
-
Causality and Solution: This occurs when the solubility of the compound is exceeded at a temperature that is above its melting point (or the melting point of the impure mixture).
-
Scientific Rationale: For crystallization to occur, the molecules must organize into a stable crystal lattice.[12] If the solution becomes supersaturated while it is still hot enough for the solute to exist as a liquid, it will separate as an oil. This is common when solutions are too concentrated or cooled too quickly.[10]
-
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves.
-
Add More Solvent: Add more of the hot solvent (typically 10-20% more volume) to lower the saturation point.
-
Ensure Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring. Do not place it directly in an ice bath from a high temperature.[10]
-
Scratch the Flask: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.
-
-
Problem 3: Poor Recovery of Pure Product
-
Symptoms: The final product is highly pure, but the isolated mass represents a low yield.
-
Causality and Solution: This indicates that a significant amount of the product remained dissolved in the mother liquor after cooling.
-
Scientific Rationale: The yield is dictated by the product's solubility in the chosen solvent at the final, cold temperature. Overuse of solvent is a common cause of low recovery.
-
Troubleshooting Steps:
-
Minimize Solvent Volume: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
-
Re-evaluate the Solvent: The chosen solvent may be too good. Select a solvent in which the product has slightly lower solubility at high temperatures, which often corresponds to much lower solubility at cold temperatures.
-
Recover a Second Crop: Concentrate the mother liquor (the filtrate from the first filtration) by about half its volume and cool it again. This will often yield a second crop of crystals, which should be analyzed for purity separately before combining with the first crop.
-
-
Section 3: Protocols and Methodologies
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound.[14]
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector is sufficient. A Diode Array Detector (DAD) is recommended for peak purity analysis.[14]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
-
Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Step-by-Step Recrystallization
This protocol outlines a robust procedure for purifying the crude product.[10][11][12]
-
Choose a Solvent: Based on prior screening (or using a known good solvent like ethanol or ligroine[1][16]), select your recrystallization solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding small portions of hot solvent until the solid completely dissolves.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.
Section 4: Visual Guides & Workflows
Workflow for Purification and Analysis
Caption: General workflow for the purification and analysis of the target compound.
Troubleshooting Decision Tree for Recrystallization
Sources
- 1. echemi.com [echemi.com]
- 2. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 4. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. US6310249B1 - Process for producing 2-aminobenzophenone compound - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. youtube.com [youtube.com]
- 13. CAS#:91713-54-1 | [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | Chemsrc [chemsrc.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting the Scale-Up of Friedel-Crafts Acylation Reactions
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, chemists, and process development professionals who are transitioning this cornerstone C-C bond-forming reaction from the laboratory bench to pilot or production scale. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This document provides in-depth, experience-driven answers to common issues, focusing on the underlying principles to empower you to solve not just the problem at hand, but future challenges as well.
Section 1: Catalyst & Stoichiometry Issues
This section addresses the most frequent problems related to the Lewis acid catalyst, its quantity, and activity—factors that are magnified upon scale-up.
Q1: My reaction yield dropped significantly after scaling up, even though I kept the reagent ratios the same. What's the most likely cause?
A1: The most common culprits for a drop in yield upon scale-up are related to catalyst deactivation and stoichiometry. Here's a breakdown:
-
Moisture Inactivation: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] A larger reactor has a greater surface area and volume, increasing the chances for atmospheric moisture contamination during reagent charging. Any water present will hydrolyze and deactivate the catalyst.[1][2] Ensure all reagents, solvents, and equipment are rigorously anhydrous.
-
Stoichiometric Requirements: Friedel-Crafts acylation is often mistakenly treated as a catalytic reaction. In reality, the Lewis acid (e.g., AlCl₃) forms a stable complex with the ketone product, effectively removing it from the reaction.[1][3] Therefore, a stoichiometric amount (or a slight excess, typically 1.1-1.3 equivalents) is required for the reaction to proceed to completion.[1][3] At a larger scale, minor weighing errors or small amounts of moisture can lead to a significant portion of the catalyst being consumed, leaving an insufficient amount to drive the reaction.
-
Substrate-Based Deactivation: If your aromatic substrate contains Lewis basic functional groups, such as amines (-NH₂) or alcohols (-OH), they will react with the Lewis acid catalyst.[1][4] This forms a complex that deactivates both the catalyst and the aromatic ring towards the desired acylation.[1]
Q2: I'm using more than a full equivalent of AlCl₃, but the reaction is still sluggish or incomplete. Why would this happen?
A2: This issue points towards problems with catalyst quality, mixing, or temperature.
-
Catalyst Quality: Ensure you are using a fresh, high-purity grade of aluminum chloride. Over time, AlCl₃ can absorb atmospheric moisture, reducing its activity.
-
Poor Mixing and Mass Transfer: On a larger scale, achieving homogeneous mixing is more difficult.[5] If the AlCl₃ is not properly dispersed, you can have localized areas of low catalyst concentration, leading to a stalled reaction. The formation of the initial acylium ion complex and its subsequent reaction with the aromatic compound depend on effective mixing. Issues can arise where you end up with mass transfer-limited reactions.[5]
-
Temperature Control: Some acylations require heating to overcome the activation energy.[2] Inefficient heat transfer in a large reactor can mean the bulk of your reaction mixture never reaches the optimal temperature, even if the heating mantle is set correctly.
Q3: Are there greener or more manageable alternatives to AlCl₃ for large-scale reactions?
A3: Yes, the significant drawbacks of AlCl₃, such as its moisture sensitivity, corrosiveness, and the large volume of acidic waste generated during work-up, have driven the development of alternatives.[6]
-
Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃): These are often more water-tolerant and can sometimes be used in truly catalytic amounts.[6]
-
Zeolites and Solid Acid Catalysts: These heterogeneous catalysts can be filtered off and potentially recycled, simplifying work-up and reducing waste streams.[7][8] They are particularly well-suited for continuous flow processes.
-
Brønsted Acids: Strong Brønsted acids like methanesulfonic acid (MSA), sometimes used with an anhydride like methanesulfonic anhydride (MSAA), can promote acylation without metal or halogen-containing reagents.[8][9]
| Catalyst Type | Key Advantages for Scale-Up | Common Considerations |
| Aluminum Chloride (AlCl₃) | High reactivity, low cost | Stoichiometric amounts needed, moisture-sensitive, corrosive, difficult work-up |
| Metal Triflates (e.g., Sc(OTf)₃) | Often catalytic, water-tolerant, recyclable[6] | Higher initial cost, may require higher temperatures |
| Zeolites (e.g., H-BEA) | Heterogeneous (easy removal), reusable, suitable for flow chemistry[7] | May have lower activity, potential for pore diffusion limitations |
| Strong Brønsted Acids (e.g., MSA) | Metal-free, less corrosive than AlCl₃ | May require higher temperatures or co-reagents |
Section 2: Reaction Conditions & Safety Concerns
Scaling up introduces significant safety and control challenges, primarily related to thermal management and reagent addition.
Q4: My reaction was well-behaved in the lab, but on a larger scale, I experienced a dangerous temperature spike (exotherm). What happened?
A4: This is a classic and critical scale-up issue related to heat transfer. The fundamental problem is that as you increase the reactor size, the volume of the reaction (which generates heat) increases by a cube (volume ∝ radius³), while the surface area available for cooling only increases by a square (surface area ∝ radius²).[10]
This means it is approximately 100 times easier to remove heat from a small lab flask than from a large industrial reactor.[10] An exotherm that causes a mild temperature rise of a few degrees in the lab can lead to a dangerous thermal runaway in a large-scale reactor.[10][11]
Key Mitigation Strategies:
-
Controlled Addition: The rate of addition of the acylating agent or the Lewis acid is the primary handle for controlling the rate of heat generation.[11] Add the reagent slowly and subsurface to ensure it reacts quickly and doesn't accumulate.
-
Adequate Cooling: Ensure your reactor's cooling system is properly sized for the total heat output of the reaction. Perform calorimetric studies at the lab scale to determine the heat of reaction.[12]
-
Reverse Addition: In some cases, adding the aromatic substrate to the pre-formed complex of the Lewis acid and acylating agent can help control the reaction rate.
Q5: How does my choice of solvent affect the reaction at scale?
A5: The solvent plays a critical role in solubility, reaction rate, selectivity, and safety.
-
Solubility: Ensure all reactants and intermediates remain soluble at the reaction concentration. Crashing out of materials can lead to mixing problems and inconsistent results.
-
Selectivity (Isomer Control): The polarity of the solvent can influence the ratio of ortho/para or alpha/beta isomers.[13] For example, in the acetylation of naphthalene, non-polar solvents like carbon disulfide favor the kinetic alpha-product, while polar solvents like nitrobenzene can allow for equilibration to the more stable beta-product.[13] This effect must be re-validated at scale.
-
Boiling Point & Safety: Choose a solvent with a boiling point that allows for a safe operating window. A solvent with a very low boiling point (like dichloromethane) can be difficult to manage if a significant exotherm occurs.[14]
Workflow for Troubleshooting Scale-Up Issues
Here is a decision-making workflow for diagnosing common scale-up problems.
Caption: A troubleshooting decision tree for low-yield Friedel-Crafts acylation reactions upon scale-up.
Section 3: Work-up & Product Isolation Challenges
The work-up for a large-scale Friedel-Crafts reaction, especially one using AlCl₃, is often the most challenging and hazardous step.
Q6: My work-up is forming a thick, unfilterable emulsion/sludge. How can I break it up?
A6: This is a very common problem when quenching AlCl₃-mediated reactions with water. The aluminum chloride reacts with water to form aluminum hydroxide (Al(OH)₃) and hydrochloric acid (HCl). The gelatinous Al(OH)₃ precipitate is notorious for creating intractable emulsions.
Best Practice: Slow Reverse Quench The safest and most effective method is a slow, controlled addition of the reaction mixture to a cooled, stirred vessel of dilute acid (e.g., 1-2 M HCl).[15]
-
Why it works: Adding the reaction mixture to an excess of acid ensures the medium remains acidic throughout the quench. In an acidic environment, aluminum salts remain soluble (as [Al(H₂O)₆]³⁺) and do not precipitate as Al(OH)₃.[14]
-
Temperature Control: The quench is highly exothermic. Using a jacketed vessel with good cooling and adding the reaction mixture slowly is critical to manage the heat generated.
Protocol: Safe Quenching of Large-Scale AlCl₃ Reactions
-
Preparation: In a separate, appropriately sized reactor equipped with an overhead stirrer, a temperature probe, and a cooling jacket, prepare a solution of 1-2 M aqueous HCl. Cool this solution to 0-5 °C.
-
Inert Atmosphere: Ensure the reaction mixture is under an inert atmosphere (e.g., Nitrogen) to prevent exposure to moisture.
-
Slow Transfer: Slowly transfer the completed reaction mixture from the reaction vessel into the vigorously stirred, cooled HCl solution via a cannula or a pressure-equalizing addition funnel.
-
Monitor Temperature: Carefully monitor the internal temperature of the quenching vessel. Adjust the addition rate to maintain the temperature below 20-25 °C.
-
Stirring: Once the addition is complete, allow the mixture to stir for an additional 15-30 minutes to ensure the AlCl₃-ketone complex is fully hydrolyzed.[14]
-
Phase Separation: Transfer the mixture to a separatory funnel or extraction vessel. The layers should now separate cleanly without a significant emulsion. Proceed with your standard organic extraction.
Q7: I'm concerned about the large volume of acidic aqueous waste generated. What are my options?
A7: Minimizing waste is a key goal in green chemistry and process development.
-
Catalyst Choice: The most effective way to reduce acidic waste is to avoid stoichiometric AlCl₃ in the first place. Investigating reusable solid acid catalysts or catalytic systems like metal triflates is the best long-term strategy.[6][7]
-
Neutralization: The acidic aqueous layer from the work-up must be neutralized before disposal. This is typically done by the slow, careful addition of a base like sodium hydroxide or sodium carbonate. This process is also exothermic and generates gas (if using carbonate), so it must be done with cooling and proper venting.
Section 4: Frequently Asked Questions (FAQs)
Q8: Why is Friedel-Crafts acylation generally preferred over alkylation for scale-up?
A8: Acylation has two major advantages over alkylation, which become even more important at scale:
-
No Carbocation Rearrangements: The acylium ion electrophile is resonance-stabilized and does not undergo rearrangement.[4][16] Friedel-Crafts alkylation, which proceeds through a carbocation, is prone to rearrangements, leading to a mixture of isomeric products.[4]
-
No Poly-substitution: The acyl group attached to the aromatic ring is deactivating, which prevents further acylation reactions from occurring.[2][17] In contrast, the alkyl groups introduced during alkylation are activating, making the product more reactive than the starting material and leading to polyalkylation.[4]
Q9: My aromatic ring has a nitro group. Why is the reaction failing?
A9: The Friedel-Crafts reaction is an electrophilic aromatic substitution. It will fail if the aromatic ring is strongly deactivated by electron-withdrawing groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H) groups.[1][2] These groups make the aromatic ring too electron-poor (nucleophilic) to attack the acylium ion electrophile.
Q10: Can I use a carboxylic acid directly instead of an acyl chloride?
A10: Yes, under certain conditions. While acyl chlorides are more reactive, methods have been developed to use carboxylic acids as the acylating agent. These often require strong Brønsted acids like triflic acid or methanesulfonic acid, sometimes in combination with a dehydrating agent like phosphorous pentoxide (Eaton's reagent) or methanesulfonic anhydride.[8][9] These methods can be advantageous as they avoid handling corrosive acyl chlorides and generate less halogenated waste.
References
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Medium. Unlocking Efficiency: Overcoming Heat Transfer Challenges in Tubular Reactors. [Link]
-
ResearchGate. The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
-
ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]
-
University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]
-
Mettler Toledo. Heat Transfer and Process Scale-up. [Link]
-
Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
ResearchGate. Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. websites.umich.edu [websites.umich.edu]
- 16. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. Friedel-Crafts Acylation [organic-chemistry.org]
Managing exothermic reactions in the synthesis of benzophenones
Technical Support Center: Benzophenone Synthesis
Introduction: Navigating the Exotherm of Benzophenone Synthesis
The synthesis of benzophenones, particularly via Friedel-Crafts acylation, is a cornerstone reaction in medicinal and process chemistry.[1][2] However, the reaction's significant exotherm presents a substantial challenge for temperature control, process safety, and final product purity.[3][4] The formation of the acylium ion and its subsequent electrophilic attack on the aromatic ring are highly energetic steps that can lead to thermal runaway if not properly managed.[5][6]
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals. It provides in-depth, field-tested answers to common troubleshooting questions, detailed experimental protocols, and the fundamental scientific principles behind managing these potent exothermic reactions safely and effectively.
Part 1: Troubleshooting Guide - Common Exotherm-Related Issues
This section addresses specific problems you may encounter during the synthesis. The Q&A format is designed to help you quickly diagnose and resolve issues.
Q1: My reaction temperature is spiking uncontrollably, suggesting a thermal runaway. What are the immediate actions and long-term prevention strategies?
A1: A thermal runaway is a critical safety event where heat is generated faster than it can be removed.[7][8]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the acylating agent (e.g., benzoyl chloride). This is the most critical step to halt the fuel supply to the exothermic reaction.[3]
-
Enhance Cooling: Ensure your cooling bath (e.g., ice-water or a cryocooler) is at maximum capacity and making full contact with the reaction flask. If necessary, add more ice or lower the chiller setpoint.[3][9]
-
Increase Agitation: If safe to do so, increase the stirring speed to improve heat transfer to the vessel walls and prevent localized hotspots.[8]
-
Prepare for Quenching: Have a pre-chilled quench solution (e.g., a large volume of crushed ice and dilute acid) ready.[5][10] If control cannot be re-established, the reaction may need to be carefully quenched by transferring the mixture to the quench solution (never the other way around).[5]
Long-Term Prevention Strategies:
-
Controlled Addition: The single most effective prevention method is the slow, dropwise addition of the limiting reagent (typically the acyl halide) using an addition funnel or syringe pump.[3][11] This ensures the rate of heat generation never exceeds the cooling system's capacity.
-
Pre-Cooling: Always cool the reaction vessel containing the benzene (or substituted aromatic) and Lewis acid catalyst to the target temperature (e.g., 0-5 °C) before starting the addition.[3][6]
-
Accurate Temperature Monitoring: Use a calibrated internal thermometer or thermocouple to measure the actual reaction temperature, not the bath temperature.[9][12][13] There can be a significant thermal gradient between the two.
-
Solvent as a Heat Sink: Ensure sufficient solvent volume. The solvent acts as a crucial heat sink, absorbing thermal energy and moderating temperature changes.[4] Insufficient solvent is a common cause of poor control.[9]
Q2: I'm observing significant charring and dark-colored byproducts, and my final yield is low. How is this related to poor temperature control?
A2: Charring and byproduct formation are classic symptoms of localized overheating. Even if the bulk temperature appears controlled, "hotspots" can form where reagents are added if mixing is inefficient.[8]
Causality:
-
Decomposition: At elevated temperatures, the starting materials, intermediates, or the final benzophenone product can decompose, leading to complex, often polymeric, tars and char.
-
Side Reactions: Friedel-Crafts reactions can have competing side pathways. High temperatures provide the activation energy for these undesired reactions, reducing the selectivity towards your target molecule.
-
Catalyst-Mediated Degradation: Lewis acids like AlCl₃ are aggressive reagents. At high temperatures, their reactivity can lead to the degradation of sensitive functional groups on your substrate or product.
Solutions:
-
Improve Mixing: Use an overhead mechanical stirrer for reactions larger than 250 mL or for viscous mixtures.[8] Magnetic stir bars can be ineffective at creating the vortex needed for rapid homogenization in larger flasks.[8]
-
Sub-Surface Addition: If possible, position the tip of your addition funnel or needle below the surface of the reaction mixture to promote rapid dispersion of the incoming reagent.
-
Dilution: Increasing the solvent volume can help dissipate heat more effectively and reduce the concentration of reactive species, minimizing side reactions.[3]
Q3: My Lewis acid catalyst (AlCl₃) seems to lose activity during the reaction, leading to a stall. Could an uncontrolled exotherm be the cause?
A3: Yes, catalyst deactivation is a strong possibility, and it is often linked to both moisture and temperature.
Mechanisms of Deactivation:
-
Hydrolysis: Aluminum chloride is extremely sensitive to moisture. Any water in your reagents or glassware will hydrolyze AlCl₃, rendering it inactive.[11][14][15] This initial hydrolysis is itself exothermic and can initiate temperature spikes.
-
Thermal Degradation/Coking: In regions of intense heat (hotspots), the catalyst can become coated with byproducts of substrate or solvent degradation.[16] This process, known as coking or fouling, physically blocks the active sites of the catalyst.[16]
-
Irreversible Complexation: At higher temperatures, the AlCl₃ may form overly stable, irreversible complexes with the solvent or byproducts, removing it from the catalytic cycle.
Preventative Measures:
-
Strict Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (N₂ or Argon).[17] Use anhydrous grade solvents and fresh, high-purity aluminum chloride.[14]
-
Maintain Low Temperatures: Keeping the reaction cold (0-5 °C is typical for addition) minimizes the rate of side reactions that lead to catalyst fouling.[6]
-
Correct Stoichiometry: Use a slight excess (1.1 - 1.3 equivalents) of AlCl₃. This is because the catalyst forms a 1:1 complex with the product ketone, so a stoichiometric amount is consumed.[6] Using less than a full equivalent will result in an incomplete reaction.
Q4: How do I select the right solvent to help manage the reaction exotherm?
A4: The solvent is not merely a medium but an active participant in thermal management.[4]
Key Solvent Properties for Exotherm Control:
-
Heat Capacity: A higher heat capacity means the solvent can absorb more heat for a given temperature increase. This provides a larger thermal buffer.
-
Boiling Point: A solvent with a relatively low boiling point (e.g., Dichloromethane) can provide passive cooling through reflux, but this should not be relied upon as the primary cooling method.[9] A boiling point that is too low can be problematic if the reaction requires higher temperatures post-addition.
-
Inertness: The solvent must not react with the Lewis acid catalyst or the reagents. Chlorinated solvents like Dichloromethane (DCM) or Dichloroethane (DCE) are common. Carbon disulfide is effective but highly toxic and flammable. Nitrobenzene can also be used but is a deactivating solvent.
| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Freezing Point (°C) | Notes |
| Dichloromethane (DCM) | 39.6 | 1.14 | -96.7 | Common choice, volatile, good solvent for reagents. |
| 1,2-Dichloroethane (DCE) | 83.5 | 1.29 | -35.7 | Higher boiling point allows for a wider temperature range. |
| Carbon Disulfide (CS₂) | 46.3 | 1.00 | -111.6 | Excellent solvent but highly toxic and flammable. Use with extreme caution. |
| Nitrobenzene | 210.9 | 1.45 | 5.7 | Can serve as solvent and moderate catalyst activity. High boiling point. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the strong exotherm in a Friedel-Crafts acylation? The high exothermicity stems from two main factors:
-
Formation of the Acylium Ion: The reaction between the Lewis acid (e.g., AlCl₃) and the acyl halide to form the highly electrophilic acylium ion is an energetically favorable and heat-releasing step.[5][18]
-
Aromatic C-C Bond Formation: The subsequent attack of the benzene pi-system on the acylium ion forms a very stable carbon-carbon bond and re-establishes aromaticity, a process that releases a significant amount of energy.[6]
Q2: What are the pros and cons of different cooling methods like an ice bath versus a recirculating chiller?
-
Ice-Water Bath:
-
Pros: Inexpensive, simple to set up, provides a stable 0 °C environment.
-
Cons: Finite cooling capacity (ice melts), requires manual replenishment, cannot achieve sub-zero temperatures.
-
-
Dry Ice/Acetone Bath:
-
Pros: Achieves very low temperatures (approx. -78 °C).[3]
-
Cons: Temperature can be difficult to control precisely, requires careful handling of dry ice and flammable acetone.
-
-
Recirculating Chiller (Cryocooler):
-
Pros: Provides precise and stable temperature control over a wide range (e.g., +20 °C to -80 °C), automated and requires no manual replenishment.[3]
-
Cons: Significant capital equipment cost.
-
Q3: Are there alternative, less exothermic methods for synthesizing benzophenones? Yes, while Friedel-Crafts is common, other routes exist:
-
From Dichlorodiphenylmethane: This method involves a double Friedel-Crafts alkylation of benzene with carbon tetrachloride, followed by hydrolysis of the resulting dichlorodiphenylmethane.[19][20][21] The hydrolysis step itself can be exothermic.[20]
-
Oxidation of Diphenylmethane: If diphenylmethane is available, it can be oxidized to benzophenone using various oxidizing agents.[19]
-
Grignard Reagents: The reaction of a phenylmagnesium halide with benzoyl chloride can produce benzophenone, though careful temperature control is still required.[21]
Part 3: Protocols and Visualized Workflows
Protocol 1: Lab-Scale Synthesis of Benzophenone with Controlled Exotherm Management
Safety Warning: This reaction is highly exothermic and generates HCl gas. It must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Have a quench bath and appropriate neutralizer ready.
Materials:
-
Anhydrous Benzene (serves as reagent and solvent)
-
Benzoyl Chloride (limiting reagent)
-
Anhydrous Aluminum Chloride (AlCl₃), powder
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Glassware Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with an overhead mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser fitted with a gas outlet adapter connected to a gas trap (e.g., a bubbler with mineral oil or an acid gas scrubber).[11][22]
-
Reagent Charging: Charge the flask with anhydrous benzene and anhydrous DCM. Begin stirring.
-
Initial Cooling: Cool the flask in an ice-water bath until the internal temperature is stable between 0-5 °C.[11]
-
Catalyst Addition: Slowly and in small portions, add the anhydrous AlCl₃ to the stirred, cooled solution. CAUTION: This addition may be slightly exothermic. Ensure the internal temperature does not exceed 10 °C.
-
Acyl Chloride Addition: Add the benzoyl chloride to the dropping funnel. Add it dropwise to the reaction mixture over 30-60 minutes. CRITICAL: Monitor the internal temperature continuously. The addition rate should be adjusted to maintain a temperature of 0-5 °C. If the temperature rises above 10 °C, pause the addition until it cools.[6]
-
Reaction Progression: Once the addition is complete, allow the mixture to stir at 0-5 °C for another hour. Then, remove the ice bath and let the reaction slowly warm to room temperature. Stir for an additional 2-4 hours or until TLC indicates consumption of the starting material.[6]
-
Quenching: Prepare a large beaker with a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl. Slowly and carefully , pour the reaction mixture into the ice/acid slurry. DO NOT add water or ice to the reaction flask, as this will cause a violent, uncontrolled exotherm.[5][10]
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine all organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution (caution: gas evolution), and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude benzophenone.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or vacuum distillation.[11]
Visualized Workflow 1: Troubleshooting a Thermal Runaway Event
Caption: Decision tree for immediate response to a thermal runaway event.
Visualized Workflow 2: Logic for Reaction Setup and Control
Caption: Logical workflow for safe setup and execution of the reaction.
Part 4: References
-
Chem-Station Int. Ed. (2014). Friedel-Crafts Acylation. Available at: [Link].
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link].
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link].
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. Available at: [Link].
-
Process Safety and Environmental Protection. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link].
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link].
-
Common Organic Chemistry. Friedel-Crafts - Acylation. Available at: [Link].
-
Friedel-Crafts Handout. Available at: [Link].
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link].
-
Fluorotherm™. (2025). Temperature Control and Efficiency in Chemical Processing. Available at: [Link].
-
SpotSee. Ensure the Integrity of Temperature-Sensitive Reagents: A Guide to Effective Monitoring Solutions. Available at: [Link].
-
Data Logger Inc. Best Practices for Temperature Monitoring Systems. Available at: [Link].
-
Forberg Smith. (2025). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. Available at: [Link].
-
Organic Syntheses. benzophenone. Available at: [Link].
-
KP, The Organic Chemistry Tutor. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available at: [Link].
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Use of Solvents. Available at: [Link].
-
National Center for Biotechnology Information. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available at: [Link].
-
Reddit. (2019). Friedel-crafts acylation of anisole: why do we use ice for the separation? Available at: [Link].
-
RSC Publishing. Effect of solvent on the reactivity of the benzophenone free radical anion. Available at: [Link].
-
ResearchGate. (2017). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Available at: [Link].
-
Advanced Chemical Reaction Engineering Lectures. (2020). Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link].
-
Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available at: [Link].
-
Longdom Publishing. Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Available at: [Link].
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link].
-
Google Patents. (2011). WO2011089385A1 - New processes for producing benzophenone derivatives. Available at: .
-
ResearchGate. (2018). Proposed reaction pathways for the reduction of benzophenone. Available at: [Link].
-
National Center for Biotechnology Information. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available at: [Link].
-
Sciencemadness Discussion Board. (2014). Preparation of Benzophenone. Available at: [Link].
-
Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation. YouTube. Available at: [Link].
-
RGBSI. How to Prevent Thermal Runaway in Battery Packs. Available at: [Link].
-
Google Patents. (2024). US20240136607A1 - Thermal runaway prevention. Available at: .
-
ResearchGate. (2024). (PDF) Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. Available at: [Link].
-
MDPI. (2022). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. Available at: [Link].
-
[Expert Views] Solutions in Patents. (2022). How to Prevent Thermal Runaway of Lithium Batteries from Cell, Module and BMS (Part 1). Available at: [Link].
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. labproinc.com [labproinc.com]
- 4. Use of Solvents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. amarequip.com [amarequip.com]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 13. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 22. Sciencemadness Discussion Board - Preparation of Benzophenone - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Side Reactions in the Acylation of p-Chloroaniline
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights into the common side reactions encountered during the acylation of p-chloroaniline. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your reactions effectively.
P-chloroaniline is a vital intermediate in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2][3] Its acylation, typically to form 4'-chloroacetanilide, is a fundamental transformation.[1][4] However, like many reactions involving aromatic amines, it is not without its challenges. This guide addresses the most common issues in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts to provide context for the troubleshooting guide that follows.
Q1: What is the primary mechanism for the acylation of p-chloroaniline?
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the p-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).[5][6] This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (acetate or chloride) to yield the N-acylated product, an amide.[5][7]
Q2: Why is a base, such as pyridine, often included in these reactions?
A base like pyridine serves two critical roles:
-
Acid Scavenger: When using an acyl chloride, hydrochloric acid (HCl) is generated as a byproduct. This acid can protonate the starting p-chloroaniline, forming an unreactive anilinium salt (-NH3+) and halting the reaction. Pyridine is a base that neutralizes the generated HCl, preventing this deactivation.[8][9]
-
Nucleophilic Catalyst: Pyridine can also act as a nucleophilic catalyst. It reacts with the acylating agent (especially acetic anhydride) to form a highly reactive acylpyridinium ion intermediate.[10][11] This intermediate is more electrophilic and more susceptible to attack by the weakly nucleophilic p-chloroaniline, thereby accelerating the reaction.
Q3: How does the chloro-substituent on the aromatic ring influence the reaction?
The chlorine atom is an electron-withdrawing group due to its inductive effect (-I). This effect reduces the electron density on the aromatic ring and, importantly, on the nitrogen atom of the amino group. Consequently, p-chloroaniline is less basic and a weaker nucleophile than aniline itself. This reduced nucleophilicity can make the acylation reaction slower compared to the acylation of unsubstituted aniline, sometimes necessitating slightly more forcing conditions or the use of a catalyst to achieve a good reaction rate.[12]
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific experimental problems, their underlying causes, and actionable solutions.
Problem: I am observing a very low yield of my desired mono-acylated product.
A low yield is the most common issue. The cause can often be traced to one of three areas: reaction conditions, reagent quality, or workup procedures.
Potential Cause A: Incomplete Reaction or Reagent Degradation
-
Question: My reaction seems to stop prematurely or fails to go to completion. Why might this be happening?
-
Answer & Solution: This often points to issues with reagent stability or reaction conditions. Acylating agents like acetyl chloride and acetic anhydride are highly susceptible to hydrolysis. If they are exposed to atmospheric moisture, they will degrade to acetic acid, which is unreactive under these conditions.
-
Troubleshooting Steps:
-
Ensure Dry Reagents & Glassware: Use freshly opened or properly stored acylating agents. Ensure all glassware is oven-dried before use.
-
Use an Inert Atmosphere: For particularly sensitive substrates or small-scale reactions, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent moisture contamination.
-
Optimize Temperature: While many acetylations proceed at room temperature, the reduced nucleophilicity of p-chloroaniline may require gentle heating (e.g., 50 °C) to improve the reaction rate.[7] However, excessive heat can promote side reactions.
-
Verify Stoichiometry: Ensure at least a 1:1 molar ratio of the acylating agent to p-chloroaniline. Using a slight excess (1.1-1.2 equivalents) of the acylating agent can help drive the reaction to completion.[6]
-
-
Potential Cause B: Product Loss During Workup
-
Question: My reaction seems complete by TLC, but I lose most of my product during the aqueous workup and isolation. Where is it going?
-
Answer & Solution: The product, 4'-chloroacetanilide, has some solubility in water, especially if the solution is not sufficiently cooled. Premature precipitation during washing can also trap impurities.
-
Troubleshooting Steps:
-
Precipitate in an Ice Bath: After the reaction is complete, pour the mixture into a beaker of ice-cold water. Cooling thoroughly is crucial to minimize the solubility of the product and maximize precipitation.[6]
-
Efficient Filtration: Use a Buchner funnel for vacuum filtration to ensure the product is collected efficiently and dried as much as possible on the funnel.
-
Wash with Cold Water: Wash the collected solid with small portions of ice-cold water to remove water-soluble byproducts like pyridine hydrochloride without dissolving a significant amount of the product.[6]
-
-
Problem: I am seeing a second, less polar spot on my TLC, and my mass spec suggests a diacylated product.
Question: How is a diacylated product forming, and how can I prevent it?
-
Answer & Solution: The formation of a diacetylated byproduct, while less common for anilines than for aliphatic amines, can occur under harsh conditions. The initially formed amide (the desired product) still has a lone pair of electrons on the nitrogen, although they are significantly delocalized by the adjacent carbonyl group. With a large excess of a highly reactive acylating agent and/or high temperatures, a second acylation can be forced to occur.
-
Preventative Measures:
-
Control Stoichiometry: Avoid using a large excess of the acylating agent. A range of 1.05 to 1.2 equivalents is typically sufficient.
-
Moderate Temperature: Avoid high reaction temperatures. Most acylations of p-chloroaniline proceed well at or slightly above room temperature.
-
Choose the Right Acylating Agent: Acetic anhydride is generally less reactive than acetyl chloride and is often a better choice for controlling mono-acylation.[7][13]
-
-
Problem: My product has an unexpected NMR spectrum, suggesting substitution on the aromatic ring.
Question: Is it possible for acylation to occur on the carbon of the benzene ring?
-
Answer & Solution: Yes, this is a known side reaction called Friedel-Crafts acylation.[14] While the nitrogen atom is the more nucleophilic site, under certain conditions, C-acylation can compete. This typically happens when a strong Lewis acid catalyst (like AlCl₃) is used, which is standard for Friedel-Crafts reactions.[15] The amino group is a strongly activating, ortho, para-director. Since the para position is blocked by chlorine, Friedel-Crafts acylation would occur at the ortho position to the amino group.
-
How to Avoid C-Acylation:
-
Avoid Lewis Acid Catalysts: For N-acylation, a Lewis acid is unnecessary and detrimental. Stick to base-catalyzed or uncatalyzed methods. The goal is to acylate the amine, not the ring. Aniline and its derivatives do not undergo Friedel-Crafts reactions because the amino group coordinates strongly with the Lewis acid catalyst, deactivating the ring.[16]
-
Use Standard N-Acylation Conditions: Employing acetic anhydride with a base like sodium acetate or pyridine, or acetyl chloride with pyridine, will selectively promote N-acylation.[6][8]
-
-
Part 3: Experimental Protocols & Data
Protocol 1: Standard N-Acetylation of p-Chloroaniline with Acetic Anhydride
This protocol is a robust method for synthesizing 4'-chloroacetanilide.[6][17]
-
Dissolution: In a 100 mL round-bottom flask, dissolve p-chloroaniline (5.0 g, 39.2 mmol) in 50 mL of water. Add concentrated HCl (3.5 mL, ~42 mmol) dropwise while stirring. The aniline will dissolve as its hydrochloride salt.
-
Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate trihydrate (6.5 g, 47.8 mmol) in 20 mL of water. Measure out acetic anhydride (4.5 mL, 47.6 mmol).
-
Reaction: To the stirred solution of p-chloroaniline hydrochloride, add the acetic anhydride in one portion. Immediately follow with the rapid addition of the sodium acetate solution.
-
Precipitation & Isolation: A thick white precipitate of 4'-chloroacetanilide will form. Stir the mixture vigorously for 15 minutes. Cool the flask in an ice bath for an additional 20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two 20 mL portions of ice-cold water.
-
Drying: Allow the product to air-dry on the funnel, then transfer it to a watch glass to dry completely. The expected yield is typically high (>85%).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude 4'-chloroacetanilide to a 250 mL Erlenmeyer flask. Add a stir bar.
-
Dissolution: Add a minimal amount of ethanol (or an ethanol/water mixture) and gently heat the mixture on a hotplate while stirring until the solid just dissolves. Do not add excessive solvent.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the purified, crystalline product by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the crystals thoroughly. Characterize by melting point and spectroscopy.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected qualitative effects of changing key reaction parameters on the acylation of p-chloroaniline.
| Parameter | Change | Effect on Desired Product (Mono-N-Acylation) | Effect on Side Products (Diacylation, C-Acylation) | Rationale |
| Acylating Agent | Acetic Anhydride vs. Acetyl Chloride | Acetyl chloride is more reactive, potentially leading to a faster reaction. | Acetyl chloride's higher reactivity can increase the risk of diacylation if not controlled. | Acetyl chloride is a stronger electrophile.[18] |
| Stoichiometry | >1.5 eq. Acylating Agent | May slightly increase conversion to product. | Significantly increases the risk of diacylation. | Le Chatelier's principle drives the reaction, but excess reagent can force a second, less favorable acylation. |
| Temperature | Increase from 25°C to 80°C | Increases reaction rate. | Increases the rate of all reactions, including diacylation and potential decomposition. | Higher kinetic energy overcomes activation barriers more easily. |
| Catalyst | No Base vs. Pyridine | Pyridine significantly accelerates the reaction. | No direct effect on side products unless temperature is also increased. | Pyridine acts as a nucleophilic catalyst and acid scavenger.[8][11] |
| Catalyst | Addition of AlCl₃ | Reaction fails or gives very low yield. | Promotes C-acylation and polymerization. | The amine complexes with the Lewis acid, deactivating the substrate.[16] |
Part 4: Visualizing the Chemistry
Diagrams of Key Mechanisms and Workflows
dot digraph "N-Acylation Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="Mechanism of p-Chloroaniline N-Acylation", labelloc=t, fontname="Helvetica", fontsize=14, width=8.4, height=3.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} endomit Caption: Nucleophilic acyl substitution mechanism.
dot digraph "Diacylation Side Reaction" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Pathway to Diacylation Byproduct", labelloc=t, fontname="Helvetica", fontsize=14, width=7.0, height=4.0]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} endomit Caption: Conditions leading to the diacylation side product.
dot digraph "Troubleshooting Workflow" { graph [splines=true, overlap=false, nodesep=0.4, label="Troubleshooting Workflow for Low Yield", labelloc=t, fontname="Helvetica", fontsize=14, width=8.4, height=5.0]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} endomit Caption: A logical approach to diagnosing low product yield.
References
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]
-
eSaral. (n.d.). What is the role of pyridine in the acylation. Retrieved from [Link]
-
Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
-
ResearchGate. (2011). Mechanism of aniline acetylation reaction (Koreeda, 2011). Retrieved from [Link]
-
Journal of the Chemical Society B. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Retrieved from [Link]
-
Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
-
Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (n.d.). N-acylation of anilines, primary and secondary amines, and sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of p-aminophenol and p-chloroaniline. Retrieved from [Link]
-
YouTube. (2019, January 3). Friedel-Crafts acylation. Retrieved from [Link]
-
CourseHero. (2022, March 28). Experiment 8 Acetylation of Aniline /Acylation ef ammonia er amines... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation (video). Retrieved from [Link]
-
MDPI. (n.d.). The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. Retrieved from [Link]
-
NIH. (n.d.). TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE. Retrieved from [Link]
-
TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]
-
PubMed. (n.d.). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines... Retrieved from [Link]
-
PubMed. (2007, May 8). Enhanced removal of p-chloroaniline from aqueous solution by a carboxylated polymeric sorbent. Retrieved from [Link]
-
Pediaa.Com. (2020, November 2). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Enhanced removal of p-chloroaniline from aqueous solution by a carboxylated polymeric sorbent. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]
-
NCBI. (n.d.). para-CHLOROANILINE. Retrieved from [Link]
-
ScienceDirect. (2025, November 11). A proposed limit test for p-chloroaniline impurity in paracetamol pharmaceutical formulations. Retrieved from [Link]
- Google Patents. (n.d.). CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene.
-
Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
-
Reddit. (2024, December 4). Is my synthesis of p-chloroaniline from benzene correct? Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chloroaniline. Retrieved from [Link]
-
NIH. (n.d.). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides... Retrieved from [Link]
-
Journal of Conservative Dentistry. (2020, April 17). Decoding the Perplexing Mystery of Para-Chloroaniline Formation: A Systematic Review. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst | MDPI [mdpi.com]
- 3. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 4. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (Solved) - Experiment 8Acetylation of Aniline /Acylation ef ammonia er amines... (1 Answer) | Transtutors [transtutors.com]
- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 9. esaral.com [esaral.com]
- 10. reddit.com [reddit.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in the Friedel-Crafts Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Welcome to the technical support center for the Friedel-Crafts synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on understanding and overcoming catalyst deactivation. My aim is to provide not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to identify the root cause and implement effective solutions.
Issue 1: Reaction Failure or Extremely Low Yield
Question: I've set up my Friedel-Crafts acylation of 4-methoxyaniline with 4-chlorobenzoyl chloride using aluminum chloride (AlCl₃) as the catalyst, but I'm seeing no product formation or only trace amounts. What is the likely cause?
Answer: The most probable cause of reaction failure is the deactivation of the Lewis acid catalyst, AlCl₃, by the free amino group (-NH₂) on your 4-methoxyaniline substrate.[1] The lone pair of electrons on the nitrogen atom is Lewis basic and readily coordinates with the Lewis acidic AlCl₃.[1][2] This acid-base reaction forms a stable complex, rendering the catalyst inactive for the Friedel-Crafts reaction.[2]
Furthermore, the formation of this complex places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic substitution through a powerful electron-withdrawing inductive effect.[2]
Visualizing the Deactivation Pathway
Sources
How to remove unreacted starting materials from the product mixture
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of unreacted starting materials from a product mixture. Moving beyond simple protocols, this document explains the fundamental principles behind purification techniques, empowering you to troubleshoot effectively and optimize your results.
Part 1: Choosing Your Purification Strategy
The first and most critical step is selecting the appropriate purification method. A poorly chosen technique can lead to product loss, inefficient separation, or unnecessary time and solvent consumption. The selection process is governed by the distinct physical and chemical properties of your desired product versus those of the unreacted starting materials.[1][2]
Key properties to consider include:
-
Physical State: Are your product and starting materials solids, liquids, or a mixture?
-
Solubility: How do the solubilities of your compounds differ in various solvents?[1]
-
Boiling Point: Is there a significant difference in the boiling points of your liquid components?[1]
-
Polarity: Do your product and starting materials have different polarities? This is fundamental for chromatographic separations.[1]
-
Acid-Base Properties: Can your product or starting material be protonated or deprotonated to alter its solubility?[1]
-
Thermal Stability: Is your product sensitive to heat, which might preclude high-temperature distillation?[1]
Decision-Making Workflow
To guide your choice, this workflow presents a logical progression based on the properties of your mixture.
Caption: A flowchart to guide the selection of an appropriate purification technique.
Comparison of Common Purification Techniques
| Technique | Principle of Separation | Best For... | Common Limitations |
| Recrystallization | Difference in solubility at different temperatures.[3][4] | Purifying solid products from solid or soluble impurities. | Can result in significant product loss in the mother liquor; finding a suitable solvent can be trial-and-error.[5] |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Separating compounds based on their acid-base properties or polarity differences (e.g., polar vs. non-polar).[6][7] | Emulsion formation can complicate layer separation; requires compounds to have different partition coefficients. |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase based on polarity. | Separating complex mixtures or compounds with similar properties.[7] | Can be time-consuming and solvent-intensive; product may decompose on acidic silica gel.[8] |
| Distillation | Difference in boiling points of liquid components.[9][10] | Separating liquid products from liquid starting materials with significantly different boiling points.[11] | Not suitable for heat-sensitive compounds or azeotropic mixtures; requires a large boiling point difference for simple distillation.[9][12] |
Part 2: Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during common purification procedures.
Section 2.1: Column Chromatography
Flash column chromatography is a workhorse technique for purification in organic synthesis, but it is not without its challenges.
Frequently Asked Questions (FAQs)
-
Q1: How do I choose the right solvent system (eluent)?
-
A1: The goal is to find a solvent system where your product has an Rf (retention factor) of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate, with clear separation from the starting material. The ethyl acetate/hexane system is a standard for compounds of normal polarity, while methanol/dichloromethane is used for more polar compounds.[13] A good starting point is to aim for a difference in Rf values of at least 0.2 between your product and the impurity.[7]
-
-
Q2: How much silica gel should I use?
-
A2: A general rule of thumb is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. The exact amount depends on the difficulty of the separation. A larger amount of silica provides better resolution but increases purification time and solvent usage.
-
-
Q3: My compound is acidic or basic. Do I need to modify the silica gel?
-
A3: Yes, standard silica gel is slightly acidic and can cause decomposition or poor separation of acid- or base-sensitive compounds.[8] For basic compounds like amines, you can neutralize the silica by adding 1-3% triethylamine to your eluent system.[13] For acidic compounds, a small amount of acetic or formic acid can be added. Alternatively, using a different stationary phase like alumina may be beneficial.
-
Troubleshooting Guide: Column Chromatography
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation between product and starting material. | 1. Suboptimal Solvent System: The polarity of the eluent is not ideal for resolving the compounds.[7]2. Column Overloading: Too much sample was loaded onto the column for its size.3. Improper Packing: The column was not packed uniformly, leading to channeling.[14] | 1. Optimize Eluent: Use TLC to test different solvent ratios or entirely different solvent systems (e.g., switch from ethyl acetate/hexane to ether/hexane).[15][16]2. Reduce Load/Increase Column Size: Use a larger column or reduce the amount of sample.[1]3. Repack Column: Ensure the silica gel is packed as a uniform slurry without any air bubbles or cracks.[14] |
| Compound will not elute from the column. | 1. Eluent Polarity Too Low: The solvent system is not polar enough to move the compound.2. Compound Decomposed: The compound is unstable on silica gel.3. Precipitation: The compound may have precipitated at the top of the column if loaded in a solvent in which it is poorly soluble.[17] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. If the compound is still not eluting, a flush with a very polar solvent (e.g., 10% methanol in dichloromethane) may be necessary.[17]2. Test Stability: Before running the column, spot the compound on a TLC plate and let it sit for an hour to check for decomposition.[15][18] If it decomposes, consider a different stationary phase (like alumina) or another purification method.3. Change Loading Solvent: Dissolve the crude mixture in a stronger, compatible solvent (like dichloromethane) for loading.[15][19] |
| Cracks or channels appear in the silica bed. | 1. Dry Packing: The silica was added to the column dry instead of as a slurry.2. Solvent Level Dropped: The solvent level fell below the top of the silica bed.3. Rapid Polarity Change: A drastic and sudden change in the eluent polarity can generate heat and cause cracking. | 1. Use Slurry Method: Always pack the column using a slurry of silica gel in the initial, non-polar eluent.2. Maintain Solvent Level: Never let the column run dry.[8] Always keep the solvent level above the silica.3. Use Gradient Elution: Increase the solvent polarity gradually rather than in large, abrupt steps. |
Section 2.2: Liquid-Liquid Extraction
This technique separates compounds based on their differing solubilities in two immiscible solvents, often an aqueous and an organic layer. It is particularly powerful for separating acidic or basic compounds from neutral ones.[6][20]
Frequently Asked Questions (FAQs)
-
Q1: What is an acid-base extraction?
-
A1: It is a type of liquid-liquid extraction that uses acid-base reactions to separate compounds.[6] For example, an unreacted acidic starting material can be deprotonated with a weak base (like aqueous sodium bicarbonate) to form a water-soluble salt.[7][21] This salt will move into the aqueous layer, leaving your neutral organic product in the organic layer.[21][22] The process can be reversed for basic impurities using a dilute acid wash.[21]
-
-
Q2: How many extractions are necessary?
-
A2: It is more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. Typically, three sequential extractions are sufficient to ensure the complete transfer of a compound from one layer to another.
-
-
Q3: What is a "brine wash" and why is it used?
-
A3: A brine wash is an extraction with a saturated aqueous solution of sodium chloride (NaCl). It is typically performed as the final wash of the organic layer. Its purpose is to remove the bulk of the dissolved water from the organic solvent before the final drying step with an agent like sodium or magnesium sulfate.[23]
-
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| An emulsion forms (a stable, cloudy layer between the organic and aqueous phases). | 1. Vigorous Shaking: Shaking the separatory funnel too aggressively can cause the formation of fine droplets that are slow to coalesce.[24]2. High Concentration: High concentrations of dissolved material can act as surfactants, stabilizing the emulsion.3. Presence of Particulates: Fine solid particles can collect at the interface. | 1. Gentle Agitation: Gently swirl or invert the funnel instead of shaking vigorously.[24]2. "Salting Out": Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[24][25]3. Filtration: Filter the entire mixture through a plug of glass wool or Celite to remove particulates.[24][25]4. Centrifugation: If available, centrifuging the mixture is a highly effective way to break an emulsion.[24][25][26] |
| Poor recovery of the product in the organic layer. | 1. Incorrect pH: If your product has acidic or basic properties, the pH of the aqueous layer may be causing it to partition out of the organic layer.2. Insufficient Extractions: Only one or two extractions were performed.3. Product is too polar: The product has significant solubility in the aqueous layer. | 1. Check and Adjust pH: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form.2. Perform More Extractions: Repeat the extraction of the aqueous layer with fresh organic solvent.3. Use a More Polar Solvent: Switch to a more polar organic solvent (e.g., from diethyl ether to ethyl acetate) or perform a back-extraction. |
Section 2.3: Recrystallization
Recrystallization purifies solids by dissolving an impure compound in a hot solvent and allowing the pure material to crystallize as the solution cools, leaving impurities behind in the "mother liquor".[4]
Frequently Asked Questions (FAQs)
-
Q1: How do I select the perfect recrystallization solvent?
-
A1: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[3][4] Conversely, it should dissolve the impurities well at all temperatures or not at all. The process often involves testing small amounts of your solid in various solvents to find the best one.[27]
-
-
Q2: Why is slow cooling important?
-
A2: Slow cooling allows for the formation of large, well-ordered crystals.[3][28] This process is selective, and molecules of the impurity do not fit well into the growing crystal lattice of the pure compound. Rapid cooling (e.g., by immediately placing the hot flask in an ice bath) can cause the product to precipitate out of solution too quickly, trapping impurities.[28]
-
-
Q3: What does it mean if my compound "oils out"?
-
A3: "Oiling out" occurs when the solid melts and comes out of solution as a liquid instead of crystallizing.[29][30] This often happens if the boiling point of the solvent is higher than the melting point of the solid, or if there are significant impurities present which depress the melting point.[29][31]
-
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too Much Solvent: The most common cause. The solution is not saturated enough for crystals to form.[5][29]2. Supersaturation: The solution has cooled below its saturation point but crystallization has not initiated.[29] | 1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and try cooling again.[29][31]2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5][31] The tiny glass fragments provide a surface for nucleation. Alternatively, add a "seed crystal" (a tiny speck of the pure compound).[5][29][31] |
| The compound "oils out" instead of crystallizing. | 1. Cooling Too Quickly: The solution was cooled too fast.2. High Impurity Level: A large amount of impurity is present, depressing the melting point.3. Inappropriate Solvent: The solvent's boiling point is too high.[31] | 1. Reheat and Cool Slowly: Reheat the solution to re-dissolve the oil, perhaps add a small amount of extra solvent, and allow it to cool much more slowly.[29]2. Try a Different Solvent: Choose a solvent with a lower boiling point.[31]3. Preliminary Purification: If the material is very impure, consider a preliminary purification by another method (like a quick filtration through a silica plug) before attempting recrystallization. |
| Very low yield of recovered crystals. | 1. Too Much Solvent Used: Excess solvent was used to dissolve the solid, leaving a large amount of product in the mother liquor.[5]2. Premature Crystallization: The product crystallized in the filter funnel during a hot filtration step.3. Washing with Room Temp Solvent: The collected crystals were washed with solvent that was not ice-cold, re-dissolving some of the product. | 1. Use Minimal Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[5]2. Keep Funnel Hot: During hot filtration, keep the funnel and flask hot to prevent the product from crystallizing prematurely. Using a stemless funnel can also help.[30]3. Use Ice-Cold Wash: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[5] |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
Caption: Workflow for a typical flash column chromatography experiment.
-
Solvent Selection: Use TLC to determine an appropriate eluent system that gives your desired product an Rf value between 0.2 and 0.4 and separates it well from starting materials.[13]
-
Column Packing: Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom, then add a thin layer of sand. Prepare a slurry of silica gel in your initial, non-polar eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another thin layer of sand on top of the settled silica bed.
-
Sample Loading: Dissolve your crude product in the minimum amount of a suitable solvent (ideally the eluent itself, or a stronger solvent like dichloromethane if necessary).[15][19] Carefully apply the sample solution to the top of the silica gel.
-
Elution and Fraction Collection: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate.[18] Begin collecting the eluting solvent in sequentially numbered test tubes or flasks.
-
Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: Acid-Base Extraction for Removing an Acidic Impurity
This protocol describes the removal of an acidic starting material (e.g., a carboxylic acid) from a neutral product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.[7]
-
Base Wash: Add an equal volume of a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[7][21] Do not use a strong base like NaOH if your product is base-sensitive (e.g., an ester).
-
Extraction: Stopper the funnel, and with the stopcock closed, invert it several times, venting frequently to release any pressure buildup (especially with bicarbonate, which generates CO₂ gas). Allow the layers to fully separate.
-
Separation: Drain the lower aqueous layer, which now contains the deprotonated, water-soluble salt of the acidic starting material.
-
Repeat: Perform a second wash with the basic solution to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water.[23]
-
Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter away the drying agent and remove the solvent by rotary evaporation to obtain the purified neutral product.
References
- Vertex AI Search. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- Hawach. (2025).
- Scribd.
- RSC Education.
- Allen.
- Study Mind.
- University of Rochester, Department of Chemistry.
- Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Wikipedia. Acid–base extraction.
- Journal of Chemical Education. (1976).
- Millersville University.
- Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- University of Rochester, Department of Chemistry.
- ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?.
- University of York, Department of Chemistry.
- Spectro Scientific.
- Biotage. (2023).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
- Kennesaw State University.
- UCLA Chemistry.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Biotage. (2023). Tackling emulsions just got easier.
- BenchChem. (2025).
- AZoM. (2018).
- BenchChem. (2025).
- University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction.
- ChemistryViews. (2012).
- TutorChase.
- University of California, Irvine.
- Study.com.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- YouTube. (2020).
- Chemistry Steps. Organic Acid-Base Extractions.
- BenchChem. (2025).
- ECHEMI.
- BenchChem. (2025).
- SEPAR
- King Group.
- Chemistry LibreTexts. (2025). Running a flash column.
- Chemistry LibreTexts. (2021).
- University of Rochester, Department of Chemistry.
- MCAT Review.
- GoldBio.
- Wikipedia.
- Britannica. Separation and purification | Definition, Technology, Methods, & Facts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rookie Mistakes [chem.rochester.edu]
- 9. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 10. How To [chem.rochester.edu]
- 11. mcat-review.org [mcat-review.org]
- 12. scribd.com [scribd.com]
- 13. Chromatography [chem.rochester.edu]
- 14. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 15. Chromatography [chem.rochester.edu]
- 16. biotage.com [biotage.com]
- 17. echemi.com [echemi.com]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. study.com [study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biotage.com [biotage.com]
- 26. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Home Page [chem.ualberta.ca]
- 29. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 31. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzophenones: A Comparative Analysis
Substituted benzophenones are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, as photoinitiators in polymer chemistry, and as fragrances.[1][2] The selection of a synthetic route to these valuable compounds is a critical decision for any researcher, balancing factors of yield, substrate scope, cost, and environmental impact. This guide provides an in-depth comparative analysis of the most prevalent synthetic methodologies, offering field-proven insights and experimental data to empower researchers in making informed strategic decisions.
Strategic Overview: Choosing Your Path to Benzophenones
The synthesis of a substituted benzophenone is not a one-size-fits-all endeavor. The optimal strategy is dictated by the desired substitution pattern, the functional groups present in the precursors, and the scale of the reaction. The following diagram illustrates a decision-making workflow for selecting the most appropriate synthetic route.
Sources
The Strategic Selection of Precursors in Pharmaceutical Synthesis: A Comparative Guide to the Efficacy of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical development, the choice of precursor molecules is a critical determinant of the efficiency, scalability, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key benzophenone derivative, as a precursor for the synthesis of high-value pharmaceuticals, particularly benzodiazepines. We will explore its synthesis, compare its performance with alternative precursors, and provide detailed experimental protocols and supporting data to inform strategic decisions in drug discovery and manufacturing.
The Central Role of 2-Aminobenzophenones in Medicinal Chemistry
2-Aminobenzophenone and its derivatives are cornerstone intermediates in the synthesis of a multitude of heterocyclic compounds with significant pharmacological activity. Their primary utility lies in their role as precursors to the 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry renowned for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The specific substituents on the 2-aminobenzophenone core directly influence the pharmacological profile of the resulting benzodiazepine.
This compound is a strategically designed precursor. The methoxy group at the 5-position and the chloro group at the 4'-position of the benzophenone skeleton are key pharmacophoric elements that can be carried through to the final drug molecule, influencing its binding affinity and metabolic stability.
Synthesis of this compound: A Comparative Analysis of Key Methodologies
The synthesis of 2-aminobenzophenones, including our target molecule, is primarily achieved through a few classical and modern synthetic strategies. The selection of a particular method is often a trade-off between factors such as starting material availability, reaction conditions, yield, and scalability.
Classical Approach: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a long-established and widely used method for the formation of aryl ketones. In the context of our target molecule, this would involve the acylation of a suitably protected 4-methoxyaniline with 4-chlorobenzoyl chloride.
Causality Behind Experimental Choices: The amino group of anilines is highly nucleophilic and would preferentially react with the acylating agent (N-acylation) and also deactivate the Lewis acid catalyst. Therefore, protection of the amino group, often as an acetamide, is a crucial first step to direct the acylation to the aromatic ring (C-acylation). The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical for activating the acyl chloride to generate the electrophilic acylium ion.
Self-Validating System: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials. The identity and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by its melting point.
Experimental Protocol: Friedel-Crafts Acylation of N-(4-methoxyphenyl)acetamide
-
Protection: To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane, add acetic anhydride (1.1 eq) and a catalytic amount of a base like pyridine. Stir the reaction at room temperature until completion (monitored by TLC). Work-up by washing with dilute acid and brine, then dry the organic layer and concentrate to obtain N-(4-methoxyphenyl)acetamide.
-
Acylation: To a suspension of anhydrous aluminum chloride (2.5 eq) in an inert solvent like dichloromethane at 0 °C, add 4-chlorobenzoyl chloride (1.1 eq) dropwise. Then, add a solution of N-(4-methoxyphenyl)acetamide (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Hydrolysis: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the intermediate aluminum complex and the protecting acetyl group.
-
Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Modern Approach: Palladium-Catalyzed Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering milder reaction conditions and greater functional group tolerance compared to traditional methods. For the synthesis of our target molecule, this would involve the coupling of a 2-amino-5-methoxy-substituted arylboronic acid derivative with a 4-chloro-substituted aryl halide.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a suitable ligand is crucial for the efficiency of the Suzuki coupling. The ligand stabilizes the palladium center and facilitates the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). A base is required to activate the boronic acid derivative for transmetalation.
Self-Validating System: The reaction progress is monitored by techniques like GC-MS or LC-MS. The final product's identity and purity are confirmed through spectroscopic analysis and melting point determination.
Experimental Protocol: Suzuki Coupling for this compound
-
Reaction Setup: In a reaction vessel, combine 2-amino-5-methoxyphenylboronic acid (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Reaction Execution: Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water. Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.
Performance Comparison of Synthetic Routes
| Parameter | Friedel-Crafts Acylation | Suzuki Coupling | Notes |
| Typical Yield | 60-80% | 75-95% | Suzuki coupling often provides higher yields. |
| Reaction Conditions | Harsh (strong Lewis acids, often cryogenic temperatures) | Mild (neutral or basic conditions, moderate temperatures) | Milder conditions of Suzuki coupling allow for better functional group tolerance. |
| Scalability | Can be challenging due to the handling of large quantities of Lewis acids and exothermic nature. | Generally more scalable due to milder conditions and lower catalyst loading. | Industrial preference is often for catalytic processes. |
| Atom Economy | Lower due to the use of stoichiometric amounts of Lewis acids. | Higher as the catalyst is used in small quantities. | Suzuki coupling is considered a more "green" chemical process. |
| Starting Material Accessibility | Readily available anilines and acyl chlorides. | Arylboronic acids may require synthesis, but many are commercially available. | Cost and availability of starting materials can be a deciding factor. |
Alternative Precursors and Synthetic Strategies for Benzodiazepines
While 2-aminobenzophenones are the classical precursors, modern synthetic chemistry offers several alternative routes to the benzodiazepine core, each with its own set of advantages.
Condensation of o-Phenylenediamines with Ketones
A straightforward approach involves the condensation of an appropriately substituted o-phenylenediamine with a suitable ketone, often catalyzed by an acid.[1] This method is particularly useful for the synthesis of 1,5-benzodiazepines.
Mechanism: The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the o-phenylenediamine and the ketone. Subsequent intramolecular cyclization and dehydration lead to the formation of the seven-membered diazepine ring.[1]
Multicomponent Reactions (MCRs): The Ugi Reaction
Multicomponent reactions, such as the Ugi reaction, offer a highly efficient and convergent approach to complex molecules like benzodiazepines. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like intermediate, which can then be cyclized to form the benzodiazepine ring.
Mechanism: The Ugi reaction is initiated by the formation of a Schiff base from the aldehyde and amine. The isocyanide then adds to the Schiff base, followed by the addition of the carboxylic acid to form a stable α-acylamino amide product. Subsequent deprotection and intramolecular cyclization steps can then be employed to construct the benzodiazepine scaffold.
Comparative Performance of Benzodiazepine Synthesis Routes
| Synthetic Route | Precursors | Typical Yield | Advantages | Disadvantages |
| Classical (from 2-Aminobenzophenone) | This compound | 70-90% | Well-established, predictable reactivity. | Multi-step synthesis of the precursor. |
| Condensation Reaction | o-Phenylenediamine, Ketone | 65-87%[1] | Atom-economical, often uses simple starting materials. | Primarily for 1,5-benzodiazepines, may have regioselectivity issues. |
| Ugi Multicomponent Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | 50-80% (over two steps) | High convergence, rapid access to diverse structures. | Isocyanides can be toxic and require careful handling. |
Mechanism of Action of Benzodiazepines: The GABAergic Pathway
Benzodiazepines derived from precursors like this compound exert their therapeutic effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.
Signaling Pathway:
-
GABA Binding: GABA released from a presynaptic neuron binds to the GABAₐ receptor on the postsynaptic neuron.
-
Chloride Ion Influx: This binding opens a chloride ion (Cl⁻) channel, allowing Cl⁻ ions to flow into the neuron.
-
Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential in response to excitatory stimuli.
-
Benzodiazepine Modulation: Benzodiazepines bind to a specific allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding does not open the chloride channel directly but enhances the effect of GABA. It increases the frequency of the chloride channel opening when GABA is bound, leading to a more potent inhibitory effect.
Conclusion
This compound stands as a highly efficacious precursor for the synthesis of pharmacologically relevant benzodiazepines. While its synthesis via classical Friedel-Crafts acylation is a robust and well-understood method, modern catalytic approaches like the Suzuki coupling offer significant advantages in terms of yield, reaction conditions, and scalability.
Furthermore, the exploration of alternative synthetic routes to the benzodiazepine core, such as the condensation of o-phenylenediamines and multicomponent reactions, provides valuable options for drug discovery and development, enabling the rapid generation of diverse molecular libraries. A thorough understanding of the synthetic landscape and the underlying mechanisms of action is paramount for the rational design and efficient production of next-generation pharmaceuticals. The data and protocols presented in this guide are intended to empower researchers to make informed and strategic decisions in their pursuit of novel therapeutics.
References
-
Majid, M., Hashim, R., & Abdassah, M. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences, 13(5), 6293-6303. [Link]
Sources
A Comparative Guide to Alternative Catalysts for the Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone, a key intermediate in the development of various pharmaceuticals, has traditionally relied on classical Friedel-Crafts acylation methodologies. However, the requirement for stoichiometric amounts of Lewis acid catalysts, such as aluminum chloride (AlCl₃), and the often harsh reaction conditions have prompted a shift towards more sustainable and efficient catalytic alternatives. This guide provides an in-depth comparison of emerging catalytic systems that offer significant advantages in terms of reusability, milder reaction conditions, and improved environmental footprint.
The Quest for Greener Alternatives in Benzophenone Synthesis
The Friedel-Crafts acylation, a cornerstone of organic synthesis, is the principal route to aromatic ketones like this compound. The reaction typically involves the electrophilic substitution of an aromatic ring with an acyl halide in the presence of a strong Lewis acid catalyst.
A significant challenge in the acylation of aniline derivatives is the deactivation of the Lewis acid catalyst through complexation with the basic amino group of the substrate. This often necessitates a multi-step process involving the protection of the amino group prior to acylation, followed by a deprotection step, adding to the complexity and waste generation of the overall synthesis. The development of catalysts that are tolerant to functional groups or can be easily separated and reused is therefore a critical area of research.
Comparative Analysis of Catalytic Systems
This section details the performance of various alternative catalysts for the synthesis of aminobenzophenones, with a focus on their potential application for the target molecule.
Copper(II) Triflate (Cu(OTf)₂): A Reusable and Efficient Lewis Acid
Copper(II) triflate has emerged as a highly effective and reusable catalyst for the Friedel-Crafts benzoylation of aniline derivatives. Its tolerance to air and moisture, coupled with its ability to be recovered and reused without significant loss of activity, makes it an attractive alternative to traditional Lewis acids.[1][2]
Reaction Scheme:
The synthesis of aminobenzophenones using copper triflate typically follows a three-step sequence:
-
N-Protection: The amino group of the aniline derivative is first protected, commonly as an amide, to prevent catalyst deactivation.
-
Friedel-Crafts Acylation: The N-protected aniline is then reacted with the corresponding benzoyl chloride in the presence of a catalytic amount of Cu(OTf)₂.
-
Deprotection: The protecting group is subsequently removed to yield the final 2-aminobenzophenone.
Experimental Data:
| Catalyst System | Reactants | Key Reaction Conditions | Yield (%) | Catalyst Loading | Reusability |
| **Copper Triflate (Cu(OTf)₂) ** | N-protected anilines, Benzoyl chlorides | Solvent-free, 150°C, 2-4 h | Good to Excellent | Not Specified | Yes |
| Traditional (AlCl₃) | N-protected anilines, Benzoyl chlorides | Anhydrous solvent, 0°C to RT | Variable | Stoichiometric | No |
Causality Behind Experimental Choices:
The use of a solvent-free system at elevated temperatures (150°C) with Cu(OTf)₂ not only enhances reaction rates but also simplifies product isolation and reduces solvent waste.[1] The reusability of the catalyst is a key advantage, significantly lowering the overall cost and environmental impact of the synthesis.[1]
Zeolites: Shape-Selective Solid Acid Catalysts
Zeolites are crystalline aluminosilicates with a porous structure that can act as solid acid catalysts. Their well-defined pore systems can lead to shape selectivity, potentially favoring the formation of specific isomers.[3] They are robust, non-corrosive, and easily separable from the reaction mixture, making them highly desirable for industrial applications.
Application in Benzophenone Synthesis:
Research has demonstrated the effectiveness of zeolites, particularly HBEA zeolites, in the acylation of anisole with benzoyl chloride, yielding methoxybenzophenones with high selectivity for the para-isomer.[3] While direct application to the synthesis of this compound from 4-methoxyaniline requires further investigation, the existing data on similar substrates is promising.
Experimental Data (Acylation of Anisole):
| Catalyst | Reactants | Product | Selectivity (para) | Yield (%) |
| HBEA Zeolite | Anisole, Benzoyl Chloride | 4-Methoxybenzophenone | 96% | 75-80% |
Mechanistic Insights:
The acidity and pore structure of the zeolite play a crucial role in its catalytic activity and selectivity. The reaction is believed to occur within the zeolite pores, where the shape constraints can influence the orientation of the reactants and transition states, leading to higher regioselectivity.
Ionic Liquids: Green Solvents and Catalysts
Ionic liquids, particularly deep eutectic solvents, are gaining attention as environmentally benign reaction media and catalysts for Friedel-Crafts acylations.[4] A notable example is a deep eutectic solvent formed between choline chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which functions as both the solvent and the Lewis acid catalyst.[4]
Advantages:
-
Dual Functionality: Acts as both a catalyst and a solvent, simplifying the reaction setup.
-
Reusability: The ionic liquid/catalyst system can be recycled multiple times without significant loss of activity.[4]
-
Mild Conditions: Reactions can often be performed under milder conditions, including microwave irradiation, which can significantly reduce reaction times.[4]
Performance:
The use of [CholineCl][ZnCl₂]₃ has been shown to provide high yields of ketones in short reaction times under microwave irradiation.[4] This system offers a promising green alternative to conventional methods.
Experimental Protocols
General Protocol for Copper Triflate-Catalyzed Friedel-Crafts Acylation of N-Protected Anilines
This protocol is a generalized procedure based on the synthesis of various aminobenzophenones and can be adapted for the synthesis of this compound.[1][5]
Materials:
-
N-protected 4-methoxyaniline (e.g., N-(4-methoxyphenyl)acetamide)
-
4-chlorobenzoyl chloride
-
Copper(II) triflate (Cu(OTf)₂)
-
Appropriate solvents for workup and purification (e.g., ethyl acetate, hexane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the N-protected 4-methoxyaniline (1 equivalent) and 4-chlorobenzoyl chloride (1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of copper(II) triflate (e.g., 5-10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture under solvent-free conditions at 150°C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Deprotection: The purified N-protected benzophenone is then subjected to a deprotection step (e.g., acidic or basic hydrolysis) to yield the final this compound.
Visualization of Synthetic Pathways
Caption: Comparative synthetic pathways to the target molecule.
Conclusion and Future Outlook
The development of alternative catalysts for the synthesis of this compound offers significant advantages over traditional methods. Copper(II) triflate stands out as a highly efficient, reusable, and environmentally friendly catalyst for the Friedel-Crafts acylation of aniline derivatives. While direct experimental data for the target molecule is still emerging, the extensive research on similar substrates provides a strong foundation for its application.
Zeolites and ionic liquids also present compelling "green" alternatives. The shape selectivity of zeolites could be harnessed to achieve high regioselectivity, while ionic liquids offer a dual-role as both catalyst and solvent, simplifying reaction procedures.
Future research should focus on optimizing the reaction conditions for these alternative catalysts specifically for the synthesis of this compound. A direct comparison of these systems using the same substrate and acylating agent will be crucial for a definitive assessment of their industrial viability. The continued exploration of these greener catalytic approaches will undoubtedly pave the way for more sustainable and cost-effective production of this important pharmaceutical intermediate.
References
-
Tran, P. H., Phung, H. Q., Hansen, P. E., Tran, H. N., & Nguyen, T. L. (2016). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Synthetic Communications, 46(10), 893-901. Available at: [Link]
-
Zhang, Y., & Wu, J. (2019). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. ACS Omega, 4(26), 21975-21983. Available at: [Link]
-
ResearchGate. Friedel-Crafts benzoylation of anilides and hydrolysis of amide groups. Available at: [Link]
-
Kobayashi, S., & Iwamoto, S. (2001). Catalytic Friedel-Crafts Acylation of Anilides. Advanced Synthesis & Catalysis, 343(1), 71-74. Available at: [Link]
-
ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]
-
Lachter, E. R., San Gil, R. A. S., & Valdivieso, L. G. (2022). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry, 26(14), 1059-1073. Available at: [Link]
-
Wang, L., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 23(10), 2673. Available at: [Link]
-
ResearchGate. The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Available at: [Link]
-
Mohammadighasem, M., & Maleki, A. (2017). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl₂]₃). RSC Advances, 7(85), 54148-54154. Available at: [Link]
-
Mofokeng, T. P., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8, 649. Available at: [Link]
-
Ferreira, R. B., & da Silva, F. C. (2018). Copper(II) Triflate As a Reusable Catalyst for the Synthesis of trans-4,5-Diamino-cyclopent-2-enones in Water. The Journal of Organic Chemistry, 83(14), 7509-7513. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite [frontiersin.org]
- 4. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Substituted Anilines in Acylation
This guide provides an in-depth technical comparison of the reactivity of various substituted anilines in acylation reactions. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying electronic and steric principles that govern reaction outcomes. By understanding these fundamentals, you can better predict reactivity, optimize reaction conditions, and design more efficient synthetic routes.
The Fundamental Reaction: Acylation of the Amino Group
The acylation of aniline is a cornerstone reaction in organic synthesis, most commonly employed to protect the amino group. This transformation involves the nucleophilic attack of the lone pair of electrons on the aniline's nitrogen atom onto the electrophilic carbonyl carbon of an acylating agent, such as acetic anhydride or an acyl chloride.[1][2] This process converts the highly activating amino group (-NH₂) into a moderately activating N-acetyl group (-NHCOCH₃), a critical strategy for controlling reactivity in subsequent electrophilic aromatic substitution reactions.[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution mechanism, which begins with the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (e.g., acetate) to yield the final N-acylated aniline, or anilide.[2][6]
Caption: General mechanism of aniline acylation.
The nucleophilicity of the nitrogen atom is the paramount factor determining the reaction rate. Any structural modification to the aniline molecule that alters the electron density on this nitrogen will profoundly impact its reactivity.
The Electronic Landscape: How Substituents Modulate Nucleophilicity
The electronic nature of substituents on the aromatic ring directly influences the availability of the nitrogen's lone pair for nucleophilic attack. These effects can be broadly categorized as electron-donating or electron-withdrawing.
Electron-Donating Groups (EDGs): Activating the Nucleophile
Electron-donating groups (EDGs), such as alkyl (-CH₃) and alkoxy (-OCH₃) groups, increase the electron density of the benzene ring through inductive (+I) and/or resonance (+M) effects.[7] This increased electron density is partially delocalized onto the amino group, making the nitrogen's lone pair more available and, therefore, more nucleophilic.[8] Consequently, anilines bearing EDGs are more reactive towards acylation than aniline itself.
-
Effect on Basicity: The increased electron density also makes the aniline more basic. A higher pKa of the conjugate acid (anilinium ion) generally correlates with higher nucleophilicity and faster acylation rates.[9][10][11] Electron-donating substituents increase the pKa of aniline's amino group.[10][11][12]
Electron-Withdrawing Groups (EWGs): Deactivating the Nucleophile
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and halo (-Cl) groups, pull electron density away from the aromatic ring and the attached amino group via inductive (-I) and/or resonance (-M) effects.[7] This reduction in electron density makes the nitrogen lone pair less available for donation, decreasing the aniline's nucleophilicity and significantly slowing the rate of acylation.[8][13] The activating effect of the -NHCOCH₃ group is less than that of the amino group because the lone pair of electrons on the nitrogen of acetanilide interacts with the oxygen atom through resonance.[5][14]
-
Effect on Basicity: EWGs decrease the basicity of the aniline. This is reflected in a lower pKa value for the corresponding anilinium ion, signaling reduced reactivity in acylation.[9][15]
Comparative Data: Substituent Effects on Basicity and Reactivity
The following table summarizes the effect of common para-substituents on the basicity (pKa of the conjugate acid) of aniline, which serves as a reliable proxy for its nucleophilic reactivity in acylation.
| Substituted Aniline (p-X-C₆H₄NH₂) | Substituent (X) | Electronic Effect | pKa of Conjugate Acid | Expected Acylation Reactivity |
| p-Anisidine | -OCH₃ | Strong EDG (+M > -I) | 5.34 | Very High |
| p-Toluidine | -CH₃ | EDG (+I) | 5.08 | High |
| Aniline | -H | Reference | 4.63 | Baseline |
| p-Chloroaniline | -Cl | EWG (-I > +M) | 4.15 | Low |
| p-Nitroaniline | -NO₂ | Strong EWG (-M, -I) | 1.00 | Very Low |
Data compiled from authoritative sources on substituent effects and pKa values.[11][16]
The Steric Factor: When Access to the Nucleophile is Restricted
While electronic effects are dominant for meta- and para-substituted anilines, steric hindrance becomes a critical, often overriding, factor for ortho-substituted anilines.[17]
The "ortho effect" describes how a substituent adjacent to the amino group can physically impede the approach of the acylating agent.[18] Even a relatively small group like a methyl substituent can cause a significant decrease in the reaction rate. When two ortho positions are substituted, the effect is magnified, and the reaction can be dramatically slowed or even prevented.[17][19]
This steric inhibition arises because the acylation reaction requires the formation of a tetrahedral transition state, which has specific spatial demands. Bulky ortho groups clash with the incoming acylating agent, raising the activation energy of this transition state and thus reducing the reaction rate.[17][20]
Comparative Data: The Impact of Ortho-Alkylation
The following experimental data clearly illustrates the powerful influence of steric hindrance on the rate of acylation with benzoyl chloride.
| Aniline Derivative | Substituents | Primary Effect | Relative Rate Constant (k_rel) |
| Aniline | H | Electronic (Baseline) | 1 |
| 2-Methylaniline | 2-CH₃ | Steric Hindrance | ~0.1 |
| 2,6-Dimethylaniline | 2,6-di-CH₃ | Severe Steric Hindrance | ~0.001 |
This data highlights that the presence of two ortho-methyl groups can decrease the reaction rate by a factor of approximately 1000 compared to the unhindered parent aniline.[17]
A Self-Validating Experimental Protocol: Acetylation of Aniline
This protocol for the acetylation of aniline is designed to be self-validating by explaining the causal reasoning behind each critical step. The use of a buffered system ensures the reaction proceeds efficiently by maintaining the aniline in its reactive, nucleophilic state.
Objective: To synthesize acetanilide from aniline via acetylation with acetic anhydride.
Materials:
-
Aniline (0.50 g)
-
Water (14 mL)
-
Concentrated Hydrochloric Acid (HCl, 0.45 mL)
-
Acetic Anhydride (0.6 mL)
-
Sodium Acetate (530 mg) dissolved in 3 mL of water
-
Ice bath, beakers, filtration apparatus
Experimental Workflow Diagram
Caption: Experimental workflow for the acetylation of aniline.
Step-by-Step Methodology:
-
Preparation of Anilinium Hydrochloride: In a flask, dissolve 500 mg of aniline in 14 mL of water. Aniline is poorly soluble, so two layers will be observed.[21] Add 0.45 mL of concentrated hydrochloric acid.
-
Causality: Aniline is a base that reacts with HCl to form anilinium hydrochloride. This salt is water-soluble, creating a homogeneous solution necessary for the reaction to proceed evenly.
-
-
Preparation of Reagents: Measure out 0.6 mL of acetic anhydride. In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[21]
-
Acylation: To the aqueous solution of anilinium hydrochloride, add the acetic anhydride and mix by swirling.[21]
-
Buffering and Nucleophile Regeneration: Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide should form almost instantly.[21]
-
Causality & Trustworthiness: This is the most critical step. The anilinium ion is not nucleophilic. Sodium acetate is a base that deprotonates the anilinium ion, regenerating the free aniline in situ. This free aniline is the active nucleophile that attacks the acetic anhydride. The sodium acetate also acts as a buffer, neutralizing the acetic acid byproduct of the reaction, which would otherwise protonate the unreacted aniline and halt the reaction.
-
-
Isolation: Cool the reaction mixture in an ice bath to ensure complete precipitation of the acetanilide product.[21]
-
Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts or acid. The product can be further purified by recrystallization from ethanol/water if necessary.[21]
Conclusion
The reactivity of substituted anilines in acylation is a predictable interplay of electronic and steric effects.
-
Electronic Effects: Electron-donating groups enhance reactivity by increasing the nucleophilicity of the amino nitrogen, while electron-withdrawing groups diminish it. This correlates well with the pKa of the parent aniline.
-
Steric Effects: Substituents in the ortho position drastically reduce reactivity due to steric hindrance, an effect that often dominates over electronic contributions.
A thorough understanding of these principles is indispensable for professionals in chemical synthesis, enabling the rational design of reaction strategies and the anticipation of potential challenges in the acylation of complex aniline derivatives.
References
-
Title: Acetylation of Aniline (Experiment) Source: Chemistry LibreTexts URL: [Link]
-
Title: Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons Source: Pearson URL: [Link]
-
Title: Acetylation of Aniline | PDF Source: Scribd URL: [Link]
-
Title: Mechanism of aniline acetylation reaction (Koreeda, 2011) Source: ResearchGate URL: [Link]
-
Title: A Convenient Laboratory Preparation of Acetanilide Source: Resonance – Journal of Science Education URL: [Link]
-
Title: Preparation of Acetanilide: Step-by-Step Lab Guide Source: Vedantu URL: [Link]
-
Title: Reactions of Aniline Source: Chemistry Steps URL: [Link]
-
Title: Mechanism of acylation of aniline with acetic anhydride? Source: Reddit URL: [Link]
-
Title: Substituent Effects on the Physical Properties and pKa of Aniline Source: International Journal of Quantum Chemistry URL: [Link]
-
Title: Why does the acetylation of the NH2 group of aniline reduce its activity? Source: Quora URL: [Link]
-
Title: Acylation of —NH_2 group in aniline reduces its reactivity in electrophilic substitution reactions. Source: Allen URL: [Link]
-
Title: Hammett plot with respect to aniline derivatives Source: ResearchGate URL: [Link]
-
Title: The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 Source: PubMed URL: [Link]
-
Title: Effect of Substituents on the Basicity of Anilines Source: YouTube URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Hammett equation Source: Wikipedia URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline Source: ResearchGate URL: [Link]
-
Title: Enantioselective Hydroformylation of Aniline Derivatives Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: In preparing sulphonilamide, why is aniline acylated if the acyl group has to be removed later? Source: Chemistry Stack Exchange URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline Source: ResearchGate URL: [Link]
-
Title: Substituent effects on the physical properties and pKa of aniline Source: Semantic Scholar URL: [Link]
-
Title: Ortho effect Source: Wikipedia URL: [Link]
-
Title: Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL: [Link]
-
Title: Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships Source: Asian Journal of Chemistry URL: [Link]
-
Title: Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline Source: Journal of the Chemical Society, Perkin Transactions 2 URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 3. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]
- 13. quora.com [quora.com]
- 14. Acylation of â`NH_2` group in aniline reduces its reactivity in electrophilic substitution reactions. [allen.in]
- 15. journaleras.com [journaleras.com]
- 16. afit.edu [afit.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Ortho effect - Wikipedia [en.wikipedia.org]
- 19. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 20. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
A Spectroscopic Guide to Isomer Differentiation: The Case of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Introduction
In the realm of drug development and materials science, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, the ability to unambiguously differentiate between isomers is a critical analytical challenge.
This guide provides a detailed spectroscopic framework for the characterization of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone , a substituted benzophenone, and its differentiation from key structural isomers. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we can construct a comprehensive analytical profile that serves as a unique fingerprint for the target molecule. This document is intended for researchers and scientists who require robust, evidence-based methods for structural elucidation.
The Isomeric Challenge
The target molecule, this compound (CAS 91713-54-1), possesses several structural features—an aminophenyl ring, a chlorophenyl ring, and methoxy and carbonyl groups—that can be rearranged to form a multitude of isomers.[1][2] For this guide, we will compare the target compound with three representative isomers that highlight common and challenging differentiation scenarios.
dot graph Isomers { layout=neato; node [shape=none, margin=0]; edge [style=invis];
// Define nodes with images of the chemical structures Target [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=13645319&t=l", label="Target Compound\n(2-Amino-5-methoxyphenyl)\n(4-chlorophenyl)methanone", labelloc=b, pos="0,5!"]; Isomer1 [image="https://i.imgur.com/8a7b3c6.png", label="Isomer 1\n(4-Amino-2-methoxyphenyl)\n(4-chlorophenyl)methanone", labelloc=b, pos="5,5!"]; Isomer2 [image="https://i.imgur.com/uJg2fV4.png", label="Isomer 2\n(2-Amino-5-methoxyphenyl)\n(2-chlorophenyl)methanone", labelloc=b, pos="0,0!"]; Isomer3 [image="https://i.imgur.com/qL5t4pX.png", label="Isomer 3\n(5-Methoxy-2-nitrophenyl)\n(4-chlorophenyl)methanone\n(Synthetic Precursor Example)", labelloc=b, pos="5,0!"];
// Connect nodes to create a grid layout Target -- Isomer1; Isomer1 -- Isomer3; Isomer3 -- Isomer2; Isomer2 -- Target; } enddot Figure 1: Structures of the target compound and its selected isomers.
Methodologies: A Self-Validating Approach
The reliability of structural elucidation rests upon rigorous and reproducible experimental protocols. The following methodologies represent standard, validated procedures for the spectroscopic analysis of aromatic ketones.
Experimental Workflow
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans with proton decoupling is employed to enhance sensitivity.[3]
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a potassium bromide (KBr) pellet is prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample scan to correct for atmospheric CO₂ and H₂O.
3. Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI) is typically used for volatile and thermally stable compounds like benzophenones.[4] For less stable compounds, a softer ionization technique like Electrospray Ionization (ESI) may be employed.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to determine the molecular weight from the molecular ion peak and to deduce structural information from the fragmentation pattern.[5]
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.[6] The concentration is adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).
-
Data Acquisition: The spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using the pure solvent as a reference.
Spectroscopic Analysis and Comparison
The key to differentiating isomers lies in understanding how changes in atomic arrangement influence the interaction of the molecule with different parts of the electromagnetic spectrum.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides the most detailed information about the electronic environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of each signal are highly sensitive to the positions of substituents.
-
Target Compound this compound:
-
-NH₂ Protons: A broad singlet is expected, its chemical shift influenced by solvent and concentration. The ortho position relative to the carbonyl group allows for intramolecular hydrogen bonding, which would shift this signal significantly downfield (to a higher ppm value) compared to isomers without this feature.
-
-OCH₃ Protons: A sharp singlet around δ 3.8-3.9 ppm.
-
Aromatic Protons: This region is most informative. The 4-chlorophenyl ring will exhibit a classic AA'BB' system, appearing as two distinct doublets (each integrating to 2H) between δ 7.4-7.8 ppm. The aminophenyl ring will show three distinct protons with complex splitting: a doublet for the proton ortho to the methoxy group, a doublet of doublets for the proton between the amino and methoxy groups, and a doublet for the proton ortho to the amino group.
-
-
Isomer 1 (4-Amino-2-methoxyphenyl...): The key difference is the position of the amino and methoxy groups. The aromatic signals for this ring will change significantly. The proton between the methoxy and carbonyl groups will be highly deshielded. The para-amino group will not engage in intramolecular H-bonding, so its signal will appear further upfield than in the target compound.
-
Isomer 2 (...(2-chlorophenyl)methanone): The chlorophenyl ring protons will now be more complex and spread out, no longer showing the simple two-doublet pattern of a 4-substituted ring. The proton ortho to the chlorine and adjacent to the carbonyl will be significantly deshielded.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the attached aromatic rings. It typically appears in the δ 190-200 ppm range for benzophenones.[7] Electron-donating groups like -NH₂ and -OCH₃ tend to shield the carbonyl carbon (shift to lower ppm), while electron-withdrawing groups like -Cl have a deshielding effect.[8] The precise shift is a cumulative result of effects from both rings.
-
Aromatic Carbons: The number of unique carbon signals reveals the symmetry of the molecule. The target compound will show 6 distinct signals for the substituted aminophenyl ring and 4 signals for the 4-chlorophenyl ring. Isomers with different substitution patterns will have a different number and pattern of signals. For instance, moving the chlorine to the 2-position (Isomer 2) would result in 6 unique signals for that ring instead of 4.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is exceptionally useful for identifying key functional groups and probing intramolecular interactions.
-
N-H Stretch: Primary amines typically show two absorption bands in the 3500-3300 cm⁻¹ region. In the Target Compound , the intramolecular hydrogen bond between the ortho-amino group and the carbonyl oxygen will cause these N-H stretching bands to broaden and shift to a lower frequency compared to an isomer where the amino group is not in an ortho position (e.g., Isomer 1).[9]
-
C=O Stretch: This is a very strong and sharp absorption. For a typical diaryl ketone, this band appears around 1650-1660 cm⁻¹.[10]
-
In the Target Compound: The intramolecular H-bonding significantly weakens the C=O double bond, lowering its stretching frequency substantially, potentially to as low as 1630-1640 cm⁻¹.
-
In Isomers 1 and 2: Without this specific H-bond, the C=O stretch will appear at a higher wavenumber (e.g., ~1655 cm⁻¹), making this a critical diagnostic peak for identifying the ortho-amino-ketone moiety. The electronic effects of substituents also play a role; electron-donating groups generally lower the frequency.[11]
-
Mass Spectrometry: The Definitive Structural Tool
While other techniques probe the environment of atoms, mass spectrometry breaks the molecule apart, providing direct evidence of its connectivity.
-
Molecular Ion (M⁺): All isomers will have the same molecular formula (C₁₄H₁₂ClNO₂) and thus the same nominal molecular weight of 261 g/mol . A key feature will be the isotopic pattern of chlorine: an M⁺ peak and an M+2 peak with an intensity ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Fragmentation Pattern: This is the most powerful tool for differentiation. The primary fragmentation for benzophenones is cleavage on either side of the carbonyl group, forming stable acylium ions.[5]
-
Target Compound: Cleavage will produce two main sets of fragments:
-
[Cl-C₆H₄-C≡O]⁺ at m/z 139/141 and [H₂N-(CH₃O)-C₆H₃]⁺
-
[H₂N-(CH₃O)-C₆H₃-C≡O]⁺ at m/z 150 and [Cl-C₆H₄]⁺
-
-
Isomer 3 (Hypothetical Isomer with substituents swapped): If we were to analyze an isomer like (2-chlorophenyl)(4-amino-3-methoxyphenyl)methanone, the fragmentation would yield entirely different acylium ions, such as [Cl-C₆H₄-C≡O]⁺ (m/z 139/141) and [H₂N-(CH₃O)-C₆H₃-C≡O]⁺ (m/z 150). The masses of these fragments directly map the substituents to their respective rings.
-
UV-Vis Spectroscopy: Analyzing the Chromophore
UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule.
-
All isomers are expected to be strong UV absorbers due to the extended conjugation of the benzophenone system.[12] The spectrum of benzophenone itself shows two main bands, a strong π → π* transition (~250 nm) and a weaker, longer-wavelength n → π* transition (~340 nm).[13]
-
Substituents dramatically affect the position (λ_max) of these bands. Electron-donating groups like -NH₂ and -OCH₃ cause a bathochromic shift (red shift) to longer wavelengths.[14]
-
Target Compound: The combination of the ortho-amino and para-methoxy groups (relative to the carbonyl bridge) creates a highly extended and polarized chromophore. This, along with the intramolecular H-bond, is expected to produce a significant red shift in the π → π* transition compared to its isomers, making its λ_max distinct.
Comparative Data Summary
The following table summarizes the key predicted spectroscopic features that enable the differentiation of this compound from its isomers.
| Spectroscopic Feature | Target Compound | Isomer 1 (4-Amino-2-methoxy...) | Isomer 2 (...2-chlorophenyl) |
| ¹H NMR (-NH₂) Shift | Downfield (H-bonding) | Upfield (No H-bonding) | Downfield (H-bonding) |
| ¹H NMR (Aromatic) | 3H pattern + AA'BB' | Different 3H pattern + AA'BB' | 3H pattern + complex 4H pattern |
| IR (C=O Stretch) | Low Freq. (~1635 cm⁻¹) | Higher Freq. (~1655 cm⁻¹) | Low Freq. (~1635 cm⁻¹) |
| IR (N-H Stretch) | Broad, Lower Freq. | Sharper, Higher Freq. | Broad, Lower Freq. |
| MS (Acylium Ion) | m/z 139/141 & 150 | m/z 139/141 & 150 | m/z 139/141 & 150 |
| MS (Key Differentiator) | - | - | Different aromatic fragments |
| UV-Vis (λ_max) | Longest Wavelength | Shorter Wavelength | Similar to Target |
Note: Specific values are predictive and may vary based on experimental conditions. Bolded values indicate key points of differentiation.
Conclusion
-
IR spectroscopy serves as a rapid screening tool, with the C=O stretching frequency providing a clear indication of the presence or absence of the critical intramolecular hydrogen bond characteristic of the ortho-amino-ketone structure.
-
¹H NMR spectroscopy offers a detailed map of the proton environments, allowing for the precise determination of the substitution pattern on each aromatic ring.
-
Mass spectrometry provides the most conclusive evidence by revealing the molecular weight and, more importantly, the fragmentation pattern, which directly confirms the distribution of substituents between the two phenyl rings.
Ultimately, by systematically applying these validated spectroscopic methods and understanding the causal relationships between molecular structure and spectral output, researchers can confidently elucidate the correct isomeric structure, ensuring the integrity and reliability of their scientific findings.
References
-
Deb, K. K., & Zielinski, Jr., W. L. (1974). Substituent Effects On The Carbonyl Stretching Vibration In The Ir Spectra Of Some Substituted Benzophenones. Spectroscopy Letters, 7(4&5), 193-201. Available at: [Link]
-
ResearchGate (n.d.). A fragmentation pathway of benzophenone formed in MS. Available at: [Link]
-
Castro, G. T., Blanco, S. E., & Giordano, O. S. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(3), 424-426. Available at: [Link]
-
Science Alert (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Available at: [Link]
-
Suzuki, O., Hattori, H., & Asano, M. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. Available at: [Link]
-
MDPI (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
-
MDPI (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules. Available at: [Link]
-
PubMed (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
-
Oregon State University (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
-
Chemical-Suppliers.com (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. Available at: [Link]
-
Oregon State University (n.d.). 13C NMR Chemical Shifts. Available at: [Link]
-
ChemSrc (2025). methanone. Available at: [Link]
-
SciHorizon (2023). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 3. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 4. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cshifts [sites.science.oregonstate.edu]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scihorizon.com [scihorizon.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. scialert.net [scialert.net]
- 14. [PDF] UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biological Activity of Benzophenone Derivatives: Spotlight on (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Introduction: The Benzophenone Scaffold as a Privileged Structure in Medicinal Chemistry
The benzophenone scaffold, characterized by a central carbonyl group linking two phenyl rings, is a ubiquitous and versatile pharmacophore in drug discovery.[1] Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its significance.[1][2] These activities are diverse, ranging from anticancer, antimicrobial, and anti-inflammatory to enzyme inhibition.[1][2][3] The specific biological profile of a benzophenone derivative is intricately dictated by the substitution pattern on its phenyl rings. This guide provides a comparative analysis of the biological activities of various benzophenone derivatives, with a special focus on elucidating the potential therapeutic value of the synthetically accessible, yet biologically underexplored, (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone . While direct experimental data for this specific compound is limited in publicly accessible literature, we can infer its potential activities based on well-established structure-activity relationships (SAR) within the benzophenone class.
Comparative Biological Activities of Benzophenone Derivatives
The biological landscape of benzophenone derivatives is vast. This section will compare some of the most prominent activities, providing experimental data for representative compounds to establish a framework for understanding the potential of our target molecule.
Anticancer Activity
Benzophenones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[4][5][6]
One notable class of anticancer benzophenones is the combretastatin analogues. For instance, some 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, which feature a benzophenone-like core, are potent inhibitors of tubulin polymerization, with IC50 values in the nanomolar range.[4] The substitution pattern, particularly the presence of methoxy groups, is crucial for their high potency.[4]
Another study reported that novel benzophenone derivatives exhibited potent cytotoxic activity against various cancer cell lines. For example, certain morpholino and thiomorpholino benzophenones showed significant activity against P388 murine leukemia and PC-6 human lung carcinoma cells.[7] Furthermore, some benzophenone compounds have been shown to have stronger inhibitory activities against fourteen cancer cell lines than the established drug cisplatin, with IC50 values as low as 0.111 μM against hepatocarcinoma SMMC-7721 cells.[8]
Table 1: Cytotoxic Activity of Selected Benzophenone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxybenzo[b]furan | Various | 0.0012 - 0.0063 | [4] |
| Morpholino and thiomorpholino benzophenones | P388 murine leukemia, PC-6 human lung carcinoma | Potent activity reported | [7] |
| Benzophenone compound 3c | SMMC-7721 (hepatocarcinoma) | 0.111 | [8] |
| Benzophenone-nucleoside derivatives | Telomerase Inhibition | Activity reported | [1] |
Based on the structure of This compound , the presence of an amino group at the ortho position and a methoxy group is noteworthy. The 2-amino substitution is a common feature in many biologically active compounds. The methoxy group, as seen in highly potent anticancer agents, can enhance activity.[4][9] The 4-chloro substitution on the second phenyl ring also contributes to the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets.
Antimicrobial Activity
Benzophenone derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[1][10][11] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.[1]
For example, a series of benzophenone derived 1,2,3-triazoles were synthesized and tested for their in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] Some of these compounds showed interesting antimicrobial activity.[10] Another study highlighted that 2,2′,4-trihydroxybenzophenone exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria by acting on the bacterial cell wall.[12]
Table 2: Antimicrobial Activity of Selected Benzophenone Derivatives
| Compound/Derivative | Microorganism | Activity | Reference |
| Benzophenone derived 1,2,3-triazoles (3a, 3b) | Bacillus subtilis, Staphylococcus aureus, Candida albicans | Interesting activity | [10] |
| 2,2′,4-Trihydroxybenzophenone | Gram-positive and Gram-negative bacteria | MIC: 62.5 - 250 µg/mL | [12] |
| Benzophenone fused azetidinone derivatives (9a, 9e, 9g) | Various bacteria and fungi | Good activity | [11] |
For This compound , the halogen (chloro) and amino substituents are features often found in antimicrobial compounds. These groups can modulate the electronic and hydrophobic character of the molecule, potentially enhancing its ability to interact with microbial targets.
Enzyme Inhibition
Benzophenones are known to inhibit a variety of enzymes, which is a common mechanism for their therapeutic effects.[13]
For instance, certain benzophenone derivatives have been designed as potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[14] Other studies have shown that benzophenone analogs can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation.[3][15] The inhibitory potency is highly dependent on the specific substitutions on the benzophenone core.
The compound 3-(4-[(3-Chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate, which shares some structural similarities with our target molecule, is a selective inhibitor of the B-form of monoamine oxidase.[16][17]
Table 3: Enzyme Inhibitory Activity of Selected Benzophenone Derivatives
| Compound/Derivative | Target Enzyme | Potency (e.g., Ki, IC50) | Reference |
| Benzophenone derivatives 1 and 10 | Acetylcholinesterase | Sub-micromolar activity | [14] |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | COX-2 | Selective inhibition | [3] |
| 3-(4-[(3-Chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate | Monoamine Oxidase B | Selective inhibition | [16][17] |
The structural features of This compound , particularly the ortho-amino group, could facilitate hydrogen bonding interactions within the active site of target enzymes, a common feature of enzyme inhibitors.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of This compound and compare it to other derivatives, a series of well-established in vitro assays are necessary.
Cytotoxicity and Antiproliferative Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][18][19] It is a foundational experiment to determine the cytotoxic potential of a compound against cancer cell lines.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][20]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanism of Action: Western Blot Analysis of Signaling Pathways
To understand how a compound exerts its cytotoxic effects, Western blotting can be used to analyze changes in the expression and phosphorylation of key proteins in cellular signaling pathways, such as those involved in apoptosis and cell cycle regulation.[21]
Step-by-Step Western Blot Protocol:
-
Cell Lysis: Treat cells with the test compound at its IC50 concentration for various time points. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Diagram of a Potential Apoptotic Signaling Pathway:
Caption: Hypothesized apoptotic pathway induced by a bioactive benzophenone.
Conclusion and Future Directions
The benzophenone scaffold is a rich source of biologically active molecules with therapeutic potential across various diseases. While This compound remains a relatively uncharacterized derivative, its structural features—the ortho-amino group, the methoxy substituent, and the 4-chloro moiety—suggest a high probability of interesting biological activities, particularly in the realms of anticancer and antimicrobial research.
The provided experimental workflows offer a clear path for the systematic evaluation of this compound. Future research should focus on synthesizing and screening This compound using the described assays to determine its cytotoxic and antimicrobial profiles. Positive hits should be further investigated to elucidate their mechanism of action, potentially leading to the development of novel therapeutic agents. The comparative data presented in this guide for other benzophenone derivatives will serve as a valuable benchmark for these future studies.
References
-
Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.). National Institutes of Health. [Link]
-
The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions. (1983). National Institutes of Health. [Link]
-
The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. (1983). PubMed. [Link]
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. (n.d.). MDPI. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. [Link]
-
Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)-. (n.d.). Chemical Suppliers. [Link]
-
Synthesis and antitumor activity of novel benzophenone derivatives. (1997). PubMed. [Link]
-
Synthesis, physicochemical and biological evaluationof 2-amino-5-chlorobenzophenone derivatives aspotent skeletal muscle relaxants. (2011). ResearchGate. [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]
-
Synthesis and antitumor activity of benzophenone compound. (2022). PubMed. [Link]
-
Design, synthesis, and evaluation of benzophenone derivatives as novel acetylcholinesterase inhibitors. (2009). PubMed. [Link]
-
Structures of synthetic and natural benzophenones with anticancer activity. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles. (2016). ResearchGate. [Link]
-
The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. (n.d.). National Institutes of Health. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). National Institutes of Health. [Link]
-
Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. (n.d.). Frontiers. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (n.d.). SciELO. [Link]
-
Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (n.d.). MDPI. [Link]
-
2-(2-amino-3-methoxyphenyl)-4H-1-benzopyran-4-one. (n.d.). PubChem. [Link]
-
methanone. (n.d.). Chemsrc. [Link]
-
Western Blot Protocol. (n.d.). Creative Biolabs. [Link]
-
This compound. (n.d.). Universal Biologicals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 13. Some alkenyl derivatives with high in vitro activity against anaerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS#:91713-54-1 | [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone methanesulphonate (compound MD 780236) and the enzyme-catalysed oxidation of this compound as competing reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buy (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone (EVT-8859535) [evitachem.com]
A Comparative Guide to the Photophysical Properties of Substituted Benzophenones
Introduction
Benzophenone and its derivatives are a cornerstone of organic photochemistry, serving as indispensable tools in academic research and industrial applications, from photoinitiators in polymer curing to triplet sensitizers in synthetic chemistry and building blocks for advanced materials.[1] Their profound utility is intrinsically linked to a unique photophysical characteristic: a near-quantitative efficiency in undergoing intersystem crossing (ISC) from an excited singlet state to a long-lived triplet state.[2] This triplet state is the primary photoactive species, and its energy, lifetime, and reactivity can be systematically tuned through chemical substitution on the benzophenone scaffold.
This guide provides an in-depth comparative analysis of the photophysical properties of substituted benzophenones, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles governing their interaction with light, detail the causal mechanisms by which substituents modulate these properties, and provide robust, field-proven experimental protocols for their accurate characterization.
Foundational Photophysics of the Benzophenone Core
The photochemical behavior of benzophenone is dictated by the electronic transitions centered around its carbonyl chromophore. Upon absorption of ultraviolet (UV) radiation, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). This primary transition is of an n→π* nature, involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.[2]
What distinguishes benzophenone is its exceptionally rapid and efficient intersystem crossing from this S₁(n,π) state to the triplet manifold. The ISC quantum yield (Φ_isc) approaches unity.[2] This high efficiency is governed by El-Sayed's rule , which states that spin-orbit coupling, the mechanism enabling this spin-forbidden transition, is significantly more efficient when it involves a change in the electronic orbital type. In benzophenone, the S₁(n,π) state rapidly crosses to a nearby higher-energy triplet state of π,π* character (T₂).[3] This S₁(n,π) → T₂(π,π) transition is "allowed" by El-Sayed's rule, after which the molecule undergoes rapid internal conversion to the lowest-lying triplet state, T₁(n,π*).[3][4] It is this long-lived, biradical-like T₁ state that is responsible for the rich photochemistry of benzophenones.
Below is a Jablonski diagram illustrating these key photophysical pathways.
Caption: Jablonski diagram for benzophenone photophysical pathways.
The Influence of Substituents: A Comparative Analysis
The true power of benzophenone photochemistry lies in its tunability. By introducing substituents onto the phenyl rings, one can systematically alter the energies of the n,π* and π,π* states, thereby modifying the molecule's absorption, emission, and triplet state characteristics. The effects are broadly categorized by the electronic nature of the substituent.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase electron density in the aromatic rings. This generally raises the energy of the π and π* orbitals. Consequently, EDGs can lead to a blue-shift (hypsochromic shift) in the n→π* transition.[5]
-
Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -Br) or trifluoromethyl (-CF₃) pull electron density from the rings. This tends to stabilize the π* orbitals, often resulting in a red-shift (bathochromic shift) of the π→π* absorption band and can significantly impact the energy and reactivity of the triplet state.[6][7]
The following table summarizes key photophysical data for a selection of symmetrically 4,4'-disubstituted benzophenones, providing a basis for comparison.
| Substituent (X) | Compound Name | Solvent | λ_max (n→π) [nm] | λ_max (π→π) [nm] | Triplet Energy (E_T) [kcal/mol] | Phosphorescence Lifetime (τ_p) [ms] | Reference(s) |
| -H | Benzophenone | Acetonitrile | ~335 | ~252 | 69 | - | [1][6][8] |
| -OCH₃ | 4,4'-Dimethoxybenzophenone | Acetonitrile | - | ~288 | 71 | - | [6] |
| -CF₃ | 4,4'-Bis(trifluoromethyl)benzophenone | Acetonitrile | - | ~259 | 68 | - | [6] |
| -F | 4,4'-Difluorobenzophenone | Cyclohexane | 341 | 252 | - | - | [2] |
| -Cl | 4,4'-Dichlorobenzophenone | Cyclohexane | 344 | 264 | - | - | [2] |
| -Br | 4,4'-Dibromobenzophenone | Cyclohexane | 346 | 270 | - | - | [2] |
Experimental Methodologies: A Self-Validating Approach
Accurate characterization of photophysical properties requires meticulous experimental design. The following protocols are presented to ensure trustworthy and reproducible data acquisition.
General Sample Preparation
The choice of solvent is critical as it can influence spectral positions and excited-state lifetimes.[9] Use spectroscopic grade solvents (e.g., acetonitrile, cyclohexane, ethanol) to minimize interfering absorption or emission. For phosphorescence measurements, the solvent must form a clear, rigid glass at 77 K (e.g., a 4:1 ethanol/methanol mixture). Typical sample concentrations for absorption are ~1x10⁻⁵ M, while for emission, concentrations should be adjusted to have an absorbance of < 0.1 at the excitation wavelength to prevent inner-filter effects.[10]
UV-Visible Absorption Spectroscopy
This foundational technique identifies the ground-state electronic transitions.
-
Objective: To determine the wavelengths of maximum absorption (λ_max) and molar absorption coefficients (ε).
-
Instrumentation: A dual-beam UV-Visible spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the benzophenone derivative of known concentration (e.g., 1x10⁻³ M).
-
Prepare a dilution that yields an absorbance between 0.1 and 1.0 at the primary absorption maximum to ensure adherence to the Beer-Lambert Law.[2]
-
Fill a 1 cm path length quartz cuvette with pure solvent to record a baseline (blank) spectrum.
-
Record the absorption spectrum of the sample solution in the same cuvette.
-
Data Analysis: Identify λ_max for each band. Calculate ε using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).[1]
-
Steady-State Phosphorescence Spectroscopy
This technique measures the emission from the T₁ state.
-
Objective: To determine the phosphorescence emission spectrum (from which E_T is calculated) and phosphorescence quantum yield (Φ_p).
-
Instrumentation: A spectrofluorometer with a phosphorescence mode, which uses a pulsed lamp and a time-gated detector. A liquid nitrogen dewar accessory is required for low-temperature (77 K) measurements.
-
Procedure:
-
Deoxygenation (Critical Step): Dissolved oxygen is an efficient quencher of triplet states and must be removed.[11] This is achieved by bubbling an inert gas (high-purity Argon or Nitrogen) through the sample solution in the cuvette for 15-20 minutes.[2] The cuvette must be sealed to prevent re-exposure to air.
-
Place the sealed, deoxygenated sample cuvette into the liquid nitrogen dewar.
-
Freeze the sample to form a rigid, clear glass at 77 K.
-
Measurement: Excite the sample at a wavelength of strong absorption (determined from the UV-Vis spectrum).
-
Configure the detector with a delay time (e.g., 0.1 ms) and a gate time (e.g., 5 ms) to ensure that the short-lived fluorescence has decayed and only the long-lived phosphorescence is detected.[12]
-
Scan the emission monochromator to record the phosphorescence spectrum.
-
Data Analysis (E_T): The highest energy (shortest wavelength) vibronic peak in the phosphorescence spectrum corresponds to the 0-0 transition, providing a direct measure of the triplet state energy (E_T).
-
Phosphorescence Quantum Yield (Φ_p) Determination (Relative Method)
The relative method is a common and accessible approach that compares the emission of the sample to a well-characterized standard.[13]
-
Objective: To calculate the phosphorescence quantum yield (Φ_p) of the sample.
-
Standard Selection: A standard with a known quantum yield and emission in a similar spectral region should be used. Benzophenone itself in a glassy matrix is often used as a phosphorescence standard (Φ_p ≈ 0.9).[12]
-
Procedure:
-
Prepare deoxygenated, frozen samples of both the unknown compound and the standard. The absorbance of both solutions at the excitation wavelength must be measured and kept low (< 0.1).
-
Measure the integrated phosphorescence spectrum (total photon counts) for both the standard and the unknown sample under identical experimental conditions (excitation wavelength, slit widths, detector settings).
-
Calculation: The quantum yield of the unknown (Φ_x) is calculated using the following equation:[14] Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) Where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Subscripts x and st refer to the unknown sample and the standard, respectively.
-
-
Triplet State Lifetime (τ_p) Measurement
-
Objective: To determine the lifetime of the T₁ excited state.
-
Instrumentation: The same spectrofluorometer in phosphorescence mode or a dedicated nanosecond transient absorption spectrometer.
-
Procedure:
-
Excite the deoxygenated, frozen sample with a short pulse of light.
-
Record the decay of the phosphorescence intensity at a fixed emission wavelength over time.
-
Data Analysis: Fit the decay curve to a single exponential function (I(t) = I₀ * exp(-t/τ_p)) to extract the phosphorescence lifetime (τ_p).[1]
-
Nanosecond Transient Absorption (ns-TA) Spectroscopy
This powerful pump-probe technique directly observes the triplet state via its absorption, rather than its emission.
-
Objective: To obtain the T₁→T_n absorption spectrum and determine the triplet lifetime in solution at room temperature.
-
Principle: A high-intensity laser pulse (the "pump") excites the sample, populating the triplet state. A second, broad-spectrum light source (the "probe") passes through the sample at a specified delay time after the pump pulse. The difference in the probe light's spectrum with and without the pump pulse reveals the absorption of the transient triplet state.[15][16]
-
Workflow Diagram:
Caption: Experimental workflow for nanosecond transient absorption spectroscopy.
Conclusion
The photophysical properties of benzophenones are both fundamentally fascinating and eminently practical. The efficiency of their intersystem crossing to a chemically active triplet state, a process governed by El-Sayed's rule, makes them a uniquely versatile class of compounds. As demonstrated, the strategic placement of electron-donating or electron-withdrawing substituents provides a powerful handle for tuning their absorption wavelengths, triplet energies, and lifetimes. By employing the rigorous, self-validating experimental protocols detailed in this guide—from careful sample preparation and deoxygenation to precise spectroscopic measurement—researchers can reliably characterize these properties, enabling the rational design of novel photosensitizers, photoinitiators, and advanced materials for a wide array of scientific and technological applications.
References
-
Venkatraman, R. K., Kayal, S., Barak, A., Orr-Ewing, A. J., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. [Link]
-
Aloïse, S., Ruckebusch, C., Blanchet, L., Huvenne, J. P., & Buntinx, G. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. [Link]
-
Marian, C. M. (2020). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. ResearchGate. [Link]
-
Demeter, A., Horváth, K., Böőr, K., Molnár, L., Soós, T., & Lendvay, G. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A. [Link]
-
Kavitha, M., & Elango, K. P. (2018). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. [Link]
-
University of California, Davis. (n.d.). Photochemistry Lecture Notes. [Link]
-
Yale University. (n.d.). Nanosecond Transient Absorption. The Schmuttenmaer Research Group. [Link]
-
Sharma, S., Vaish, P., & Ameta, S. C. (2013). Triplet-Triplet Energy Transfer Reaction of 5-Methylthiazole and Benzophenone: Mechanism and Kinetics. Hilaris Publisher. [Link]
-
Zhang, Y., et al. (2021). Deoxygenation for photoactivatable phosphorescence. ResearchGate. [Link]
-
Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Application News No. A504. [Link]
-
American Chemical Society. (2023). Utilizing Time-Resolved Nanosecond Transient Absorption Spectroscopy to Investigate Zinc-Tetraphenylporphyrin Dynamics. ACS Symposium Series. [Link]
-
Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
-
Royal Society of Chemistry. (2024). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. Chemical Communications. [Link]
-
Wilson, D. F., & Cerniglia, P. J. (1992). Oxygen dependent quenching of phosphorescence: a perspective. PubMed Central. [Link]
-
Baughman, B. M., Stennett, E. M. S., Clar, K. E., & Phillips, D. L. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. PubMed. [Link]
-
ResearchGate. (2023). Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores. [Link]
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A deoxygenation system for measuring protein phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. columbia.edu [columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positional effects of electron-donating and withdrawing groups on the photophysical properties of single benzene fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publications.iupac.org [publications.iupac.org]
- 11. Oxygen dependent quenching of phosphorescence: a perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. shimadzu.com [shimadzu.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Oxygen measurement via phosphorescence: reaction of sodium dithionite with dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
A Comparative Guide to Confirming the Purity of Synthesized (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone via Elemental Analysis
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized compound's purity is a cornerstone of regulatory compliance and, more fundamentally, of sound scientific practice. The presence of even minute quantities of impurities can significantly alter a compound's pharmacological and toxicological profile, leading to misleading experimental data and potential safety risks. This guide provides an in-depth, experience-driven comparison of analytical techniques for purity determination, with a focused exploration of elemental analysis as a primary, absolute method for characterizing the novel compound (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone.
This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to purity assessment. We will move beyond procedural lists to explain the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous methodology.
The Critical Role of Purity in Pharmaceutical Development
The journey of a new chemical entity (NCE) from laboratory synthesis to a potential therapeutic is governed by stringent quality control. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the thorough validation of analytical methods to ensure the safety, efficacy, and quality of drug products.[1][2] An analytical method is validated to demonstrate that it is suitable for its intended purpose, providing verifiable evidence that it consistently produces accurate and precise results.[1][3] For a synthesized active pharmaceutical ingredient (API) like this compound, purity is not a mere percentage but a comprehensive profile of the substance, including the identification and quantification of any organic impurities, inorganic impurities, and residual solvents.[4]
Elemental Analysis: An Absolute Measure of Compositional Purity
While modern organic chemistry relies heavily on spectroscopic and chromatographic techniques for structural elucidation, elemental analysis remains a uniquely powerful tool for directly assessing purity.[5][6] Unlike relative methods that compare peak areas in a chromatogram, elemental analysis provides a quantitative, absolute determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (CHNX) in a sample.[5][7] This makes it invaluable for detecting impurities that may be invisible to other techniques, such as inorganic salts or co-crystallized water molecules, which can significantly skew a compound's true molar mass and concentration.[6]
For this compound, with the molecular formula C₁₄H₁₂ClNO₂ , the theoretical elemental composition serves as the benchmark against which experimental results are compared.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 64.25% |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.62% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 13.55% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.35% |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.23% |
| Total | 261.708 | 100.00% |
The accepted deviation for elemental analysis results is typically within ±0.4% of the calculated theoretical values.[5][8][9] A result within this range provides strong evidence of the compound's high purity and correct elemental composition.
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis.[7] This protocol outlines the steps for analyzing the title compound.
Causality of Choices:
-
Drying: The sample is rigorously dried to remove adsorbed water and solvents, which would otherwise inflate the hydrogen and potentially the carbon content, leading to inaccurate results.
-
Microbalance: A microbalance is essential for accurately weighing the small sample size (typically 1-3 mg), as the final percentages are directly calculated from this initial mass.
-
Combustion: High-temperature combustion in an oxygen-rich environment ensures the complete conversion of the organic sample into simple gaseous products (CO₂, H₂O, N₂).
-
Separation and Detection: The gaseous products are separated, and their concentrations are measured using thermal conductivity or infrared detection, providing the data needed to calculate the elemental percentages.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dry the synthesized this compound sample under a high vacuum over P₂O₅ for at least 24 hours to ensure the removal of residual solvents and water.
-
Using a calibrated microbalance, accurately weigh approximately 2 mg of the dried sample into a tin capsule.
-
Record the exact weight to at least four decimal places.
-
-
Instrument Calibration:
-
Calibrate the CHN elemental analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy and reliability of the measurements.
-
-
Combustion Analysis:
-
Introduce the encapsulated sample into the combustion chamber of the elemental analyzer, which is heated to ~900-1000°C in the presence of a constant stream of pure oxygen.
-
-
Gas Separation and Detection:
-
The resulting combustion gases (CO₂, H₂O, N₂, and others) are passed through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then chromatographically separated.
-
A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.
-
-
Data Analysis:
-
The instrument's software calculates the mass percentage of C, H, and N based on the detector signals and the initial sample weight.
-
Compare the experimental percentages to the theoretical values calculated in Table 1.
-
Hypothetical Data Interpretation:
| Element | Theoretical % | Experimental % | Deviation % | Pass/Fail (±0.4% criterion) |
| Carbon | 64.25 | 64.15 | -0.10 | Pass |
| Hydrogen | 4.62 | 4.59 | -0.03 | Pass |
| Nitrogen | 5.35 | 5.31 | -0.04 | Pass |
A result like the one above would strongly confirm the high purity of the synthesized compound.
A Comparative Overview of Purity Assessment Techniques
While elemental analysis is a powerful tool, a comprehensive purity assessment, especially for regulatory submission, relies on orthogonal methods—different techniques that measure purity based on different chemical and physical principles.[10]
Table 2: Comparison of Key Purity Determination Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Elemental Analysis | Combustion and detection of elemental composition (C, H, N, S, X). | Absolute method; no reference standard needed for the analyte. Detects inorganic impurities. Simple and fast.[7] | Not suitable for identifying specific impurities. Less sensitive than chromatographic methods. | Confirming elemental composition and absolute purity of bulk material. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a mobile and stationary phase. | High sensitivity and resolution for separating complex mixtures.[11] Gold standard for "chromatographic purity".[12] | Relative method; requires reference standards for impurity identification and quantification. May not detect non-chromophoric impurities. | Quantifying known impurities and degradation products; routine quality control.[13] |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Absolute method (with internal standard). Provides structural and quantitative information simultaneously.[10] Universal detection for soluble compounds. | Lower sensitivity than HPLC. Requires a certified internal standard for highest accuracy. Complex mixtures can be difficult to analyze. | Determining the absolute purity of a primary reference standard; analyzing samples without a chromophore. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass-based detection. | Excellent for identifying unknown impurities by providing molecular weight information.[11] Highly sensitive and specific. | Quantitative accuracy can be variable without appropriate standards. Ionization efficiency can differ between compounds. | Impurity identification and structural elucidation. |
| DSC (Differential Scanning Calorimetry) | Measures the heat flow associated with thermal transitions (e.g., melting). | Rapidly determines the purity of highly crystalline substances (>98.5%) without a reference standard.[4] | Only applicable to crystalline, thermally stable compounds that do not form solid solutions.[4] | Assessing the purity of highly crystalline APIs and raw materials. |
Visualizing the Purity Confirmation Workflow
A robust quality control strategy integrates multiple analytical techniques to build a complete picture of the compound's purity. The following diagrams illustrate the workflow and the logical interplay between these methods.
Caption: Workflow for Synthesis, Analysis, and Purity Confirmation.
Caption: Interrelation of Orthogonal Analytical Methods.
Conclusion
Confirming the purity of a synthesized compound such as this compound is a multi-faceted process that requires a scientifically sound, validation-driven approach. Elemental analysis serves as an indispensable tool in this process, offering a direct, absolute measure of elemental composition that is orthogonal to more common chromatographic and spectroscopic methods. Its ability to detect a wide range of potential impurities, including those that are non-chromophoric or inorganic, makes it a critical component of a comprehensive quality control strategy.
By integrating elemental analysis with orthogonal techniques like HPLC, qNMR, and mass spectrometry, researchers and drug developers can establish a high-confidence, comprehensive purity profile. This rigorous approach not only satisfies regulatory requirements but also ensures the integrity of scientific data and the ultimate safety and efficacy of potential new medicines.
References
- Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
- Wikipedia. (n.d.). Elemental analysis.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- RXinsider. (n.d.). Analytical Methods Validation for FDA Compliance.
- Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. DOI:10.1039/D1QI01379C.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?.
- PubMed Central. (n.d.). An International Study Evaluating Elemental Analysis.
- IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
- Lab Manager Magazine. (2025, September 2). ICH and FDA Guidelines for Analytical Method Validation.
- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- TRH Learning. (2025, December 15). Exploring Chemical Analysis: Purity, Formulations, and Chromatography.
- Chromatography Online. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization.
- TRH Learning. (2025, December 15). Chemical Analysis: Purity, Formulations, and Chromatography.
- Element Lab Solutions. (n.d.). Peak Purity Analysis.
- Royed Training. (2024, November 2). Difference between related substances and chromatographic purity.
- Chemical-Suppliers.com. (n.d.). Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1.
Sources
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Elemental analysis - Wikipedia [en.wikipedia.org]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 7. azom.com [azom.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 12. royed.in [royed.in]
- 13. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
Benchmarking the yield of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone synthesis against published methods
A Comparative Benchmarking Guide to the Synthesis of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Introduction: The Strategic Importance of a Key Benzophenone Intermediate
This compound, a substituted aminobenzophenone (CAS No: 91713-54-1), serves as a pivotal precursor in the synthesis of various high-value organic molecules, particularly within the pharmaceutical landscape.[1][2] Its structure is a recurring motif in compounds developed for neurological and inflammatory applications.[3][4] The efficient and high-yield synthesis of this intermediate is therefore a critical consideration in process development and scale-up operations.
This guide provides an in-depth comparative analysis of two primary synthetic strategies for this target molecule: the classical Friedel-Crafts acylation and a modern palladium-catalyzed cross-coupling approach. We will dissect the underlying chemical principles, provide detailed experimental protocols, and present a quantitative comparison of their respective yields and operational parameters to empower researchers and development professionals in making informed strategic decisions.
Method 1: The Classical Approach - Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry, involving the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, mediated by a strong Lewis acid catalyst.[5]
Chemical Principle & Rationale
In this synthesis, the electron-rich 4-methoxyaniline is acylated using 4-chlorobenzoyl chloride. The reaction is driven by the formation of a highly electrophilic acylium ion, generated in situ from the reaction between 4-chlorobenzoyl chloride and a Lewis acid, commonly aluminum chloride (AlCl₃).[6]
The causality for this specific reaction pathway is rooted in the electronic properties of the 4-methoxyaniline substrate. Both the amino (-NH₂) and methoxy (-OCH₃) groups are strong activating, ortho, para-directing groups. The acylation is directed to the position ortho to the powerful amino group (and meta to the methoxy group), leading to the desired 2-amino-5-methoxy substitution pattern. A critical consideration is the potential for the Lewis acid to complex with the basic amino group, which can deactivate the ring. This often necessitates using an excess of the catalyst or protecting the amine, adding steps and complexity to the process.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) and suspend it in anhydrous dichloromethane (DCM, 10 mL per 1 g of aniline).
-
Acyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Add 4-chlorobenzoyl chloride (1.1 equivalents) dropwise to the suspension over 15 minutes.
-
Substrate Addition: In a separate flask, dissolve 4-methoxyaniline (1.0 equivalent) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by pouring it over crushed ice containing concentrated hydrochloric acid (HCl).
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol or ligroine to yield the pure product.[1]
Method 2: The Modern Approach - Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming C-C bonds, particularly for constructing biaryl systems.[7][8] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[9] This approach offers milder conditions and superior functional group tolerance compared to many classical methods.
Chemical Principle & Rationale
For the synthesis of our target molecule, a convergent strategy can be employed, coupling 4-chlorophenylboronic acid with a suitable 2-amino-5-methoxy-substituted aryl halide or triflate precursor. However, a more direct and elegant approach involves the Suzuki-Miyaura carbonylative coupling, reacting an aryl halide with an organoboron reagent under a carbon monoxide (CO) atmosphere, or more practically, the coupling of an acyl chloride with an organoboron reagent.
Here, we will benchmark the coupling between 2-bromo-4-methoxyaniline and 4-chlorobenzoyl chloride , which is a variation of the Suzuki coupling for ketone synthesis.[10] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond of the ketone.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Palladium-Catalyzed Suzuki Coupling.
Detailed Experimental Protocol
-
Setup: To a Schlenk flask, add 2-bromo-4-methoxyaniline (1.0 equivalent), 4-chlorophenylboronic acid (1.5 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 10 mL per 1 mmol of aryl bromide).
-
Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching & Extraction: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Workup & Isolation: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure aminobenzophenone.
Quantitative Data and Performance Benchmarking
The selection of a synthetic route in a research and development setting is a multi-faceted decision, balancing yield, cost, safety, and environmental impact. The following table summarizes the key performance indicators for the two described methods.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Pd-Catalyzed Suzuki Coupling | Justification & Insights |
| Typical Yield | 60-75% | 80-95% | Suzuki couplings generally offer higher yields and cleaner conversions due to fewer side reactions.[7][9] |
| Reaction Time | 4-6 hours | 8-12 hours | The Friedel-Crafts reaction is often faster, but this can be offset by a more complex workup. |
| Reaction Temp. | 0°C to Room Temp. | 80-100°C | The Suzuki coupling requires heating, adding to the energy cost, whereas the Friedel-Crafts is often run at or below ambient temperature. |
| Catalyst System | Stoichiometric AlCl₃ | Catalytic Pd (1-5 mol%) | This is a major advantage for the Suzuki route, reducing metal waste and cost, despite the high price of palladium.[11] |
| Substrate Scope | Limited (requires activated arenes) | Broad (high functional group tolerance) | The Suzuki reaction is far more versatile for synthesizing a wide range of analogs.[8] |
| Green Chemistry | Poor (large amounts of acidic waste) | Moderate (uses precious metals, organic solvents) | The stoichiometric Lewis acid waste from the Friedel-Crafts reaction is a significant environmental drawback.[11] |
| Key Challenges | Amine deactivation, potential for polysubstitution, harsh quenching conditions. | Catalyst cost, ligand sensitivity, need for inert atmosphere, removal of residual palladium. | Each method presents a distinct set of operational hurdles that must be managed for successful scale-up. |
Conclusion and Expert Recommendation
Both Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling represent viable pathways for the synthesis of this compound.
-
The Friedel-Crafts Acylation remains a relevant method due to its use of inexpensive and readily available reagents (AlCl₃). It is a powerful tool for large-scale production where cost is the primary driver and if the moderate yields and significant waste stream are acceptable.
-
The Suzuki-Miyaura Coupling , while requiring more expensive reagents (palladium catalyst, boronic acid) and more stringent reaction conditions (inert atmosphere), offers significantly higher yields, greater purity, and a much broader scope for analog synthesis. This makes it the superior choice for early-stage drug discovery, medicinal chemistry applications, and process development where material efficiency and flexibility are paramount.
For researchers in drug development, the Suzuki coupling is the recommended approach . Its reliability, high-yield, and functional group tolerance provide a robust platform for both initial synthesis and the subsequent exploration of structurally related compounds.
References
-
Chemical-Suppliers. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
NIH National Library of Medicine. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Chemsrc. methanone. Available at: [Link]
-
Universal Biologicals. This compound. Available at: [Link]
-
Wikipedia. 2-Amino-5-chlorobenzophenone. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Pharmaffiliates. methanone. Available at: [Link]
-
Stack Exchange. (2016). Synthesis of Diazepam with (2-amino-5-chlorophenyl)(phenyl)methanone. Available at: [Link]
-
Khan Academy. Friedel-Crafts acylation. Available at: [Link]
-
ResearchGate. (2025). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Available at: [Link]
-
The Royal Society of Chemistry. Friedel-Crafts Acylation via Interrupted Beckmann Fragmentation of Activated Ketones. Available at: [Link]
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
-
Molbase. Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone. Available at: [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available at: [Link]
-
UCL Discovery. (2020). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Available at: [Link]
-
Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Available at: [Link]
-
ResearchGate. (2006). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. Available at: [Link]
- Google Patents. (2021). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- Google Patents. (2022). Preparation process of 2-amino-5-chlorobenzophenone.
Sources
- 1. echemi.com [echemi.com]
- 2. Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]
- 4. [2-Amino-5-(methyloxy)phenyl](4-chlorophenyl)methanone | 91713-54-1 [chemicalbook.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
A Guide to the Safe Disposal of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone for Laboratory Professionals
The core principle of this guide is to ensure that this compound is managed as a hazardous waste, preventing its release into the environment and safeguarding laboratory personnel from potential harm. The procedures detailed below are designed to be a self-validating system, emphasizing caution and adherence to institutional and national safety protocols.
Immediate Safety Precautions and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone is essential. Based on data from analogous compounds such as 2-amino-5-chlorobenzophenone, this chemical should be considered hazardous.[1]
Potential Hazards Include:
-
May be harmful if inhaled or swallowed.[1]
-
During combustion, it may produce toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound for disposal:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | A laboratory coat, long-sleeved clothing, and closed-toe shoes are required. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations.[3][4]
-
Waste Classification : this compound is a halogenated organic compound due to the presence of a chlorine atom.[5] Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents are often considered hazardous.[6] Therefore, this compound must be disposed of as a hazardous chemical waste.[7]
-
Containerization :
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, sealable lid.
-
The waste label should be clearly marked with "Hazardous Waste" and list the full chemical name: "this compound".[7]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. Incompatible materials can lead to dangerous chemical reactions.
-
-
Storage :
-
Waste Pickup and Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][7]
-
The ultimate disposal method for halogenated organic wastes is typically high-temperature incineration by a licensed hazardous waste disposal facility.[5]
-
Spill Management
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Immediately clear the area of all personnel and ensure adequate ventilation.
-
Control Ignition Sources : Remove any potential ignition sources from the vicinity.
-
Containment : Prevent the spilled material from entering drains or waterways. Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.
-
Cleanup : Carefully sweep or scoop the spilled solid material, avoiding the generation of dust. Place the collected material into a designated hazardous waste container.
-
Decontamination : Thoroughly clean the spill area with an appropriate solvent and then soap and water. All materials used for cleanup should also be placed in the hazardous waste container.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- This compound | Chemsrc. (2025, December 1). Chemsrc.
- Material Safety Data Sheet - 4-Aminobenzophenone, 98%. Cole-Parmer.
- 2-Amino-5-chlorobenzophenone Safety Data Sheet. Fisher Scientific.
- What Regulations Apply to Chlorinated Solvent Use? Products Finishing.
- Hazardous Waste Segregation. Unknown Source.
- Methanone, (2-amino-5-methoxyphenyl)(4-chlorophenyl)- | CAS 91713-54-1. Chemical Suppliers.
- 2-Aminobenzophenone Safety Data Sheet. Acros Organics.
- 2-Amino-5-nitro-2'-chlorobenzophenone Safety Data Sheet. (2019, October 17). Biosynth.
- (2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone Safety Data Sheets. Echemi.
- Chemical Waste. Weill Cornell Medicine Environmental Health and Safety.
- Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide. Benchchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 7. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
A Researcher's Guide to the Safe Handling of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone
Navigating the complexities of novel chemical compounds is the cornerstone of innovative research. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of (2-Amino-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS No. 91713-54-1). As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the rationale behind them, fostering a culture of proactive safety and scientific integrity in your laboratory.
This guide is structured to provide a clear, logical workflow for managing this chemical, from initial risk assessment to final disposal.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation, skin contact, and eye contact.
Engineering Controls: The most effective way to mitigate exposure is to use robust engineering controls.
-
Fume Hood: All weighing, transferring, and experimental manipulations involving this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood.[3] This is critical to prevent the inhalation of any fine powders or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized control of the fume hood.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task. Below is a summary of the required PPE, followed by a detailed breakdown.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (Weighing, Transfer) | Safety glasses with side shields (ANSI Z87.1) | Nitrile gloves | Fully buttoned lab coat | Not required if in a fume hood |
| Preparing Solutions | Chemical splash goggles (ANSI Z87.1) | Nitrile gloves | Fully buttoned lab coat | Not required if in a fume hood |
| Running Reactions/Workup | Chemical splash goggles and face shield | Nitrile gloves (consider double-gloving) | Fully buttoned, flame-resistant lab coat | Not required if in a fume hood |
| Large Spills or Aerosol Generation | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridge |
Detailed PPE Selection and Rationale:
-
Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields are required for handling the solid compound.
-
Chemical Splash Goggles: When handling solutions or during any procedure with a risk of splashing, chemical splash goggles are mandatory.[4] They provide a complete seal around the eyes, offering superior protection.
-
Face Shield: For procedures with a higher risk of explosion, energetic reaction, or significant splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[5]
-
-
Hand Protection:
-
Nitrile Gloves: Disposable nitrile gloves are the standard for handling most organic chemicals and provide good protection against incidental contact.[3] Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination.
-
-
Body Protection:
-
Respiratory Protection:
-
Under normal laboratory conditions, all work should be performed in a fume hood, which negates the need for respiratory protection.[3]
-
In the event of a large spill or failure of engineering controls, an air-purifying respirator with an organic vapor cartridge may be necessary. Use of a respirator requires prior medical clearance, training, and fit-testing.[5]
-
Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Emergency Procedures: Planning for the Unexpected
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: If working outside of a fume hood and symptoms occur, move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
Spill Cleanup:
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without appropriate training and PPE, including respiratory protection.[6]
-
Disposal Plan: Responsible Stewardship
This compound is a halogenated organic compound. As such, it must be disposed of as hazardous waste.[3][7]
-
Waste Segregation: Under no circumstances should this chemical or its residues be poured down the drain.[3][8]
-
Halogenated Waste Stream: All waste containing this compound (including contaminated solids, solutions, and used gloves) must be collected in a designated "Halogenated Organic Waste" container.[7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[6][8] Keep the container closed at all times except when adding waste.[6][8]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup.
By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Safe Handling & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
-
Hazardous Waste Segregation. Unknown Source. [Link]
-
Halogenated Solvents in Laboratories. Temple University, Campus Operations. [Link]
-
Halogenated Solvents. Washington State University, Environmental Health & Safety. [Link]
-
methanone. Chemsrc. [Link]
-
Personal Protective Equipment (PPE). University of Wisconsin-Madison, Department of Chemistry. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes. PubMed. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
